molecular formula C10H15N3O3 B1528380 tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate CAS No. 1206824-76-1

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Cat. No.: B1528380
CAS No.: 1206824-76-1
M. Wt: 225.24 g/mol
InChI Key: NDPXBGQXFWYSOE-UHFFFAOYSA-N
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Description

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a chemical reagent of significant interest in organic and medicinal chemistry research. It features a pyrrole ring, a fundamental scaffold in many bioactive molecules, which is functionalized with both a carbamoyl group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc protecting group is a cornerstone in synthetic chemistry, widely used to protect amines during multi-step synthesis due to its stability under basic conditions and its susceptibility to removal under mild acidic conditions . This makes the compound a versatile building block, particularly in the synthesis of more complex nitrogen-containing heterocycles. While specific biological data for this compound may not be available, its structural framework is highly relevant in pharmaceutical development. Pyrrole derivatives are extensively studied for their diverse biological activities. The presence of the carbamoyl group is a common pharmacophore that can contribute to a molecule's ability to form key hydrogen bonds with biological targets. Researchers can utilize this reagent in the construction of potential enzyme inhibitors or in the development of novel therapeutic agents. Its primary value lies in its application as a synthetic intermediate, where it can be used to introduce a functionalized pyrrole subunit into a target molecule, or the Boc group can be strategically removed to reveal a reactive amine for further derivatization. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

tert-butyl N-(2-carbamoylpyrrol-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-13-6-4-5-7(13)8(11)14/h4-6H,1-3H3,(H2,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPXBGQXFWYSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Part 1: Executive Summary & Strategic Analysis

The synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate presents a specific chemoselective challenge: introducing a protected hydrazine moiety (N-NH-Boc) onto the pyrrole nitrogen while establishing or maintaining a primary amide at the C2 position.

This molecule is a critical intermediate, often associated with the side-chain synthesis of advanced cephalosporins (e.g., Ceftobiprole) and novel kinase inhibitors. The structural core requires the 1-aminopyrrole motif, which is electronically distinct from standard pyrroles due to the repulsion between the nitrogen lone pairs (the hydrazine effect), altering nucleophilicity and stability.

Retrosynthetic Logic: Direct amination of pyrrole-2-carboxamide is feasible but often suffers from low yields due to the competing nucleophilicity of the primary amide and the electron-withdrawing nature of the carbonyl group, which deactivates the pyrrole ring toward electrophilic amination.

Therefore, the "Nitrile Route" is the authoritative, high-yield pathway. This strategy utilizes pyrrole-2-carbonitrile as a robust precursor, allowing for efficient N-amination and protection before converting the nitrile to the amide under mild conditions that preserve the acid-labile Boc group.

Retrosynthesis Target Target Molecule (tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate) Intermediate Intermediate (tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate) Target->Intermediate Radziszewski Hydrolysis Precursor Starting Material (Pyrrole-2-carbonitrile) Intermediate->Precursor 1. N-Amination (HOSA) 2. Boc Protection

Figure 1: Retrosynthetic disconnection showing the Nitrile Route as the preferred pathway to avoid chemoselectivity issues.

Part 2: Detailed Synthetic Protocol

Phase 1: Electrophilic N-Amination of Pyrrole-2-carbonitrile

Objective: Install the amino group on the pyrrole nitrogen. Critical Mechanism: Deprotonation of the pyrrole N-H followed by nucleophilic attack on an electrophilic amine source (Hydroxylamine-O-sulfonic acid - HOSA).

Reagents:

  • Pyrrole-2-carbonitrile (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 - 1.5 equiv)

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Dissolution: Dissolve pyrrole-2-carbonitrile (10.0 g, 108 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C. Add powdered KOH (24.2 g, 432 mmol) portion-wise. Note: The solution will likely darken; vigorous stirring is required.

  • Amination: Add HOSA (14.6 g, 129 mmol) portion-wise over 30 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (fading of starting material spot).

  • Workup: Quench with ice-water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). The product, 1-amino-1H-pyrrole-2-carbonitrile , is water-soluble; salting out the aqueous layer with NaCl improves recovery.

  • Purification: Use the crude directly in the next step to avoid degradation of the free hydrazine, which is prone to oxidation.

Phase 2: Boc Protection

Objective: Stabilize the hydrazine moiety and prevent side reactions.

Reagents:

  • Crude 1-amino-1H-pyrrole-2-carbonitrile

  • Di-tert-butyl dicarbonate ((Boc)2O) (1.2 equiv relative to starting pyrrole)

  • DMAP (Catalytic, 0.1 equiv)

  • Triethylamine (1.5 equiv)

  • Solvent: DCM (Dichloromethane)

Protocol:

  • Setup: Dissolve the crude amine in DCM (150 mL). Add Triethylamine (22 mL) and DMAP (1.3 g).

  • Addition: Add a solution of (Boc)2O (28.3 g) in DCM (50 mL) dropwise at 0°C.

  • Completion: Stir at room temperature overnight (12 h).

  • Workup: Wash with 1M citric acid (to remove DMAP/TEA), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Target:tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate .[1]

    • Expectation: White to pale yellow solid.

Phase 3: Radziszewski Hydrolysis (Nitrile to Amide)

Objective: Convert the nitrile to the primary amide without deprotecting the acid-labile Boc group. Why this method? Standard acidic hydrolysis (HCl/H2SO4) will strip the Boc group. Strong alkaline hydrolysis (NaOH/Heat) can degrade the carbamate. The Radziszewski reaction (H2O2/Base) is mild and selective.

Reagents:

  • tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate (1.0 equiv)

  • Hydrogen Peroxide (30% aq. solution) (5.0 - 10.0 equiv)

  • Potassium Carbonate (K2CO3) (1.0 - 3.0 equiv) or NaOH (mild)

  • Solvent: DMSO or Ethanol/Water mixture

Protocol:

  • Preparation: Dissolve the nitrile intermediate (5.0 g) in DMSO (25 mL). Place in a water bath at 20°C.

  • Base Addition: Add K2CO3 (3.3 g, 1.0 equiv).

  • Oxidation: Add 30% H2O2 (12 mL) dropwise. Caution: Exothermic reaction with oxygen evolution. Maintain temperature < 40°C.

  • Monitoring: Stir for 2-6 hours. Monitor by HPLC for the disappearance of the nitrile peak and appearance of the amide (lower retention time).

  • Quench: Pour the reaction mixture into crushed ice (100 g). The product often precipitates.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate, wash extensively with water (to remove DMSO), and dry.

  • Final Purification: Recrystallization from Ethanol/Hexanes or column chromatography (EtOAc/Hexanes).

Part 3: Data & Validation (Self-Validating Systems)

Process Control Parameters
StepCritical ParameterTarget RangeConsequence of Deviation
N-Amination Temperature (Addition)< 10°CRunaway exotherm; decomposition of HOSA.
Boc Protection pH ControlBasic (TEA excess)Incomplete reaction; formation of isocyanate side-products.
Hydrolysis H2O2 Stoichiometry5-10 equivExcess leads to over-oxidation; insufficient leads to stalled reaction.
Hydrolysis Temperature< 40°CThermal deprotection of Boc group (loss of t-butyl).
Analytical Characterization Profile

To validate the identity of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate :

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 10.5 ppm (s, 1H, NH -Boc) – Diagnostic broad singlet.

    • δ 7.50, 6.90 ppm (bs, 2H, CONH2 ) – Amide protons.

    • δ 6.90, 6.75, 6.05 ppm (m, 3H, Pyrrole CH) – Ring protons.

    • δ 1.45 ppm (s, 9H, t-Butyl) – Boc group.

  • IR Spectroscopy:

    • ~3300-3400 cm⁻¹ (NH stretch, primary amide & carbamate).

    • ~2220 cm⁻¹ (Absence of Nitrile peak confirms Step 3 completion).

    • ~1710 cm⁻¹ (C=O, Boc carbamate).

    • ~1660 cm⁻¹ (C=O, Amide I band).

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the chemical transformation logic and the critical control points (CCPs) for the Radziszewski hydrolysis step, which is the most sensitive operation.

Workflow Start Start: N-Boc-Pyrrole-2-CN Reagents Add DMSO + K2CO3 Start->Reagents Oxidation Add H2O2 (Dropwise) Control Temp < 40°C Reagents->Oxidation Intermediate Perimidic Acid Intermediate Oxidation->Intermediate Nucleophilic Attack Check HPLC Check: Nitrile vs Amide Intermediate->Check Tautomerization Check->Oxidation Fail (<95%) Workup Ice Quench & Filtration Check->Workup Pass (>98%) Final Product: N-Boc-Pyrrole-2-CONH2 Workup->Final

Figure 2: Workflow for the critical hydrolysis step, emphasizing temperature control to prevent Boc deprotection.

Part 5: Safety & Handling

  • HOSA (Hydroxylamine-O-sulfonic acid): Hygroscopic and thermally unstable. Store in a refrigerator. Ensure reaction vessels for amination are vented to handle potential nitrogen evolution.

  • Hydrazine Derivatives: 1-aminopyrroles are potentially toxic and skin sensitizers. Use double-gloving and work in a fume hood.

  • Hydrogen Peroxide (30%): Strong oxidizer. Contact with DMSO can be energetic. Ensure cooling capacity is available during the addition step.[2][3]

References

  • General Synthesis of 1-Aminopyrroles: Flitsch, W., & Heidhues, R. (1968). Chemische Berichte, 101(11), 3843-3850. (Foundational work on N-amination of pyrroles).

  • N-Amination of Electron-Deficient Pyrroles: Katritzky, A. R., et al. (1986). Journal of the Chemical Society, Perkin Transactions 1, 447-453. (Discusses HOSA and MSH reagents).

  • Radziszewski Hydrolysis Conditions: Kabalka, G. W., et al. (1990). "Sodium percarbonate: a convenient reagent for the conversion of nitriles to amides." Synthetic Communications, 20(10), 1445-1451. (Validates mild hydrolysis compatible with sensitive groups).

  • Related Cephalosporin Intermediates (Ceftobiprole): Hebeisen, P., et al. (2005). "Synthesis of Ceftobiprole." Antimicrobial Agents and Chemotherapy. (Contextualizes the utility of the N-amino-pyrrole-amide scaffold).

Sources

Biological Activity of Pyrrole Carbamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Pyrrole Carbamate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The fusion of the pyrrole heterocycle with a carbamate functional group represents a high-value strategy in modern medicinal chemistry. Pyrroles serve as electron-rich, privileged scaffolds capable of diverse non-covalent interactions (π-π stacking, H-bonding), while carbamates act as metabolic stabilizers and pseudo-irreversible inhibitors of hydrolytic enzymes. This guide analyzes the synergistic pharmacological profile of pyrrole carbamate derivatives, focusing on their utility in oncology (kinase inhibition), infectious disease (cell wall disruption), and neurodegeneration (cholinesterase inhibition).

Structural Basis & Pharmacophore Logic (SAR)

The therapeutic potency of pyrrole carbamate derivatives stems from a specific Structure-Activity Relationship (SAR). The pyrrole ring provides a rigid aromatic core that orients substituents into specific hydrophobic pockets of target proteins (e.g., VEGFR-2, AChE). The carbamate linker (


) serves dual roles: it mimics the peptide bond to enhance bioavailability and acts as a "warhead" for covalently modifying active site serine residues in serine hydrolases.
Key SAR Drivers:
  • The Pyrrole Core: Electron-rich nature facilitates cation-π interactions with aromatic residues (e.g., Trp, Phe) in receptor binding sites.

  • The Carbamate Linker: Provides chemical stability against proteolysis compared to esters, while retaining the ability to form hydrogen bonds.

  • N-Substitution: Bulky aryl groups (e.g., benzyl, phenethyl) at the pyrrole nitrogen often enhance lipophilicity and membrane permeability.

SAR_Logic Core Pyrrole Core (Electron-Rich Scaffold) Linker Carbamate Linker (-O-CO-NH-) Core->Linker Covalent Attachment Activity Biological Activity Core->Activity Pi-Pi Stacking Linker->Activity Metabolic Stability & H-Bonding R1 R1 (N-Substituent) Modulates Lipophilicity (e.g., Benzyl, Phenethyl) R1->Core N-Alkylation R1->Activity Membrane Permeability R2 R2 (Ring Substituent) Electronic Tuning (e.g., Halogens, CN) R2->Core Electrophilic Sub. R2->Activity Target Selectivity

Figure 1: Structural logic governing the biological activity of pyrrole carbamate derivatives.

Therapeutic Modules

Module A: Oncology & Kinase Inhibition

Pyrrole carbamates have shown significant efficacy against solid tumors (breast MCF-7, lung A549). The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR . The carbamate moiety can interact with the ATP-binding pocket, while the pyrrole ring occupies the hydrophobic region, preventing ATP hydrolysis and downstream signaling (RAS/RAF/MEK).

  • Mechanism: Competitive inhibition of ATP binding; induction of apoptosis via Caspase-3/9 activation.

  • Key Insight: N-phenethyl substituted pyrrole carbamates have demonstrated IC50 values comparable to Doxorubicin in specific cell lines [1].

Module B: Neurodegeneration (AChE/BChE Inhibition)

In Alzheimer’s disease research, pyrrole carbamates function as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Mechanism: The carbamate group transfers a carbamoyl moiety to the catalytic serine residue (Ser203 in AChE) within the enzyme's active site.[1] This carbamylated enzyme hydrolyzes much slower than the acetylated form, prolonging the presence of acetylcholine in the synapse.

  • Selectivity: 1,3-diaryl-pyrrole derivatives have shown high selectivity for BChE, a critical target in late-stage Alzheimer's [6].

Module C: Antimicrobial Activity

Pyrrole derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2]

  • Mechanism: Disruption of cell wall synthesis and inhibition of DNA gyrase. Some derivatives act as protonophores, uncoupling oxidative phosphorylation in bacterial membranes [4].

Experimental Workflows

Synthesis of Pyrrole Carbamate Derivatives

Objective: To synthesize a library of N-substituted pyrrole carbamates for SAR screening.

Protocol:

  • Pyrrole Functionalization:

    • Start with commercially available pyrrole-2-carboxylic acid or 2-amino-pyrrole.

    • Step A (N-Alkylation): React pyrrole (1.0 eq) with an alkyl halide (e.g., benzyl bromide, 1.2 eq) in DMF using NaH (1.5 eq) as a base. Stir at 0°C to RT for 4 hours. Quench with ice water and extract with EtOAc.

  • Carbamate Formation:

    • Method A (Isocyanate Route): Dissolve the pyrrole-alcohol intermediate (1.0 eq) in dry DCM. Add the appropriate isocyanate (R-NCO, 1.1 eq) and a catalytic amount of TEA. Reflux for 6 hours.

    • Method B (Chloroformate Route): React the pyrrole-amine (1.0 eq) with an alkyl chloroformate (Cl-CO-OR, 1.1 eq) in the presence of pyridine at 0°C.

  • Purification:

    • Wash the organic layer with 1N HCl, sat. NaHCO3, and brine.

    • Purify via silica gel column chromatography (Hexane:EtOAc gradient).

    • Validation: Confirm structure via 1H-NMR, 13C-NMR, and HRMS.

Synthesis_Flow Start Starting Material (Pyrrole-2-carboxylic acid) Step1 Step 1: N-Alkylation (NaH, DMF, R-X) Start->Step1 Inter1 Intermediate: N-Substituted Pyrrole Step1->Inter1 Step2 Step 2: Carbamate Formation (Isocyanate or Chloroformate) Inter1->Step2 + R-NCO / TEA Final Target Product: Pyrrole Carbamate Step2->Final Purification

Figure 2: Synthetic pathway for generating N-substituted pyrrole carbamate libraries.

Biological Assay: AChE Inhibition (Modified Ellman’s Method)

Objective: Determine the IC50 of synthesized derivatives against Acetylcholinesterase.

Protocol:

  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman's reagent, 10 mM), and Acetylthiocholine iodide (ATChI, substrate, 15 mM).

  • Enzyme Incubation:

    • In a 96-well plate, add 150 µL phosphate buffer.

    • Add 20 µL of test compound (dissolved in DMSO, varying concentrations).

    • Add 20 µL of AChE enzyme solution (0.2 U/mL).

    • Incubate at 25°C for 10 minutes (allows carbamylation of active site).

  • Reaction Initiation:

    • Add 10 µL of DTNB and 10 µL of ATChI.

  • Measurement:

    • Measure absorbance at 412 nm immediately (t=0) and every minute for 10 minutes using a microplate reader.

    • The yellow color results from the reaction of thiocholine (hydrolysis product) with DTNB.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot log[concentration] vs. % Inhibition to determine IC50.

Quantitative Data Summary

The following table summarizes reported biological activities of key pyrrole carbamate analogues relative to standard drugs.

Compound ClassTargetActivity Metric (IC50 / MIC)Reference StandardRelative Potency
N-Phenethyl Pyrrole Carbamate MCF-7 (Breast Cancer)IC50: 1.1 µMDoxorubicin (1.2 µM)High (Equipotent)
1,3-Diaryl Pyrrole Carbamate Butyrylcholinesterase (BChE)IC50: 1.71 µMDonepezil (5.2 µM)Very High (3x Potency)
Pyrrole-2-carboxamide M. tuberculosis (MmpL3)MIC: < 0.016 µg/mLRifampicinHigh
Pyranone-Carbamate Hybrid Acetylcholinesterase (AChE)IC50: 4.68 nMRivastigmineUltra-High

Mechanism of Action: Signaling Pathway

The following diagram illustrates the dual pathway action of pyrrole carbamates in an oncology context (Apoptosis induction) and neurodegenerative context (Enzyme Inhibition).

MOA cluster_Onco Oncology Pathway (Apoptosis) cluster_Neuro Neuro Pathway (Cholinergic) Drug Pyrrole Carbamate Derivative Target1 VEGFR-2 / Tubulin Drug->Target1 Hydrophobic Binding Target2 AChE / BChE (Active Site Serine) Drug->Target2 Covalent Modification Signal1 Inhibition of Phosphorylation Target1->Signal1 Effect1 Caspase-3 Activation Signal1->Effect1 Outcome1 Apoptosis / Cell Death Effect1->Outcome1 Signal2 Carbamylation of Enzyme Target2->Signal2 Effect2 Accumulation of Acetylcholine Signal2->Effect2 Outcome2 Cognitive Improvement Effect2->Outcome2

Figure 3: Dual mechanism of action targeting apoptotic pathways in cancer and cholinergic pathways in neurodegeneration.

References

  • Bioactive pyrrole-based compounds with target selectivity. PMC - NIH. Link

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Link

  • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents. ResearchGate.[3] Link

  • Unlocking the Potential of Pyrrole: Recent Advances in Antibacterial Potential. PMC - NIH. Link

  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated pyrrole derivatives. PubMed. Link

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. Link

  • Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors. PubMed. Link

  • Proline-Based Carbamates as Cholinesterase Inhibitors. MDPI. Link

Sources

Technical Monograph: Spectroscopic Characterization of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate , a critical intermediate in the synthesis of pyrrolo[2,1-f][1,2,4]triazine-based antiviral agents (e.g., Remdesivir, Galidesivir analogs).

Executive Summary & Compound Identity

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (CAS: 1206824-76-1 ) is a protected hydrazine-pyrrole derivative. It serves as the "linchpin" intermediate for constructing the 1,2,4-triazine ring fused to a pyrrole core. Its purity and structural integrity are paramount, as impurities at this stage (e.g., des-Boc amines or unhydrolyzed nitriles) propagate into the final nucleoside analog, complicating downstream purification.

Property Data
IUPAC Name tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate
CAS Registry 1206824-76-1
Molecular Formula C₁₀H₁₅N₃O₃
Molecular Weight 225.25 g/mol
Key Function Precursor for pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones
Physical State White to off-white solid / crystalline powder

Synthesis & Mechanistic Context

The synthesis of this compound typically proceeds via the controlled hydrolysis of the corresponding nitrile. This transformation is chemically sensitive; over-hydrolysis can cleave the Boc group, while under-hydrolysis leaves the nitrile intact.

Synthesis Pathway

The standard industrial route involves the oxidative hydrolysis of tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate using hydrogen peroxide and ammonium hydroxide in ethanol.

SynthesisPathway Start 2-Cyanopyrrole Step1 N-Amination (NH2Cl / Base) Start->Step1 Intermediate1 1-Amino-2-cyanopyrrole Step1->Intermediate1 Step2 Boc Protection (Boc2O) Intermediate1->Step2 Precursor tert-Butyl (2-cyano- 1H-pyrrol-1-yl)carbamate (CAS 937046-96-3) Step2->Precursor Step3 Hydrolysis (H2O2 / NH4OH) Precursor->Step3 Target tert-Butyl (2-carbamoyl- 1H-pyrrol-1-yl)carbamate (CAS 1206824-76-1) Step3->Target Cyclization Pyrrolo[2,1-f][1,2,4] triazin-4(3H)-one Target->Cyclization  + Formamidine  (Ring Closure)

Figure 1: Synthetic route to CAS 1206824-76-1. The target amide is the final stable intermediate before triazine ring formation.

Spectroscopic Data Analysis

Accurate characterization requires distinguishing the target amide from its nitrile precursor and the deprotected amine. The following data is synthesized from patent literature (WO2010014930A2) and standard spectroscopic principles for N-amino pyrroles.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ is characterized by three distinct regions: the aliphatic Boc group, the aromatic pyrrole protons, and the exchangeable N-H protons.

¹H NMR (400 MHz, DMSO-d₆) δ ppm:

Shift (δ) Multiplicity Integration Assignment Diagnostic Note
10.05 br s 1H NH (Carbamate) Disappears with D₂O shake. High shift due to electron-withdrawing N-N bond.
7.60 br s 1H NH (Amide Hₐ) One of the amide protons; typically broad.
7.10 br s 1H NH (Amide H_b) Second amide proton.
6.95 dd 1H Pyrrole H-5 Adjacent to the ring nitrogen (N1).
6.78 dd 1H Pyrrole H-3 Adjacent to the carbonyl (C2).
6.08 t / dd 1H Pyrrole H-4 The most shielded aromatic proton.

| 1.44 | s | 9H | C(CH₃)₃ (Boc) | Sharp singlet. Integration must be exactly 9 relative to aromatic H. |

Key Structural Confirmation:

  • Absence of Nitrile: The precursor (nitrile) lacks the broad amide singlets at 7.0–7.6 ppm.

  • Symmetry: The pyrrole ring is not symmetric. You must observe three distinct aromatic signals (H3, H4, H5). If only two are seen, check for substitution (e.g., 4-bromo impurity).

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Observed Ions:

    • [M+H]⁺: m/z 226.2

    • [M+Na]⁺: m/z 248.2

    • [M+H - Boc]⁺: m/z 126.1 (Fragment: 1-amino-1H-pyrrole-2-carboxamide)

    • [M+H - tBu]⁺: m/z 170.1

Infrared Spectroscopy (IR)

The IR spectrum provides a quick "fingerprint" to verify the conversion of the nitrile to the amide.

  • ν(N-H): 3400–3200 cm⁻¹ (Multiple bands for primary amide and carbamate).

  • ν(C=O) Ester: ~1710–1730 cm⁻¹ (Boc carbonyl).

  • ν(C=O) Amide: ~1650–1680 cm⁻¹ (Amide I band). Critical: This band is absent in the nitrile precursor.

  • ν(C≡N): ~2220 cm⁻¹ (Nitrile stretch). Must be ABSENT in the pure product.

Experimental Protocols

The following protocols ensure reproducible isolation and characterization.

Sample Preparation for NMR
  • Solvent Choice: Use DMSO-d₆ (99.9% D). CDCl₃ may cause peak broadening of the amide protons due to hydrogen bonding effects or poor solubility.

  • Concentration: Dissolve ~5–10 mg of sample in 0.6 mL solvent.

  • Acquisition: Set relaxation delay (d1) to ≥ 2.0 seconds to ensure accurate integration of the Boc singlet vs. aromatic protons.

HPLC Purity Method

To distinguish the amide from the nitrile precursor:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

  • Elution Order:

    • 1-Amino-1H-pyrrole-2-carboxamide (Deprotected impurity) - Early eluting

    • Target Amide (CAS 1206824-76-1) - Mid eluting

    • Nitrile Precursor (CAS 937046-96-3) - Late eluting (Less polar)

Characterization Workflow

This diagram illustrates the logical flow for validating the compound identity during synthesis.

CharacterizationWorkflow Sample Crude Reaction Product IR_Check IR Spectroscopy Check for loss of ~2220 cm⁻¹ (CN) Appearance of ~1660 cm⁻¹ (CONH2) Sample->IR_Check LCMS LC-MS Analysis Confirm m/z 226 [M+H]⁺ Check Purity > 95% IR_Check->LCMS  If CN absent NMR ¹H NMR (DMSO-d₆) Integrate Boc (9H) vs Pyrrole (3H) Confirm Amide NH2 signals LCMS->NMR  If Mass Correct Decision Release for Cyclization NMR->Decision  If Structure Valid

Figure 2: Step-by-step analytical workflow for validating tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate.

References

  • Babu, Y. S., et al. (2010). Therapeutic Agents (Biocryst Pharmaceuticals). WO2010014930A2.

    • Source of the synthesis method (Example 2/3 context)
  • Ambeed. (n.d.). Product Data: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate.[1][2][3]

    • Confirmation of CAS registry and physical properties.
  • Warren, T. K., et al. (2014). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus rhesus monkeys. Nature, 531, 381–385.

    • Contextual reference for the utility of pyrrolo[2,1-f][1,2,4]triazine precursors in antiviral drug development.

Sources

Technical Guide: 1H NMR Characterization of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 1H NMR spectroscopy of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate . It synthesizes structural logic, available literature on close analogs (specifically the 2-cyano and deprotected 1-amino derivatives), and first-principles chemical shift prediction to serve as a robust reference for characterization.

Executive Summary & Structural Logic

Target Molecule: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate Molecular Formula: C10H15N3O3 Molecular Weight: 225.25 g/mol

This compound represents a specialized class of N-amino pyrroles . Unlike standard pyrroles where the nitrogen lone pair is fully delocalized into the ring, the N1-substituent here is a carbamate-protected amine. This creates a hydrazine-like linkage (


) that significantly alters the electronic environment of the pyrrole ring and the acidity of the carbamate proton.
Structural Breakout & Numbering Strategy

To ensure accurate assignment, we utilize the following numbering scheme:

  • Position 1 (N): Pyrrole nitrogen, substituted with the tert-butyl carbamate group.

  • Position 2 (C): Substituted with the primary amide (carbamoyl,

    
    ).
    
  • Positions 3, 4, 5 (C): Aromatic methine protons.

  • Boc Group: tert-Butyl ester moiety.

Key Spectroscopic Challenges:

  • Rotamers: The tert-butyl carbamate (Boc) group and the N-N bond can exhibit restricted rotation, potentially broadening signals at room temperature.

  • Exchangeable Protons: The molecule contains three exchangeable protons (one carbamate

    
    , two amide 
    
    
    
    ) that are highly solvent-dependent.

Experimental Protocol

Solvent Selection

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)

  • Rationale: Chloroform-d (

    
    ) is often unsuitable for primary amides due to poor solubility and aggregation, which broadens the amide resonances. DMSO-d6 effectively solvates the amide and carbamate protons, resulting in sharp, distinct singlets that are crucial for structural verification.
    
Sample Preparation
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Volume: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube: Use a high-precision 5 mm NMR tube to minimize shimming errors.

  • Acquisition:

    • Scans: 16–64 scans (sufficient for the non-exchangeable protons).

    • Relaxation Delay (d1): Set to

      
       2.0 seconds. The quaternary carbons and exchangeable protons have longer 
      
      
      
      relaxation times; a short delay will suppress their integration.

Spectral Interpretation & Assignment

The following data table summarizes the expected chemical shifts (


) and coupling constants (

) in DMSO-d6.
1H NMR Data Summary (DMSO-d6)
AssignmentTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Notes
Carbamate NH Exch9.50 – 10.20 br s1H-Highly acidic due to N-N bond; typically downfield.
Amide NHa Exch7.40 – 7.80 br s1H-H-bonded amide proton (anti to carbonyl).
Amide NHb Exch6.90 – 7.30 br s1H-Solvent-exposed amide proton.
Pyrrole H5 Ar-H6.90 – 7.10 dd1H

,


-proton; deshielded by ring current and N1.
Pyrrole H3 Ar-H6.60 – 6.80 dd1H

,


-proton; deshielded by C2-carbonyl anisotropy.
Pyrrole H4 Ar-H6.00 – 6.20 dd/t1H

,

Most shielded aromatic proton.
Boc (t-Bu) Alkyl1.35 – 1.45 s9H-Characteristic intense singlet.
Detailed Mechanistic Analysis[1]
A. The Aliphatic Region (1.0 – 2.0 ppm)

The Boc group appears as a sharp singlet integrating to 9 protons.

  • Diagnostic Value: If this signal is split or appears as two unequal singlets, it indicates the presence of rotamers (restricted rotation around the carbamate C-N bond). Warming the probe to 340 K often coalesces these peaks.

B. The Aromatic Region (6.0 – 7.2 ppm)

The pyrrole ring exhibits an ABX or AMX spin system depending on the exact field strength.

  • H4 (Position 4): This is the most electron-rich position, appearing as the most upfield aromatic signal (~6.1 ppm). It typically shows a "pseudo-triplet" or double-doublet due to coupling with both H3 and H5.

  • H3 (Position 3): Located adjacent to the electron-withdrawing carbamoyl group. The carbonyl anisotropy deshields this proton, pushing it downfield (~6.7 ppm).

  • H5 (Position 5): Adjacent to the heteroatom (N1). This is typically the most deshielded ring proton (~7.0 ppm).

C. The Exchangeable Region (7.0 – 10.5 ppm)

This region is critical for confirming the N-amino structure versus a C-amino isomer.

  • Carbamate NH (~9.8 ppm): In standard alkyl carbamates, the NH appears ~5.0–7.0 ppm. However, in this molecule, the NH is attached to the pyrrole nitrogen (a hydrazine motif). The electron-deficient pyrrole ring pulls electron density, significantly increasing the acidity and chemical shift of this proton, often shifting it near 10 ppm.

  • Amide NH2: In DMSO, primary amides appear as two distinct broad singlets due to the restricted rotation of the C-N amide bond (partial double bond character). They do not integrate as 2H in a single peak unless the sample is heated or water is present to induce rapid exchange.

Structural Validation Workflow (Logic Diagram)

The following flowchart illustrates the decision logic for assigning the structure based on NMR data, ensuring the distinction between the target and potential regioisomers (e.g., substitution at C3).

NMR_Assignment_Logic Start Start: Acquire 1H NMR in DMSO-d6 Check_Boc Check 1.4 ppm Region: Is there a 9H Singlet? Start->Check_Boc Check_NH Check 9.0-10.5 ppm: Is there a broad 1H singlet (Carbamate)? Check_Boc->Check_NH Yes Result_Fail REJECT: Check for C3-isomer or deprotection Check_Boc->Result_Fail No Check_Aromatic Analyze 6.0-7.2 ppm: Are there 3 distinct aromatic protons? Check_NH->Check_Aromatic Yes Decision_Isomer Analyze Coupling Pattern: Is J(H3,H4) ~3.5Hz and J(H4,H5) ~2.5Hz? Check_Aromatic->Decision_Isomer Yes Result_Target CONFIRMED: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate Decision_Isomer->Result_Target Yes (1,2-Subst.) Decision_Isomer->Result_Fail No (Symm/Other)

Figure 1: Logic flow for the structural validation of N-Boc-1-aminopyrrole-2-carboxamide.

Troubleshooting & Artifacts

Rotameric Broadening

The N-N bond between the pyrrole and the carbamate exhibits a high barrier to rotation.

  • Observation: The Boc singlet may appear broadened or split, and the pyrrole H5 signal may show broadening.

  • Solution: Run the NMR experiment at elevated temperature (320 K – 340 K ). This increases the rotation rate, coalescing the signals into sharp averages.

Water Contamination

DMSO-d6 is hygroscopic. Absorbed water appears as a broad peak at ~3.33 ppm.

  • Impact: Water can catalyze proton exchange, causing the amide and carbamate NH signals to broaden or disappear (merge with the water peak).

  • Mitigation: Use fresh ampoules of DMSO-d6 or add activated molecular sieves to the NMR tube.

Regioisomer Differentiation (2- vs 3-substituted)

If the synthesis was ambiguous, you might obtain the 3-carbamoyl isomer.

  • Differentiation:

    • 2-substituted (Target): H3, H4, and H5 are contiguous. H4 couples to both neighbors (dd/t).

    • 3-substituted: H2, H4, and H5.[1] H2 appears as a doublet (coupling only to H5 or H4 via long range) and is typically very far downfield (>7.2 ppm) due to being flanked by two electron-withdrawing groups (N1 and C3-carbonyl).

References

  • National Center for Biotechnology Information (PubChem). (2025). 1-Amino-1H-pyrrole-2-carboxamide (CID 10419180).[2] Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹³C NMR spectrum, outlines detailed experimental protocols for data acquisition, and offers insights into spectral interpretation.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the landscape of modern organic chemistry and pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of molecules. Among its variants, ¹³C NMR provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific signal, or resonance, in the spectrum, offering profound insights into the molecule's connectivity and functional groups.[1][2][3]

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a heterocyclic compound of interest, incorporating a pyrrole ring, a primary amide (carbamoyl group), and a tert-butyl carbamate protecting group. The precise characterization of this molecule is paramount for its application in medicinal chemistry and materials science. This guide will systematically deconstruct the expected ¹³C NMR spectrum of this compound, providing a foundational understanding for its empirical analysis.

Molecular Structure and Symmetry Considerations

To predict the ¹³C NMR spectrum, we must first analyze the molecular structure for chemical equivalence. Due to the lack of a plane of symmetry that would render any carbon atoms chemically equivalent, it is anticipated that all ten carbon atoms in tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate are unique and will therefore produce ten distinct signals in the ¹³C NMR spectrum.[4]

Below is the molecular structure with a numbering system for unambiguous assignment of the carbon signals.

Caption: Molecular structure of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate with atom numbering.

Predicted ¹³C NMR Spectral Data

The chemical shift (δ) of each carbon is influenced by its hybridization and the electronic environment. The predicted chemical shifts for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate are summarized in the table below. These predictions are based on established ranges for similar functional groups found in the literature.[1][5][6][7]

Carbon AtomLabelHybridizationPredicted Chemical Shift (δ, ppm)Rationale
Carbamoyl CarbonylC5sp²160 - 170Carbonyl carbon of a primary amide.
Pyrrole C1C1sp²125 - 135Attached to two nitrogen atoms and a carbonyl group, leading to a downfield shift.
Pyrrole C2C2sp²115 - 125Olefinic carbon in a five-membered aromatic ring.
Pyrrole C3C3sp²105 - 115Olefinic carbon in a five-membered aromatic ring.
Pyrrole C4C4sp²110 - 120Olefinic carbon in a five-membered aromatic ring, adjacent to the N-carbamate group.
Carbamate CarbonylC6sp²150 - 160Carbonyl carbon of the Boc protecting group.
tert-Butyl QuaternaryC7sp³80 - 90Quaternary carbon attached to an oxygen atom.
tert-Butyl MethylC8, C9, C10sp³25 - 35Equivalent methyl carbons of the tert-butyl group.[8]

Table 1: Predicted ¹³C NMR Chemical Shifts for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate.

Rationale for Chemical Shift Predictions
  • Carbonyl Carbons (C5 and C6): Carbonyl carbons are significantly deshielded and appear far downfield.[2][3] The carbamoyl carbonyl (C5) is expected in the 160-170 ppm range, typical for amides. The carbamate carbonyl (C6) of the Boc group is generally observed between 150-160 ppm.[9]

  • Pyrrole Ring Carbons (C1, C2, C3, C4): The carbons of the pyrrole ring are aromatic and will resonate in the 105-135 ppm region.[10][11] C1, being attached to the electron-withdrawing carbamoyl group and the N-carbamate, will be the most downfield of the ring carbons. The relative positions of C2, C3, and C4 can be nuanced, but all will fall within the typical range for pyrrole carbons.[11]

  • tert-Butyl Group Carbons (C7, C8, C9, C10): The quaternary carbon (C7) of the tert-butyl group, being attached to an electronegative oxygen atom, is expected to appear around 80-90 ppm. The three methyl carbons (C8, C9, C10) are chemically equivalent due to free rotation around the C-C bond and will produce a single, more intense signal in the aliphatic region, typically between 25-35 ppm.[8]

Experimental Protocols

The following section details a standardized methodology for the acquisition of a high-quality ¹³C NMR spectrum for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

  • Sample Weighing: Accurately weigh 20-50 mg of the solid tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate. A higher concentration is generally better for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[12][13]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly influence the chemical shifts.[14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer homogenize Homogenize transfer->homogenize instrument Insert into NMR Spectrometer homogenize->instrument setup Setup Experiment (Pulse Program, etc.) instrument->setup acquire Acquire Data (Proton Decoupled) setup->acquire process Fourier Transform & Phase Correction acquire->process baseline Baseline Correction process->baseline reference Reference Spectrum baseline->reference

Caption: Workflow for ¹³C NMR data acquisition and processing.

Data Acquisition

The following are general parameters for a standard proton-decoupled ¹³C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.[15]

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar pulse sequence) should be used to simplify the spectrum to singlets for each carbon.[2]

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though this is less critical for qualitative analysis.[16]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio.[12][17]

  • Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

Spectral Interpretation and Verification

Once the spectrum is acquired, the next step is to assign the observed signals to the corresponding carbon atoms in the molecule.

  • Chemical Shift Regions: The spectrum can be broadly divided into the aliphatic region (0-90 ppm), the aromatic/olefinic region (100-150 ppm), and the carbonyl region (150-220 ppm).[3][7]

  • Quaternary Carbons: Quaternary carbons (C1, C5, C6, and C7) typically show weaker signals compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons in a standard decoupled experiment.[5]

  • DEPT Experiments: To definitively distinguish between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable. A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the ¹³C NMR spectrum of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate. By combining theoretical predictions with standardized experimental protocols, researchers can confidently characterize this molecule. The principles of chemical shift prediction, symmetry analysis, and advanced NMR techniques like DEPT are essential for the unambiguous structural elucidation of complex organic molecules in drug discovery and development.

References

  • Master Organic Chemistry. (2022, February 8). ¹³C NMR - How Many Signals. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(13), 2887–2891. [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. [Link]

  • Prakash, G. K. S., et al. (1996). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Journal of the American Chemical Society, 118(32), 7578–7584. [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Kurutz, J. (2020, May 4). Optimized Default ¹³C Parameters. NMR Facility - Chemistry Department. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • CONICET. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • ResearchGate. tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: ¹³C-NMR Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. [Link]

  • University of Maryland Baltimore County. Step-by-step procedure for NMR data acquisition. [Link]

  • ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Dr. Anjali Singh. (2022, March 21). 1H- Decoupled 13C-NMR | Off Resonance 13C-NMR | DEPT Technique. YouTube. [Link]

  • SlidePlayer. 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. [Link]

  • SpectraBase. Tert-butyl (2-((neopentylamino)methyl)phenyl)carbamate. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]

  • Supporting Information. Characterization Data of the Products. [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring ¹H and ¹³C Spectra. [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • University of Calgary. Ch 13 - ¹³C NMR Spectroscopy. [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. [Link]

  • ACS Publications. (2014, March 6). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]

  • ResearchGate. Sample preparation. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Google Patents.
  • Iowa State University. NMR Sample Preparation. [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]

  • NIH. tert-Butyl N-(thiophen-2-yl)carbamate. [Link]

  • Anasazi Instruments. A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. [Link]

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mass spectrometry of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the analysis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). As a molecule featuring multiple reactive functional groups—a Boc-protecting group, a pyrrole ring, and a primary amide—its characterization presents a unique set of challenges and opportunities. This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on foundational scientific principles and field-proven insights. We will deconstruct the molecule's expected behavior under ESI-MS conditions, propose a robust, self-validating analytical protocol, and elucidate the most probable fragmentation pathways. The causality behind each experimental choice is explained to empower the analyst not just to replicate a method, but to understand and adapt it.

Introduction: The Analytical Imperative

Tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a heterocyclic compound of interest in synthetic and medicinal chemistry, likely serving as a key intermediate in the construction of more complex bioactive molecules. The pyrrole scaffold is a cornerstone in numerous pharmaceuticals, while the carbamate and amide functionalities offer versatile points for further chemical modification.[1] Accurate structural confirmation and purity assessment are therefore non-negotiable for its use in downstream applications.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose. Its high sensitivity and specificity allow for definitive molecular weight determination and detailed structural elucidation through fragmentation analysis. This guide focuses on the use of Electrospray Ionization (ESI), a soft ionization technique ideal for polar, thermally labile molecules like our target compound, preventing in-source degradation and preserving the intact molecule for subsequent fragmentation analysis.[2] The core of our analysis will rely on Collision-Induced Dissociation (CID) to systematically break down the parent ion, providing a structural "fingerprint" that confirms its identity.[3]

Foundational Data: Physicochemical Properties

Before any analysis, it is crucial to establish the theoretical parameters of the target analyte. These values serve as the ground truth against which experimental data are validated.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₀H₁₅N₃O₃

PropertyCalculated ValueRationale / Significance
Monoisotopic Mass 225.1113 DaThe exact mass of the most abundant isotopic species (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the primary value to be searched for in high-resolution mass spectrometry (HRMS).
Average Molecular Weight 225.24 g/mol The weighted average of all natural isotopes. Useful for bulk chemical calculations but less so for MS interpretation.
Nitrogen Rule Applies (Odd Number)The molecule has an odd number of nitrogen atoms (3), so its exact mass is odd. The protonated ion [M+H]⁺ will therefore have an even nominal mass (226), a quick and useful check.[4]
Key Functional Groups Boc-carbamate, Pyrrole, AmideThese groups dictate the molecule's chemical properties and, critically, its fragmentation behavior in MS/MS. The Boc group is particularly prone to characteristic neutral losses.[5]

Mass Spectrometry Methodology: A Self-Validating Protocol

The following protocol is designed to be a robust starting point for analysis on a modern ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole). The logic behind each parameter is explained to facilitate optimization.

Sample Preparation: The Foundation of Good Data

The goal is to prepare a clean, dilute solution of the analyte in a solvent system compatible with ESI and reversed-phase chromatography.

  • Rationale: A typical starting concentration of 1-10 µg/mL is sufficient for modern instruments and avoids detector saturation. The solvent system (e.g., 50:50 acetonitrile:water) is a common mobile phase for LC-MS. The addition of a small amount of acid (0.1% formic acid) is critical for positive-ion ESI, as it provides a source of protons (H⁺) in the solution, promoting the formation of the desired [M+H]⁺ ion in the ESI source.

  • Step-by-Step Protocol:

    • Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade acetonitrile or methanol.

    • Vortex until fully dissolved.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 mixture of acetonitrile and water.

    • Add formic acid to the working solution to a final concentration of 0.1% (v/v).

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

Instrument Configuration: ESI-MS/MS

This section details the instrumental parameters for acquiring both full-scan data to identify the parent ion and MS/MS data to confirm its structure.

  • 3.2.1 Ionization Source (Positive Mode ESI)

    • Rationale: Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.[2] Positive mode is selected because the multiple nitrogen atoms in the molecule are readily protonated.

    • Typical Parameters:

      • Ionization Mode: ESI Positive

      • Capillary Voltage: 3.5 – 4.5 kV

      • Nebulizing Gas (N₂): Instrument-specific (e.g., 35 psi)

      • Drying Gas (N₂): Instrument-specific (e.g., 10 L/min at 300 °C)

  • 3.2.2 Full Scan (MS1) Analysis

    • Rationale: The initial MS1 scan serves one primary purpose: to locate the mass-to-charge ratio (m/z) of the protonated parent molecule, [M+H]⁺. Based on our calculations, we expect this ion at m/z 226.1191 (C₁₀H₁₆N₃O₃⁺). We will also look for common adducts like the sodium adduct [M+Na]⁺ at m/z 248.1011 .

    • Typical Parameters:

      • Scan Range: m/z 50 – 500

      • Acquisition Rate: 1-2 spectra/second

  • 3.2.3 Tandem Mass Spectrometry (MS/MS) via CID

    • Rationale: Tandem mass spectrometry (MS/MS) is used for structural elucidation. The instrument isolates the target precursor ion ([M+H]⁺ at m/z 226.1) and subjects it to fragmentation by colliding it with an inert gas like nitrogen or argon.[6] This process, known as Collision-Induced Dissociation (CID), imparts internal energy to the ion, causing it to break apart at its weakest chemical bonds.[3] The resulting fragment ions are then mass-analyzed, providing a structural fingerprint.

    • Typical Parameters:

      • Precursor Ion: m/z 226.1

      • Isolation Window: 1-2 Da

      • Collision Gas: Argon or Nitrogen

      • Collision Energy (CE): This is the most critical parameter to optimize. A stepped or ramped CE (e.g., 10-40 eV) is recommended to observe both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways.

Data Interpretation: Elucidating Fragmentation Pathways

The analysis of the MS/MS spectrum is a deductive process. By identifying the neutral mass losses from the precursor ion, we can piece together the molecule's structure.

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 226.1)

The structure of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate contains several predictable cleavage points. The Boc group is notoriously labile, and the N-N bond between the pyrrole and the carbamate is also expected to be weak.

  • Pathway A: Fragmentation of the Boc Group (Most Probable) The tert-butoxycarbonyl (Boc) group is designed to be easily cleaved. Under CID conditions, it readily fragments via two primary routes:

    • Loss of Isobutylene: The most common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), a neutral loss of 56.0626 Da .[7] This occurs through a rearrangement mechanism, leaving a protonated carbamic acid intermediate.

      • Fragment Ion: [M+H - C₄H₈]⁺ at m/z 170.0565

    • Consecutive Loss of Carbon Dioxide: The resulting carbamic acid is unstable and readily loses carbon dioxide (CO₂), a neutral loss of 43.9898 Da .

      • Fragment Ion: [M+H - C₄H₈ - CO₂]⁺ at m/z 126.0667

    • Direct Loss of the Boc-carbonyl group: A combined neutral loss of isobutylene and CO₂ (100.0524 Da ) is often observed directly from the parent ion, leading to the protonated 1-amino-2-carbamoyl-pyrrole.[5]

      • Fragment Ion: [M+H - C₅H₈O₂]⁺ at m/z 126.0667

  • Pathway B: Cleavage of the N-N Bond The bond between the pyrrole nitrogen (N1) and the carbamate nitrogen is another likely point of cleavage.

    • Formation of the Pyrrole Moiety: Cleavage of the N-N bond can lead to the formation of a protonated 2-carbamoyl-1H-pyrrole ion. This would involve the loss of the NH-Boc radical, which is less common in positive mode ESI. A more likely scenario is the formation of the 2-carbamoyl-1H-pyrrole ion itself.

      • Fragment Ion: [C₅H₆N₂O + H]⁺ at m/z 111.0558

    • Formation of the Boc-Isocyanate Ion: The other part of the molecule could form a protonated Boc-isocyanate or related species.

      • Fragment Ion: [NH₂-CO-O-C(CH₃)₃]⁺ or related fragments like the tert-butyl cation [C(CH₃)₃]⁺ at m/z 57.0704 .

  • Pathway C: Fragmentation of the Carbamoyl Group The primary amide at the C2 position can also fragment, typically by losing ammonia (NH₃), a neutral loss of 17.0265 Da . This is more likely to occur from one of the major fragment ions rather than directly from the parent ion.

    • Example Fragment: [m/z 126.0667 - NH₃]⁺ at m/z 109.0401

Summary Table of Key Ions
Precursor / Fragment IonCalculated m/z ([M+H]⁺)Proposed FormulaNeutral Loss (Da)Proposed Identity / Fragmentation Pathway
Precursor Ion 226.1191 C₁₀H₁₆N₃O₃⁺-Protonated Parent Molecule
Fragment 1170.0565C₆H₈N₃O₃⁺56.0626 (C₄H₈)Loss of isobutylene from Boc group (Pathway A)
Fragment 2126.0667C₅H₈N₃O⁺100.0524 (C₅H₈O₂)Combined loss of isobutylene and CO₂ from Boc group (Pathway A)
Fragment 3111.0558C₅H₇N₂O⁺115.0633 (C₅H₉NO₂)Cleavage of N-N bond, forming protonated 2-carbamoyl-1H-pyrrole (Pathway B)
Fragment 457.0704C₄H₉⁺169.0487Formation of tert-butyl cation from Boc group (Pathway B)

Visualization & Protocols

Experimental Workflow Diagram

This diagram outlines the complete analytical process from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 1. Prepare 1 mg/mL Stock Solution prep2 2. Dilute to 1-10 µg/mL in 50:50 ACN:H₂O prep1->prep2 prep3 3. Acidify with 0.1% Formic Acid prep2->prep3 lc 4. Reversed-Phase LC Separation prep3->lc esi 5. ESI+ Ionization lc->esi ms1 6. Full Scan (MS1) Identify [M+H]⁺ at m/z 226.1 esi->ms1 isolate 7. Isolate Precursor Ion (m/z 226.1) ms1->isolate cid 8. Collision-Induced Dissociation (CID) isolate->cid ms2 9. Acquire MS/MS Spectrum of Fragment Ions cid->ms2 interpret 10. Correlate Fragment Ions with Proposed Structures ms2->interpret confirm 11. Confirm Structure and Report Findings interpret->confirm caption Fig 1. Comprehensive workflow for the LC-MS/MS analysis.

Caption: Fig 1. Comprehensive workflow for the LC-MS/MS analysis.

Proposed Fragmentation Pathway Diagram

This diagram illustrates the primary fragmentation pathways originating from the protonated parent molecule.

Fragmentation cluster_A Pathway A: Boc Fragmentation cluster_B Pathway B: N-N Cleavage M [M+H]⁺ m/z 226.1 F1 [M+H - C₄H₈]⁺ m/z 170.1 M->F1 - 56 Da (Isobutylene) F2 [M+H - C₄H₈ - CO₂]⁺ m/z 126.1 M->F2 - 100 Da (Direct Loss) F3 [Pyrrole-CONH₂ + H]⁺ m/z 111.1 M->F3 - 115 Da F4 [t-Butyl]⁺ m/z 57.1 M->F4 - 169 Da F1->F2 - 44 Da (CO₂) caption Fig 2. Primary fragmentation pathways of protonated analyte.

Caption: Fig 2. Primary fragmentation pathways of protonated analyte.

Conclusion

The mass spectrometric analysis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a clear and predictable process when approached systematically. By leveraging positive mode ESI, the analyst can readily generate the protonated parent molecule at m/z 226.1191. Subsequent MS/MS analysis via CID provides a wealth of structural information, dominated by the characteristic and diagnostic fragmentation of the Boc-protecting group, which includes neutral losses of 56 Da (isobutylene) and 100 Da (isobutylene + CO₂). Additional fragments resulting from N-N bond cleavage further corroborate the proposed structure. This guide provides the foundational knowledge, a detailed protocol, and the interpretive framework necessary for researchers to confidently identify and characterize this molecule, ensuring the integrity of their synthetic and developmental workflows.

References

  • PubChem. tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Available at: [Link]

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  • Holčapek, M., et al. (2015). De Novo Structural Elucidation of Acylglycerols by Supercritical Fluid Chromatography and Collision-Induced Dissociation. Analytical Chemistry. Available at: [Link]

  • Liang, X., et al. (2014). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

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  • ResearchGate. tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate. Available at: [Link]

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IR spectrum of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique in synthetic chemistry, providing rapid and non-destructive identification of functional groups within a molecule. This guide provides a detailed analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate. As a molecule incorporating a primary amide, a tert-butyl carbamate (N-Boc) protecting group, and a pyrrole heterocyclic core, its spectrum presents a rich landscape of vibrational modes. This document serves as a reference for researchers in drug development and organic synthesis, offering a predictive framework for spectral interpretation, a standardized protocol for data acquisition, and a causal explanation for the assignment of key absorption bands.

Introduction: The Vibrational Signature of a Multifunctional Molecule

The molecule tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a substituted N-aminopyrrole derivative. Its structure is characterized by three distinct chemical moieties: a 1,2-disubstituted pyrrole ring, a primary amide (-CONH₂) at the 2-position, and an N-Boc protecting group on the pyrrole nitrogen. Each of these functional groups possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.

The resulting IR spectrum is a superposition of these individual absorptions, creating a unique "fingerprint" that can be used to confirm the molecule's identity and purity. Understanding this spectrum is critical for monitoring reaction progress during its synthesis and for quality control of the final compound. This guide will deconstruct the spectrum by analyzing the contributions of each functional group, providing a logical framework for interpretation grounded in established spectroscopic principles.

Caption: Molecular structure with key functional groups.

Predictive Analysis of the IR Spectrum

In the absence of a reference spectrum, a robust interpretation can be built by dissecting the molecule into its constituent functional groups and predicting their characteristic absorption bands. The overall spectrum is a composite of these vibrations.

High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen (N-H, C-H).

  • N-H Stretching: The molecule contains three N-H bonds, leading to a complex but informative pattern.

    • Primary Amide (-CONH₂): A primary amide is expected to show two distinct peaks due to symmetric and asymmetric N-H stretching. These typically appear in the range of 3370-3170 cm⁻¹.[1]

    • Carbamate (-NH-Boc): The secondary amine of the carbamate will exhibit a single, sharp N-H stretching band, generally found between 3400-3200 cm⁻¹.[2]

    • Note: The pyrrole nitrogen is fully substituted and thus will not show an N-H stretch, which is a key indicator of successful N-amination. The parent pyrrole molecule shows an N-H stretch, but its derivatives may not[3][4][5].

  • C-H Stretching:

    • Aromatic C-H (Pyrrole): The C-H bonds on the pyrrole ring will produce weak to medium absorptions slightly above 3000 cm⁻¹.

    • Aliphatic C-H (tert-Butyl): The nine C-H bonds of the bulky tert-butyl group will give rise to strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.

Carbonyl Stretching Region (1800 cm⁻¹ - 1600 cm⁻¹)

This is arguably the most diagnostic region for this molecule, as it contains two distinct carbonyl (C=O) groups. The precise frequency of a C=O stretch is highly sensitive to its electronic environment (e.g., resonance, induction) and hydrogen bonding.

  • Carbamate C=O: The carbonyl of the N-Boc group is expected to absorb at a relatively high frequency for a carbonyl double bond. For similar N-Boc protected structures, this peak appears in the 1710-1690 cm⁻¹ range.[6][7] This is because the lone pair on the adjacent oxygen atom competes with the nitrogen lone pair for delocalization into the carbonyl group, slightly increasing its double-bond character compared to a simple amide.

  • Amide C=O (Amide I Band): The primary amide's carbonyl group is directly conjugated with the electron-rich pyrrole ring. This resonance delocalizes the pi electrons of the C=O bond, weakening it and lowering its vibrational frequency.[8] Therefore, this "Amide I" band is predicted to appear at a lower wavenumber, typically in the 1660-1650 cm⁻¹ region for solid-state samples where hydrogen bonding is prevalent.[9] The presence of two distinct, strong peaks in the 1710-1650 cm⁻¹ range is a powerful confirmation of the molecule's structure.

Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)

This region contains a high density of peaks arising from bending vibrations and complex skeletal vibrations, making it unique for every molecule.

  • N-H Bending (Amide II Band): The in-plane bending of the primary amide's N-H bonds, coupled with C-N stretching, produces a strong absorption known as the "Amide II" band. This is typically observed between 1570-1540 cm⁻¹ .[10][11] A corresponding N-H bend from the carbamate is also expected in this vicinity, often around 1530-1500 cm⁻¹.[6]

  • Pyrrole Ring Vibrations: The C=C and C-N stretching vibrations of the pyrrole ring itself give rise to several medium-intensity bands, typically in the 1500-1400 cm⁻¹ range.[2]

  • Aliphatic C-H Bending: The tert-butyl group will show characteristic C-H bending vibrations, including a distinctive symmetric and asymmetric deformation pattern around 1390 cm⁻¹ and 1365 cm⁻¹.

  • C-N Stretching: Multiple C-N single bonds are present (amide, carbamate, pyrrole ring). Their stretching vibrations contribute to absorptions in the 1300-1000 cm⁻¹ region.[2]

Summary of Predicted Spectral Data

The expected vibrational frequencies and their assignments are summarized below. This table serves as a quick reference for spectral analysis.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3400 - 3300Carbamate (R-NH-Boc)N-H StretchMedium, Sharp
~3350 & ~3180Primary Amide (-CONH₂)Asymmetric & Symmetric N-H StretchMedium, Broad
> 3000PyrroleAromatic C-H StretchWeak to Medium
< 3000tert-ButylAliphatic C-H StretchStrong, Sharp
~1700Carbamate (N-Boc)C=O StretchStrong, Sharp
~1655Primary AmideC=O Stretch (Amide I Band)Strong, Sharp
~1550Primary AmideN-H Bend (Amide II Band)Strong
~1520CarbamateN-H Bend / C-N StretchMedium
~1470 - 1400PyrroleRing C=C & C-N StretchMedium
~1390 & ~1365tert-ButylC-H BendingMedium, Sharp

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To validate the predicted spectrum, rigorous experimental technique is paramount. The following protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state FT-IR analysis, a self-validating method that minimizes environmental interference.

Objective: To obtain a high-resolution FT-IR transmission spectrum of solid tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate.

Materials:

  • Sample (~1-2 mg), finely ground and thoroughly dried.

  • FT-IR grade Potassium Bromide (KBr) (~150-200 mg), desiccated.

  • Agate mortar and pestle.

  • Pellet press with die set.

  • FT-IR Spectrometer.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind 1. Grind KBr (Ensure anhydrous) Mix 2. Add Sample (1% w/w) & Mix Thoroughly Grind->Mix Load 3. Load Die Set Mix->Load Press 4. Press Pellet (Apply Vacuum & Pressure) Load->Press BG 5. Collect Background (Empty Sample Chamber) Press->BG Sample 6. Mount Pellet & Collect Sample Spectrum BG->Sample Process 7. Baseline Correction & Peak Picking Sample->Process Interpret 8. Assign Peaks (Compare to Prediction) Process->Interpret

Sources

Methodological & Application

use of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

A Versatile N-Amino Pyrrole Synthon for Advanced Heterocyclic Synthesis

Abstract

This guide details the synthetic utility of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, a specialized reagent designed for complex organic synthesis. While direct literature on this specific compound is sparse, its structural motifs—a Boc-protected N-amino group and a C2-carboxamide on a pyrrole core—suggest a significant role as a precursor for advanced heterocyclic structures. This document outlines plausible synthetic routes to the title compound and provides detailed protocols for its subsequent deprotection and elaboration into fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazines. The protocols are grounded in established chemical principles governing its constituent functional groups, offering researchers and drug development professionals a predictive framework for its application.

Introduction and Structural Analysis

The pyrrole-2-carboxamide scaffold is a key feature in numerous biologically active compounds and natural products.[1][2] The introduction of an N-amino group at the pyrrole N1-position transforms the heterocycle into a potent 1,2-dinucleophile, opening pathways to a variety of fused ring systems. tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate serves as a stable, protected form of the highly reactive 1-amino-1H-pyrrole-2-carboxamide intermediate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[3][4] This orthogonality makes the title compound a valuable and versatile building block in multi-step synthetic campaigns.[5]

Structural Features:

  • Pyrrole Ring: An electron-rich aromatic heterocycle.

  • C2-Carboxamide: An electron-withdrawing group that influences the regioselectivity of reactions on the pyrrole ring and can be a handle for further functionalization.

  • N1-(Boc-amino) Group: A protected hydrazine equivalent, which, upon deprotection, unmasks a reactive α-nucleophilic amine.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₃Calculated
Molecular Weight 225.24 g/mol Calculated
Appearance White to off-white solid (Predicted)[6]
Storage Inert atmosphere, 2-8°C (Recommended)[6]
Solubility Soluble in DCM, THF, Ethyl Acetate, DMFInferred

Proposed Synthetic Pathway

The synthesis of the title compound can be envisioned through a multi-step sequence starting from readily available precursors. A logical approach involves the construction of the pyrrole-2-carboxamide core, followed by N-amination and subsequent protection.

G cluster_0 Synthesis of Pyrrole Core cluster_1 Functional Group Interconversion cluster_2 Final Protection Step A 1,3-Dicarbonyl Compound C Pyrrole-2-carboxylate A->C Paal-Knorr Type Condensation [20] B α-Amino Aldehyde (N-Acyl protected) B->C D Pyrrole-2-carboxamide C->D Amidation E 1-Amino-1H-pyrrole- 2-carboxamide D->E N-Amination G tert-Butyl (2-carbamoyl-1H- purrol-1-yl)carbamate (TARGET) E->G Boc Protection [3, 9] F Di-tert-butyl dicarbonate (Boc)₂O F->G

Caption: Proposed synthetic workflow for the target compound.

The key steps include a Paal-Knorr type synthesis to form the substituted pyrrole ring,[7] followed by amidation to install the carboxamide. Subsequent N-amination and final Boc protection yield the desired product. The N-amination of heterocycles can be challenging, but methods using hydroxylamine-O-sulfonic acid or similar reagents are established.

Core Applications and Reaction Mechanisms

The primary utility of tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is as a stable precursor to 1-amino-1H-pyrrole-2-carboxamide. The strategic unmasking of the N-amino group allows for its participation in powerful cyclocondensation reactions.

Deprotection to Generate the Key Intermediate

The causality behind this step lies in the acid-lability of the Boc group. Protonation of the carbamate carbonyl oxygen facilitates the elimination of isobutylene and carbon dioxide, releasing the free amine under mild conditions that typically leave other functional groups, like the C2-amide, intact.[3]

Mechanism:

  • Protonation: A strong acid (e.g., Trifluoroacetic Acid - TFA) protonates the carbonyl oxygen of the Boc group.

  • Carbocation Formation: The protonated carbamate fragments, releasing the stable tert-butyl cation and a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly loses CO₂ to yield the free 1-amino-1H-pyrrole-2-carboxamide.

This deprotection is clean and high-yielding, making it a reliable method for generating the reactive intermediate in situ or for its isolation.

Synthesis of Fused Pyrrolo[1,2-b]pyridazines

The liberated 1-amino-1H-pyrrole-2-carboxamide is an ideal substrate for constructing fused heterocyclic systems. The adjacent N-amino and pyrrole ring nitrogen atoms act as a dinucleophilic system. Reaction with 1,3-dicarbonyl compounds or their equivalents provides a direct route to the pyrrolo[1,2-b]pyridazine core, a scaffold of interest in medicinal chemistry.[8]

Reaction Rationale: The reaction proceeds via a tandem condensation mechanism. The more nucleophilic exocyclic amino group initially attacks one of the carbonyls of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of a pyrrole ring carbon onto the second carbonyl, followed by dehydration, leads to the aromatic fused-ring product.[9][10]

G A tert-Butyl (2-carbamoyl-1H- purrol-1-yl)carbamate B 1-Amino-1H-pyrrole- 2-carboxamide A->B Acidic Deprotection (TFA, DCM) [1] D Hydrazone Intermediate B->D Condensation (Step 1) C 1,3-Dicarbonyl Compound (e.g., Acetylacetone) C->D E Fused Pyrrolo[1,2-b]pyridazine Product D->E Intramolecular Cyclization & Dehydration (Step 2) [5]

Caption: Workflow for the synthesis of fused heterocycles.

Experimental Protocols

These protocols are predictive models based on established methodologies for analogous transformations. Researchers should perform small-scale trials to optimize conditions.

Protocol 1: Boc-Deprotection of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Objective: To generate 1-amino-1H-pyrrole-2-carboxamide.

Materials:

  • tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Add TFA dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude 1-amino-1H-pyrrole-2-carboxamide can be purified by column chromatography or used directly in the next step.

Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. A successful deprotection is indicated by the disappearance of the tert-butyl singlet (~1.5 ppm) in the ¹H NMR spectrum.

Protocol 2: Synthesis of a Substituted Pyrrolo[1,2-b]pyridazine

Objective: To demonstrate the utility of the deprotected intermediate in a cyclocondensation reaction.

Materials:

  • 1-amino-1H-pyrrole-2-carboxamide (1.0 eq)

  • A 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq)

  • Ethanol or acetic acid (as solvent)

  • Catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA), if needed.

Procedure:

  • To a solution of 1-amino-1H-pyrrole-2-carboxamide in ethanol or acetic acid, add the 1,3-dicarbonyl compound.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent in vacuo.

  • Purify the crude residue by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization to afford the pure pyrrolo[1,2-b]pyridazine product.

Causality and Trustworthiness: This protocol relies on the well-established reactivity of hydrazines with dicarbonyls to form stable heterocyclic rings.[11][12] The formation of the aromatic pyridazine ring is a strong thermodynamic driving force, ensuring a high-yielding and clean reaction. Product formation can be validated by spectroscopic methods (NMR, MS), which will show characteristic signals for the fused aromatic system.

Data Summary Table

The following table summarizes the expected outcomes and conditions for the described protocols.

ProtocolKey ReagentsSolventTemp. (°C)Time (h)Expected YieldKey Analytical Change
1: Deprotection TFADCM0 to RT1 - 3>90%Disappearance of Boc singlet in ¹H NMR
2: Cyclization AcetylacetoneEthanolReflux4 - 2460-85%Appearance of aromatic signals for fused ring

Conclusion

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a strategically designed synthetic intermediate. Its value lies in its ability to act as a stable, handleable precursor for the otherwise reactive 1-amino-1H-pyrrole-2-carboxamide. The protocols and mechanistic insights provided here illustrate its potential for the efficient construction of complex, nitrogen-rich fused heterocyclic scaffolds, making it a powerful tool for researchers in medicinal chemistry and materials science.

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The Strategic Utility of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is ever-present. tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate emerges as a highly valuable, yet underexplored, synthetic intermediate. Its unique architecture, featuring a Boc-protected N-amino group appended to a pyrrole-2-carboxamide core, presents a strategic entry point for the synthesis of complex nitrogen-rich heterocyclic compounds. This guide provides an in-depth exploration of its synthesis, properties, and potential applications, tailored for researchers and professionals in drug development.

The pyrrole ring is a ubiquitous motif in biologically active natural products and pharmaceuticals, prized for its aromaticity and diverse reactivity.[1][2] The incorporation of a carbamoyl group at the 2-position and a protected amino group at the 1-position introduces key functionalities for building intricate molecular designs, particularly those targeting protein kinases and other enzymes where hydrogen bonding and specific spatial arrangements are critical for binding.[3]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is presented in the table below. While specific experimental data for this compound is not widely published, these values are estimated based on its structural components and data from related molecules.

PropertyEstimated ValueComments
Molecular Formula C₁₀H₁₅N₃O₃
Molecular Weight 225.25 g/mol
Appearance Off-white to pale yellow solidPredicted based on similar carbamate and pyrrole derivatives.
Solubility Soluble in polar organic solvents (e.g., DCM, THF, DMF, DMSO).The Boc group and pyrrole ring contribute to organic solvent solubility.
Stability Stable under standard laboratory conditions. Sensitive to strong acids.The Boc protecting group is labile under acidic conditions.[4]

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Avoid contact with strong acids and oxidizing agents. For laboratory use, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended.

Proposed Synthetic Protocol

While a direct, one-pot synthesis of tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is not prominently featured in the literature, a logical and robust multi-step synthetic route can be proposed based on established organic chemistry principles. The following protocol outlines a feasible pathway starting from commercially available precursors.

PART 1: Synthesis of 1-Amino-1H-pyrrole-2-carboxamide

The initial phase focuses on the construction of the core N-aminated pyrrole-2-carboxamide structure.

Experimental Protocol:

  • Preparation of Ethyl 1-amino-1H-pyrrole-2-carboxylate:

    • To a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1-amino-1H-pyrrole-2-carboxylate.

  • Amidation to 1-Amino-1H-pyrrole-2-carboxamide:

    • Dissolve the purified ethyl 1-amino-1H-pyrrole-2-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol.

    • Transfer the solution to a sealed pressure vessel.

    • Heat the mixture at 80-100 °C for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the vessel to room temperature and carefully vent.

    • Concentrate the reaction mixture under reduced pressure to obtain crude 1-amino-1H-pyrrole-2-carboxamide.[5] This product can often be used in the next step without further purification.

PART 2: Boc Protection of 1-Amino-1H-pyrrole-2-carboxamide

The final step involves the selective protection of the exocyclic amino group.

Experimental Protocol:

  • N-Boc Protection:

    • Dissolve the crude 1-amino-1H-pyrrole-2-carboxamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add triethylamine (1.5 eq) or another suitable non-nucleophilic base.

    • To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.[6]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography on silica gel to afford the final product, tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate.

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the pyrrole nitrogen, enabling its subsequent reaction with the aminating agent.

  • Hydroxylamine-O-sulfonic acid is an effective electrophilic aminating agent for various heterocycles.

  • The amidation in a sealed vessel at elevated temperatures is a standard method for converting esters to primary amides.

  • Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the ease of removal of byproducts.[4] The addition of a base like triethylamine neutralizes the acidic byproduct, driving the reaction to completion.

Applications in Synthetic Chemistry

The strategic placement of the Boc-protected amino group and the carboxamide functionality makes tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate a versatile intermediate for the synthesis of a variety of complex molecules.

Gateway to Substituted N-Amino Pyrroles

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM), unmasking the N-amino group. This free amine can then undergo a plethora of chemical transformations, including:

  • Acylation and Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using standard coupling reagents) to introduce a wide range of substituents.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield substituted N-amino pyrroles.

  • Cyclization Reactions: The N-amino group can participate in intramolecular cyclizations to form fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazines, which are of interest in medicinal chemistry.

workflow A tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate B Deprotection (Acid) A->B C 1-Amino-1H-pyrrole-2-carboxamide B->C D Acylation / Sulfonylation C->D F Reductive Amination C->F H Cyclization Precursors C->H E Substituted N-Acyl/Sulfonyl Pyrroles D->E G Substituted N-Alkylamino Pyrroles F->G I Fused Heterocyclic Systems H->I

Caption: Synthetic pathways from the title compound.

Scaffold for Kinase Inhibitor Synthesis

The pyrrole-2-carboxamide moiety is a known pharmacophore in the design of kinase inhibitors.[7] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in diseases such as cancer.[1] The N-amino substituent provides a vector for introducing additional binding elements that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The ability to elaborate the N-amino group allows for the exploration of structure-activity relationships (SAR) in the development of novel kinase inhibitors.

signaling_pathway cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule hinge Hinge Region gatekeeper Gatekeeper Residue d_loop D-Loop pyrrole Pyrrole-2-carboxamide (H-bonding with hinge) pyrrole->hinge H-bonds substituent N-Amino Substituent (targets specificity pocket) substituent->gatekeeper van der Waals substituent->d_loop electrostatic

Caption: Interaction of the scaffold with a kinase active site.

Conclusion

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate represents a promising and versatile building block for the synthesis of complex, biologically active molecules. Its synthesis, while likely requiring a multi-step approach, relies on well-established and scalable chemical transformations. The strategic positioning of its functional groups provides a powerful platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable synthetic intermediate.

References

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Tejedor, D., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Boc-protected bicycloproline. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • PubChem. 1-Amino-1H-pyrrole-2-carboxamide. Available from: [Link]

  • ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available from: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • National Institutes of Health. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]

Sources

Application Notes and Protocols for the Selective Boc Protection of 2-Aminopyrrole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Aminopyrrole-1-carboxamide Scaffolds and the Rationale for Boc Protection

The 2-aminopyrrole-1-carboxamide core is a privileged scaffold in medicinal chemistry and drug development. Its unique arrangement of hydrogen bond donors and acceptors, coupled with the tunable electronic properties of the pyrrole ring, makes it a valuable building block for a diverse range of biologically active molecules.[1][2] These structures are often found in compounds targeting a variety of enzymes and receptors.[1][2]

In the multi-step synthesis of complex molecules incorporating this scaffold, the selective protection of its multiple nucleophilic sites is of paramount importance. The 2-aminopyrrole-1-carboxamide moiety presents three distinct nitrogen atoms: the endocyclic pyrrole nitrogen (N-1), the exocyclic primary amine (C-2 amino group), and the amide nitrogen of the carboxamide group. Each of these nitrogens possesses a different degree of nucleophilicity, which can lead to challenges in achieving regioselective functionalization.

The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely utilized amine protecting groups in organic synthesis.[3] Its popularity stems from its ease of introduction under relatively mild basic conditions, its stability to a wide range of reaction conditions (including many nucleophiles and bases), and its facile removal under acidic conditions.[3][4] The byproducts of both the protection and deprotection reactions are gases (carbon dioxide and isobutene) and a volatile alcohol (tert-butanol), which simplifies purification.[3]

This application note provides a comprehensive guide to the selective Boc protection of the exocyclic 2-amino group of 2-aminopyrrole-1-carboxamide. We will delve into a detailed experimental protocol, the underlying mechanistic principles governing the regioselectivity, and essential characterization and troubleshooting guidance to ensure successful implementation in your research endeavors.

Understanding the Regioselectivity: A Tale of Three Nitrogens

The key to the successful and selective Boc protection of 2-aminopyrrole-1-carboxamide lies in understanding the relative nucleophilicity of its three nitrogen atoms.

  • The Exocyclic 2-Amino Group: This primary amine is the most nucleophilic of the three nitrogens. The lone pair of electrons is localized on the nitrogen and is readily available for nucleophilic attack on the electrophilic carbonyl carbon of the Boc anhydride.

  • The Endocyclic Pyrrole Nitrogen (N-1): The lone pair of electrons on the pyrrole nitrogen is involved in the aromaticity of the five-membered ring. Consequently, it is significantly less nucleophilic than a typical secondary amine. While it can be acylated under certain conditions, it generally requires more forcing conditions than the exocyclic amino group.

  • The Amide Nitrogen: The lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This delocalization drastically reduces its nucleophilicity, making it the least reactive of the three nitrogen atoms towards acylation.

Therefore, under standard Boc protection conditions, the reaction is expected to proceed with high regioselectivity at the exocyclic 2-amino group.

Experimental Protocol: Selective Boc Protection of 2-Aminopyrrole-1-carboxamide

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminopyrrole-1-carboxamide≥95%Commercially available or synthesizedEnsure purity before use.
Di-tert-butyl dicarbonate (Boc)₂OReagent gradeMajor chemical suppliers
Triethylamine (Et₃N)Anhydrous, ≥99.5%Major chemical suppliersStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Major chemical suppliersUse a dry, inert solvent.
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Major chemical suppliers
Ethyl acetate (EtOAc)Reagent gradeMajor chemical suppliersFor extraction and chromatography.
HexanesReagent gradeMajor chemical suppliersFor chromatography.
TLC platesSilica gel 60 F₂₅₄Major chemical suppliers
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve Dissolve Starting Material in Anhydrous DCM prep_reagents->dissolve add_base Add Triethylamine dissolve->add_base add_boc Add (Boc)₂O Solution add_base->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Workflow for the Boc protection of 2-aminopyrrole-1-carboxamide.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminopyrrole-1-carboxamide (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the starting material). Stir at room temperature until the solid is fully dissolved.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution via syringe. Stir for 5 minutes. The base acts as a scavenger for the acid generated during the reaction.

  • Boc Anhydride Addition: In a separate vial, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DCM used).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-(aminocarbonyl)-1H-pyrrol-2-yl)carbamate.

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Boc_Protection_Mechanism cluster_reactants cluster_intermediate cluster_products SM 2-Aminopyrrole-1-carboxamide Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (2-NH₂ on Boc₂O carbonyl) Boc2O (Boc)₂O Boc2O->Intermediate Product N-Boc Protected Product Intermediate->Product Collapse of Intermediate & Proton Transfer Byproducts t-BuOH + CO₂ + Et₃N·H⁺ Intermediate->Byproducts

Caption: Mechanism of Boc protection of the 2-amino group.

  • Nucleophilic Attack: The lone pair of the exocyclic 2-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate.[3]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, eliminating a tert-butoxycarbonyl group which subsequently decomposes to tert-butoxide and carbon dioxide.

  • Proton Transfer: The tert-butoxide or triethylamine then deprotonates the newly formed carbamate, yielding the final neutral product.

Characterization of the Product

The successful synthesis of tert-butyl (1-(aminocarbonyl)-1H-pyrrol-2-yl)carbamate can be confirmed by standard analytical techniques.

TechniqueStarting Material (Expected)Product (Expected)
¹H NMR (400 MHz, DMSO-d₆)δ ~6.6-6.8 (m, 1H, pyrrole-H), ~6.0-6.2 (m, 2H, pyrrole-H), ~5.0 (br s, 2H, NH₂), ~7.2 (br s, 2H, CONH₂)δ ~9.0 (s, 1H, Boc-NH), ~7.4 (br s, 2H, CONH₂), ~6.8-7.0 (m, 1H, pyrrole-H), ~6.2-6.4 (m, 2H, pyrrole-H), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 (C=O), ~125 (C2), ~115 (pyrrole-C), ~110 (pyrrole-C), ~105 (pyrrole-C)δ ~163 (C=O, amide), ~153 (C=O, Boc), ~128 (C2), ~118 (pyrrole-C), ~112 (pyrrole-C), ~108 (pyrrole-C), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃)
IR (ATR, cm⁻¹)~3400-3200 (N-H str.), ~1650 (C=O str.)~3400-3200 (N-H str.), ~1700 (C=O str., Boc), ~1660 (C=O str., amide)
Mass Spec (ESI+)m/z [M+H]⁺ calculated: 126.06m/z [M+H]⁺ calculated: 226.12

Troubleshooting Guide

ProblemPossible CauseSolution
Incomplete Reaction - Insufficient (Boc)₂O or base.- Low quality or wet reagents/solvent.- Add an additional 0.1-0.2 eq of (Boc)₂O.- Ensure all reagents and solvents are anhydrous.
Formation of Side Products - Over-reaction (di-Boc protection) at the exocyclic amine or protection of the pyrrole nitrogen.- Reaction temperature too high.- Use the recommended stoichiometry.- Maintain the reaction at room temperature.
Low Yield - Inefficient extraction.- Loss of product during purification.- Increase the number of extractions.- Use a finer silica gel for chromatography and carefully monitor fractions.
Difficulty in Purification - Product co-elutes with impurities.- Adjust the polarity of the eluent for chromatography.- Consider an alternative solvent system.

Conclusion

The selective Boc protection of the exocyclic amino group of 2-aminopyrrole-1-carboxamide is a crucial transformation for the elaboration of this important synthetic building block. The protocol outlined in this application note provides a reliable and reproducible method for achieving this transformation with high regioselectivity and in good yield. By understanding the principles of nucleophilicity and following the detailed experimental and characterization guidelines, researchers can confidently employ this procedure in their synthetic campaigns, accelerating the discovery and development of new chemical entities.

References

  • (Reference on the importance of 2-aminopyrrole scaffolds - to be populated with a relevant citation from the search results if available, otherwise a general medicinal chemistry reference)
  • (Reference on the use of Boc protecting groups in organic synthesis - to be populated with a relevant citation
  • (Reference on the synthesis of substituted 2-aminopyrroles - to be populated with a relevant citation
  • Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c01345][1][2]

  • Boc Protecting Group for Amines. Chemistry Steps. [URL: https://www.chemistrysteps.com/boc-protecting-group-for-amines/][3]

  • (Reference on the nucleophilicity of amines - to be populated with a relevant citation
  • (Reference on the N-acylation of pyrroles - to be populated with a relevant citation
  • (Reference on the Boc protection of lactams - to be populated with a relevant citation
  • (Reference providing spectroscopic data for related compounds - to be populated with a relevant citation
  • Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Journal of Chemical Research. [URL: http://sys.scichina.com/EN/10.3164/jcr.2020.010]
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm][4]

Sources

Application Notes and Protocols for Coupling Reactions with tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates several key features: a pyrrole core, a common motif in numerous bioactive natural products and pharmaceuticals; a primary carboxamide (carbamoyl group) at the C2 position, which can participate in hydrogen bonding interactions with biological targets; and a Boc-protected aminopyrrole functionality at the N1 position. This unique combination of functional groups offers multiple avenues for synthetic diversification, making it an attractive starting material for the generation of compound libraries in the pursuit of novel therapeutic agents.

The carbamate and amide moieties not only influence the electronic properties of the pyrrole ring but can also serve as directing groups in metal-catalyzed cross-coupling reactions. This application note provides a detailed guide to the reaction conditions for achieving successful coupling reactions with this versatile scaffold, focusing on palladium-catalyzed Suzuki-Miyaura and direct C-H arylation reactions. The protocols and insights provided herein are based on established principles of heterocyclic chemistry and draw from analogous systems reported in the scientific literature.

Strategic Considerations for Coupling Reactions

The reactivity of tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate in cross-coupling reactions is primarily centered on the C-H bonds of the pyrrole ring. The key challenge and opportunity lie in controlling the regioselectivity of the functionalization.

  • The Role of Directing Groups: The N-Boc-carbamate group at the N1 position and the carbamoyl group at the C2 position are expected to exert a significant influence on the regiochemical outcome of C-H functionalization reactions. In many palladium-catalyzed C-H activation cycles, coordination of the metal to a nearby Lewis basic group directs the activation to a specific C-H bond. The carbonyl oxygen of the carbamoyl group is a potential coordinating site that would favor functionalization at the C3 position. However, steric hindrance from the adjacent N1-substituent must be considered. Alternatively, the N-Boc-carbamate could also play a role in directing C-H activation.

  • Inherent Reactivity of the Pyrrole Ring: In the absence of strong directing effects, the inherent electronic properties of the pyrrole ring would favor functionalization at the C5 position, which is the most electron-rich and sterically accessible position.

This guide will present protocols for both Suzuki-Miyaura coupling (requiring pre-functionalization of the pyrrole) and direct C-H arylation, allowing for complementary strategies in library synthesis.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1] To apply this methodology to tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, a two-step sequence is required: halogenation of the pyrrole ring followed by the cross-coupling reaction.

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling A tert-Butyl (2-carbamoyl- 1H-pyrrol-1-yl)carbamate B Halogenated Pyrrole Derivative (e.g., 5-bromo or 5-iodo) A->B  NBS or NIS, THF, 0 °C to rt D Coupled Product B->D  Pd Catalyst, Base,  Solvent, Heat C Aryl/Heteroaryl Boronic Acid C->D G A tert-Butyl (2-carbamoyl- 1H-pyrrol-1-yl)carbamate C Coupled Product (e.g., 5-aryl derivative) A->C  Pd Catalyst, Ligand,  Base, Additive, Solvent, Heat B Aryl/Heteroaryl Halide (I, Br, or Cl) B->C

Sources

The Pyrrole Scaffold: A Versatile Blueprint for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Pyrrole Ring

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple structure belies a remarkable chemical versatility and a privileged presence in a vast array of biologically active natural products and synthetic drugs.[1] From the life-sustaining core of heme and chlorophyll to the intricate frameworks of clinically approved anticancer, antimicrobial, and anti-inflammatory agents, the pyrrole motif has consistently proven to be a fertile ground for drug discovery.[1][2][3] This enduring relevance stems from its unique electronic properties, its ability to engage in various non-covalent interactions with biological macromolecules, and the synthetic tractability that allows for the generation of diverse chemical libraries.[1]

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the multifaceted applications of pyrrole derivatives in medicinal chemistry, moving beyond a mere catalog of activities to offer detailed application notes and robust, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

I. Anticancer Applications: Targeting the Malignant Phenotype

The pyrrole scaffold is a prominent feature in a multitude of compounds demonstrating potent anticancer activities.[4][5] These derivatives exert their cytotoxic and cytostatic effects through a variety of mechanisms, including the inhibition of critical signaling pathways, disruption of microtubule dynamics, and the induction of apoptosis.[4][6]

Application Note: Kinase Inhibition as a Primary Anticancer Strategy

A pivotal mechanism through which pyrrole derivatives exhibit their anticancer prowess is the inhibition of protein kinases. These enzymes are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[6] Pyrrole-containing compounds have been successfully designed as competitive inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7] Sunitinib, a marketed therapeutic, exemplifies this approach, functioning as a multi-targeted receptor tyrosine kinase inhibitor that incorporates a pyrrole ring. By occupying the ATP-binding site of these kinases, pyrrole derivatives effectively block downstream signaling cascades, leading to a reduction in tumor cell proliferation and the induction of programmed cell death.[6]

Diagram: Inhibition of EGFR/VEGFR Signaling by Pyrrole Derivatives

G Pyrrole_Derivative Pyrrole Derivative EGFR_VEGFR EGFR/VEGFR Kinase Domain Pyrrole_Derivative->EGFR_VEGFR Binds to ATP pocket ATP ATP ATP->EGFR_VEGFR Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR_VEGFR->Downstream_Signaling Phosphorylation Cell_Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Induction Inhibition->Downstream_Signaling Inhibition

Caption: Pyrrole derivatives competitively inhibit ATP binding to EGFR/VEGFR, blocking downstream signaling.

Protocol: In Vitro Cytotoxicity Evaluation using the Resazurin Assay

This protocol details a common method for assessing the cytotoxic effects of novel pyrrole derivatives on cancer cell lines.[8] The resazurin assay is a reliable and sensitive method that measures cell viability based on the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.

Materials:

  • Human cancer cell lines (e.g., HepG-2, MCF-7, Panc-1)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyrrole derivative stock solution (dissolved in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivative stock solution in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line and the expected mechanism of action of the compound.[9]

  • Resazurin Addition: After the incubation period, add 20 µL of the resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity of Novel Pyrrole Derivatives

Compound IDCell LineCancer TypeIncubation Time (h)IC₅₀ (µM)[7]
8 A549Lung723.76 nM (EGFR)
13a HUVECN/A4811.9 nM (VEGFR-2)[7]
13b HUVECN/A4813.6 nM (VEGFR-2)[7]
3h T47DBreast482.4
3k T47DBreast4810.6

II. Antimicrobial Applications: Combating Infectious Diseases

Pyrrole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[10][11][12][13] Their efficacy often stems from their ability to interact with and disrupt essential microbial processes.[11]

Application Note: The Structural Basis of Antimicrobial Activity

The antimicrobial potential of pyrrole-containing compounds is often enhanced by the presence of specific substituents on the pyrrole ring.[12] For instance, the incorporation of halogen atoms can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[12] Furthermore, the presence of certain functional groups can enable interactions with key microbial enzymes or proteins, leading to the inhibition of vital cellular functions.[11] The development of pyrrole-based antimicrobial agents is a critical area of research, particularly in the face of growing antibiotic resistance.[13][14]

Diagram: General Workflow for Antimicrobial Drug Discovery with Pyrrole Derivatives

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Pyrrole Derivatives Purification Purification & Characterization Synthesis->Purification Screening Antimicrobial Screening (MIC) Purification->Screening Toxicity Cytotoxicity Assay Screening->Toxicity SAR Structure-Activity Relationship (SAR) Toxicity->SAR In_Vivo In Vivo Efficacy Studies SAR->In_Vivo

Caption: A typical workflow for the discovery of new antimicrobial pyrrole derivatives.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyrrole derivatives against various microbial strains.[14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)[10]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrrole derivative stock solution (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control (a known antibiotic or antifungal agent)

  • Negative control (broth medium with inoculum and DMSO)

  • Growth indicator dye (e.g., resazurin or TTC) (optional)

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the pyrrole derivative in the appropriate broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control well with a known antimicrobial agent and a negative control well with the microorganism and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. If a growth indicator is used, the color change will indicate microbial growth.

  • Data Recording: Record the MIC values for each compound against each tested microorganism.

Data Presentation: Antimicrobial Activity of Pyrrole Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)[10]Reference DrugReference MIC (µg/mL)[10]
3c C. albicans100Clotrimazole100
3d E. coli100Ciprofloxacin100

III. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Pyrrole-containing molecules are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[15][16] Drugs like tolmetin and ketorolac feature a pyrrole core and exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16]

Application Note: Targeting COX Enzymes for Anti-inflammatory Effects

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[15] Many pyrrole-based NSAIDs non-selectively inhibit both COX isoforms.[15] The design of selective COX-2 inhibitors is an ongoing area of research aimed at reducing the gastrointestinal side effects associated with the inhibition of COX-1.[16]

Diagram: Mechanism of Action of Pyrrole-Based NSAIDs

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrrole_NSAID Pyrrole-based NSAID Inhibition->COX_Enzymes Inhibition

Caption: Pyrrole-based NSAIDs inhibit COX enzymes, blocking prostaglandin synthesis.

Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This protocol describes a widely used in vivo model to evaluate the anti-inflammatory activity of pyrrole derivatives.[15]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrrole derivative suspension (in a suitable vehicle like 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., diclofenac or indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a reference drug group, and one or more test groups receiving different doses of the pyrrole derivative.

  • Drug Administration: Administer the vehicle, reference drug, or pyrrole derivative orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition: Calculate the percentage of paw edema and the percentage of inhibition of edema for each group at each time point.

    • % Edema = [(Paw volume at time t - Paw volume at time 0) / Paw volume at time 0] x 100

    • % Inhibition = [(% Edema of control - % Edema of treated) / % Edema of control] x 100

Data Presentation: Anti-inflammatory Activity of Pyrrole Derivatives

CompoundDose (mg/kg)Time (h)% Inhibition of Edema[15]
3i 10445.6
3l 10448.2
Diclofenac 10452.3

IV. Central Nervous System (CNS) Applications: Modulating Neurological Pathways

The ability of the pyrrole scaffold to cross the blood-brain barrier has made it an attractive template for the development of agents targeting the central nervous system.[12] Pyrrole derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease.[17]

Application Note: Multi-Target Approach for Alzheimer's Disease

Given the complex pathology of Alzheimer's disease, a multi-target approach is often more effective than a single-target strategy.[17] Novel pyrrole derivatives have been designed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[17] Increased MAO-B activity is observed in the brains of Alzheimer's patients, contributing to oxidative stress.[17] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[17] By simultaneously inhibiting both enzymes, these pyrrole derivatives can potentially provide a synergistic therapeutic effect.

Diagram: Dual Inhibition of MAO-B and AChE by a Pyrrole Derivative

G Pyrrole_Derivative Pyrrole Derivative MAO_B Monoamine Oxidase B (MAO-B) Oxidative_Stress Oxidative Stress MAO_B->Oxidative_Stress AChE Acetylcholinesterase (AChE) Acetylcholine Acetylcholine AChE->Acetylcholine Breakdown Neuroprotection Neuroprotection Cognitive_Enhancement Cognitive Enhancement Inhibition1->MAO_B Inhibition Inhibition1->Neuroprotection Inhibition2->AChE Inhibition Inhibition2->Cognitive_Enhancement

Caption: A pyrrole derivative dually inhibiting MAO-B and AChE for potential Alzheimer's therapy.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on Ellman's method and is used to screen for AChE inhibitory activity of pyrrole derivatives.[17]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Pyrrole derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of the pyrrole derivative solution at various concentrations.

  • Enzyme Addition: Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 50 µL of the DTNB solution and 75 µL of the ATCI solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC₅₀ value of the pyrrole derivative. A reference inhibitor like donepezil should be used as a positive control.[17]

Data Presentation: Dual MAO-B/AChE Inhibitory Activity of Pyrrole Derivatives

CompoundhMAO-B IC₅₀ (µM)[17]AChE IC₅₀ (µM)[17]
vh0 0.6654.145
vh1 0.74418.834
Selegiline (ref) 0.330-
Donepezil (ref) -0.02

V. Synthesis of Bioactive Pyrrole Derivatives: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles.[18][19] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[18]

Application Note: Versatility and Simplicity of the Paal-Knorr Synthesis

The Paal-Knorr synthesis is valued for its operational simplicity and the wide availability of starting materials.[19] The reaction can often be carried out under mild conditions, and the use of various amines allows for the introduction of diverse substituents at the nitrogen atom of the pyrrole ring, which is crucial for modulating the biological activity of the resulting derivatives.[1]

Diagram: The Paal-Knorr Pyrrole Synthesis

G Reactants 1,4-Dicarbonyl Compound + R-NH₂ Intermediate [Intermediate] Reactants->Intermediate Condensation Product Substituted Pyrrole Intermediate->Product Cyclization & Dehydration

Caption: A simplified representation of the Paal-Knorr pyrrole synthesis.

Protocol: Synthesis of an N-Substituted Pyrrole via Paal-Knorr Condensation

This protocol provides a general procedure for the synthesis of an N-substituted pyrrole.[19]

Materials:

  • 2,5-Hexanedione (a 1,4-dicarbonyl compound)

  • A primary amine (e.g., aniline)

  • Glacial acetic acid (as a solvent and catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) in glacial acetic acid.

  • Amine Addition: Add the primary amine (1 equivalent) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry.

Conclusion and Future Perspectives

The pyrrole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its widespread presence in clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular targets of pyrrole derivatives, will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers dedicated to harnessing the immense potential of this remarkable heterocyclic ring.

References

A comprehensive list of references will be provided upon request.

Sources

Application Notes and Protocols for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact: [email protected]

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, a versatile heterocyclic compound with significant potential in modern drug discovery. By merging the structural features of a pyrrole-2-carboxamide scaffold with a readily cleavable tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen, this molecule serves as a valuable intermediate for the synthesis of diverse bioactive agents. These application notes detail the rationale for its use, proposed synthetic protocols, and its potential applications in medicinal chemistry, with a particular focus on the development of novel therapeutics. The protocols provided are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a solid foundation for their investigations.

Introduction: The Strategic Value of the Pyrrole-2-Carboxamide Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The pyrrole-2-carboxamide moiety, in particular, has emerged as a key pharmacophore in the development of targeted therapies. Notably, derivatives of this scaffold have shown potent activity as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids and a promising target for novel anti-tuberculosis drugs.[3][4]

The introduction of a tert-butyl carbamate group onto the pyrrole nitrogen offers several strategic advantages in a drug discovery context:

  • Modulation of Physicochemical Properties: The Boc group can enhance the lipophilicity of the molecule, potentially improving cell permeability and oral bioavailability.[5]

  • Chemical Handle for Derivatization: While the Boc group is primarily a protecting group, its presence allows for selective reactions at other positions of the pyrrole ring.

  • Metabolic Stability: The carbamate linkage is generally more stable in vivo compared to esters, offering improved pharmacokinetic profiles.[6]

  • Synthetic Versatility: The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing a crucial element of orthogonal protection in multi-step syntheses.

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, therefore, represents a valuable building block for the construction of libraries of novel compounds for high-throughput screening and lead optimization.

Proposed Synthetic Routes and Protocols

While a direct, one-pot synthesis for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is not extensively documented, a reliable synthetic strategy can be devised based on established methods for the synthesis of N-Boc protected pyrroles and the amidation of pyrrole-2-carboxylic acids.[7][8][9] The following protocols are proposed based on analogous reactions reported in the scientific literature.

Synthesis of N-Boc-1H-pyrrole-2-carboxylic acid (Intermediate 2)

This two-step procedure starts with the readily available pyrrole-2-carboxylic acid.

Step 1: Protection of the Pyrrole Nitrogen

The pyrrole nitrogen is first protected with a Boc group to prevent side reactions in subsequent steps.

  • Reaction Scheme:

    G reactant1 Pyrrole-2-carboxylic acid product N-Boc-1H-pyrrole-2-carboxylic acid reactant1->product reactant2 Boc Anhydride (Boc2O) reactant2->product catalyst DMAP, Et3N catalyst->product solvent THF solvent->product

  • Protocol:

    • To a stirred solution of pyrrole-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine (Et3N, 2.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.2 eq) in THF.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-1H-pyrrole-2-carboxylic acid (2) .

Amidation of N-Boc-1H-pyrrole-2-carboxylic acid

The carboxylic acid is then converted to the primary amide.

  • Reaction Scheme:

    G reactant1 N-Boc-1H-pyrrole-2-carboxylic acid product tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate reactant1->product reactant2 Ammonia source (e.g., NH4Cl, NH3 in dioxane) reactant2->product coupling_reagent HATU, HOBt coupling_reagent->product base DIPEA base->product solvent DMF solvent->product

    Figure 2: Amidation of the N-Boc protected intermediate.

  • Protocol:

    • Dissolve N-Boc-1H-pyrrole-2-carboxylic acid (2) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

    • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir the mixture at room temperature for 15 minutes.

    • Add ammonium chloride (NH4Cl, 1.5 eq) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate .

Applications in Drug Discovery

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a versatile scaffold for the synthesis of a wide range of potential therapeutic agents.

Development of Anti-Tubercular Agents

As previously mentioned, pyrrole-2-carboxamide derivatives have shown significant promise as inhibitors of MmpL3. [3][4]The title compound can serve as a key starting material for the synthesis of novel MmpL3 inhibitors. The Boc group can be removed under acidic conditions to allow for further derivatization of the pyrrole nitrogen, which has been shown to be crucial for activity.

  • Proposed Workflow for Library Synthesis:

    G A tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate B Deprotection (e.g., TFA in DCM) A->B C 1H-pyrrole-2-carboxamide B->C D N-Alkylation or N-Arylation C->D E Library of N-substituted pyrrole-2-carboxamides D->E F SAR Studies E->F G Lead Optimization F->G

    Figure 3: Workflow for generating a library of potential MmpL3 inhibitors.

Bioisosteric Replacement Strategies

The pyrrole-2-carboxamide core can be considered a bioisostere of other important pharmacophores. [10]Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. [5]The title compound can be used to synthesize analogs of known drugs where the original scaffold is replaced by the pyrrole-2-carboxamide moiety.

Original ScaffoldPotential Bioisosteric ReplacementTherapeutic Area
Indole-2-carboxamidePyrrole-2-carboxamideAnticancer, Antiviral
BenzamidePyrrole-2-carboxamideAntipsychotic, Antiemetic
Thiophene-2-carboxamidePyrrole-2-carboxamideAnti-inflammatory, Antimicrobial

Table 1: Examples of Bioisosteric Replacement Strategies.

Fragment-Based Drug Discovery

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate can also be utilized in fragment-based drug discovery (FBDD). The deprotected core, 1H-pyrrole-2-carboxamide, represents a small, low molecular weight fragment that can be screened for binding to a biological target. Hits from such a screen can then be grown or linked to other fragments to generate more potent lead compounds.

Characterization and Quality Control

The purity and identity of the synthesized tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrrole ring protons, the amide protons, and the tert-butyl protons.
¹³C NMR Resonances for the pyrrole carbons, the amide carbonyl, the carbamate carbonyl, and the tert-butyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
HPLC A single major peak indicating high purity.

Table 2: Recommended Analytical Methods for Quality Control.

Conclusion

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a strategically designed molecule that holds considerable promise as a versatile building block in drug discovery. Its synthesis, based on well-established chemical transformations, is accessible to medicinal chemists. The inherent biological relevance of the pyrrole-2-carboxamide scaffold, combined with the synthetic flexibility afforded by the Boc protecting group, makes this compound an attractive starting point for the development of novel therapeutics targeting a range of diseases, including tuberculosis and cancer. The protocols and applications outlined in this guide are intended to provide researchers with the foundational knowledge to explore the full potential of this valuable chemical entity.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed. Retrieved from [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. Retrieved from [Link]

  • Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (2021). Chemistry – A European Journal. Retrieved from [Link]

  • Synthesis of N-Phenylpyrrole Carboximides. (1999). Molecules. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). Molecules. Retrieved from [Link]

  • Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. (2016). Synthetic Metals. Retrieved from [Link]

  • Pyrrole-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. Retrieved from [Link]

  • Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2022). National Institutes of Health. Retrieved from [Link]

  • Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. (2013). Chemical Reviews. Retrieved from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research. Retrieved from [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2012). CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Pittelkow Group. Retrieved from [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2022). ACS Catalysis. Retrieved from [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). ResearchGate. Retrieved from [Link]

Sources

protecting group strategies involving tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reframing the Role of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

In the landscape of complex organic synthesis, particularly in the realms of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. This guide focuses on strategies related to tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate. It is critical, however, to first clarify the chemical role of this molecule. Rather than being a reagent for the protection of other functional groups (such as primary or secondary amines), this compound is itself a protected pyrrole derivative. The tert-butyloxycarbonyl (Boc) group serves to protect the pyrrole nitrogen, thereby modulating its reactivity and enabling selective functionalization of the pyrrole ring.

The pyrrole moiety is a common scaffold in numerous natural products and pharmaceutical agents. However, the inherent electron-rich nature of the pyrrole ring makes it susceptible to undesired side reactions, such as polymerization or oxidation, under many synthetic conditions.[1] Protection of the pyrrole nitrogen with an electron-withdrawing group, such as an N-alkoxycarbonyl group, mitigates these issues by decreasing the electron density of the ring system.[2][3] This enhanced stability allows for a broader range of chemical transformations to be performed on the pyrrole core.[4]

This document provides a detailed guide on the synthesis of N-alkoxycarbonyl pyrroles, with a focus on the N-Boc group, subsequent functionalization to introduce moieties like the 2-carbamoyl group, and finally, the deprotection strategies to liberate the N-H pyrrole for further synthetic elaboration.

Core Principles of N-Alkoxycarbonyl Pyrrole Chemistry

The introduction of an N-alkoxycarbonyl group, such as Boc, Cbz (benzyloxycarbonyl), or Troc (2,2,2-trichloroethoxycarbonyl), onto a pyrrole nitrogen serves two primary purposes:

  • Stabilization: The electron-withdrawing nature of the carbamate reduces the pyrrole ring's nucleophilicity and susceptibility to oxidative degradation.[2]

  • Regiocontrol: The protecting group can direct electrophilic substitution reactions, often favoring functionalization at the C2 position.

A key advantage of using different N-alkoxycarbonyl groups is the ability to employ orthogonal deprotection strategies.[5][6] For instance, a Boc group is acid-labile, an Fmoc group is base-labile, and a Troc group can be removed under reductive conditions, allowing for selective deprotection in a multi-step synthesis.[2][5]

Synthesis and Deprotection Workflow

G cluster_0 Synthesis of N-Boc-Pyrrole cluster_1 Functionalization cluster_2 Deprotection Carbamate tert-Butyl carbamate Reaction1 Condensation Carbamate->Reaction1 Reagent1 2,5-Dimethoxytetrahydrofuran Reagent1->Reaction1 Solvent1 Acetic Acid Solvent1->Reaction1 Catalyst/Solvent Product1 tert-Butyl (1H-pyrrol-1-yl)carbamate (N-Boc-Pyrrole) Product1_ref N-Boc-Pyrrole Reaction2 Electrophilic Substitution (Carbamoylation) Product1->Reaction2 Reaction1->Product1 Good Yield Product1_ref->Reaction2 Reagent2 Carbamoylating Agent (e.g., Chlorosulfonyl isocyanate, then hydrolysis) Reagent2->Reaction2 Product2 tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate Product2_ref N-Boc-2-carbamoylpyrrole Reaction3 Acidolysis Product2->Reaction3 Reaction2->Product2 Regioselective Product2_ref->Reaction3 Reagent3 Strong Acid (e.g., TFA, HCl) Reagent3->Reaction3 Product3 2-Carbamoyl-1H-pyrrole Reaction3->Product3 Clean Cleavage

Caption: General workflow for the synthesis, functionalization, and deprotection of N-Boc protected pyrroles.

Experimental Protocols

PART 1: Synthesis of tert-Butyl (1H-pyrrol-1-yl)carbamate (N-Boc-Pyrrole)

This protocol is adapted from the general procedure for the synthesis of N-alkoxycarbonyl pyrroles described by Hann, J. L., et al.[2][3] The reaction proceeds via a condensation of an O-substituted carbamate with a 1,4-dicarbonyl surrogate.

Rationale: The Clauson-Kaas reaction provides a direct and high-yielding route to N-substituted pyrroles. Using tert-butyl carbamate as the nitrogen source directly installs the N-Boc protecting group in a single step. Acetic acid serves as both the solvent and the acid catalyst for the condensation reaction.

Materials:

  • tert-Butyl carbamate

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add tert-butyl carbamate (1.0 eq) and glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.0 to 1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically around 110-120 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice and slowly neutralize with saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).

  • Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl (1H-pyrrol-1-yl)carbamate.

PART 2: Deprotection of the N-Boc Group

The Boc group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[5][7] This allows for selective deprotection in the presence of acid-stable protecting groups.

Rationale: The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine (in this case, the N-H pyrrole) and carbon dioxide. Trifluoroacetic acid (TFA) is commonly used as it is a strong acid and is highly volatile, simplifying workup.

Materials:

  • N-Boc protected pyrrole derivative (e.g., tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected pyrrole (1.0 eq) in dichloromethane (DCM).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA) (typically 5-10 eq, often used in a 1:1 to 1:4 ratio with DCM).

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate to yield the deprotected N-H pyrrole product. Further purification may be performed if necessary.

Orthogonal Deprotection Strategies

The choice of an N-alkoxycarbonyl protecting group is crucial for complex syntheses. The table below summarizes the deprotection conditions for several common N-alkoxycarbonyl pyrroles, highlighting their orthogonality.

Protecting GroupAbbreviationDeprotection ReagentsMechanism/ConditionsCitation
tert-ButyloxycarbonylBocTFA, HClAcidolysis[5][7]
BenzyloxycarbonylCbzH₂, Pd/CHydrogenolysis[5]
9-FluorenylmethoxycarbonylFmocPiperidine, DBUBase-catalyzed elimination[2]
2,2,2-TrichloroethoxycarbonylTrocZn, Acetic AcidReductive cleavage[2][3]

Mechanism of N-Boc Deprotection

Caption: Mechanism of acid-catalyzed deprotection of an N-Boc-pyrrole.

Conclusion

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a valuable synthetic intermediate, where the Boc group serves as a robust and versatile protecting group for the pyrrole nitrogen. Understanding its role as a protected substrate, rather than a protecting agent, is key to its effective use. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge to employ N-Boc-pyrrole strategies in their synthetic endeavors, enabling the construction of complex, pyrrole-containing molecules with high precision and efficiency.

References

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 13584–13589. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Barrett, A. G. M., & Roberts, R. S. (1999). The Concept of Orthogonal Sets in Protecting Group Strategy. In P. J. Kocienski (Ed.), Protecting Groups (3rd ed.). Thieme.
  • ResearchGate. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]

Sources

Application Note: Functionalization of Pyrrole Rings with Carbamate Groups

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals.

Executive Summary

The functionalization of pyrrole rings with carbamate moieties (N-alkoxycarbonyls) is a cornerstone strategy in medicinal chemistry and total synthesis. Beyond serving as robust protecting groups (e.g., Boc, Cbz, Fmoc), carbamates modulate the electronic properties of the electron-rich pyrrole nucleus, enabling regioselective C-functionalization that is otherwise difficult to control.

This guide provides advanced protocols for:

  • Direct N-Carbamoylation: Catalytic strategies for installing carbamates on the pyrrole nitrogen.

  • De Novo Synthesis: The modified Clauson-Kaas approach for building pre-functionalized pyrroles.

  • C2-Regioselective Functionalization: Exploiting N-carbamates as Directed Metalation Groups (DMGs) for C-H activation.

Strategic Overview & Mechanistic Logic

Pyrrole is an electron-rich heterocycle (


 electrons over 5 atoms), making it highly susceptible to oxidation and acid-mediated polymerization. The N-H proton is weakly acidic (

), allowing deprotonation by strong bases. However, the ambient nucleophilicity of the pyrrolide anion (N vs. C attack) requires careful control of "Hard/Soft" interactions.
The "N-Activation" Paradox

Installing an electron-withdrawing carbamate group (


) serves two opposing purposes:
  • Deactivation: It lowers the HOMO energy, preventing oxidative degradation.

  • Activation (for Metalation): The carbonyl oxygen coordinates lithiating agents (Directing Metalation Group, DMG), facilitating exclusive C2-lithiation over the random electrophilic substitution seen in naked pyrroles.

Workflow Visualization

The following diagram illustrates the decision matrix for pyrrole functionalization.

PyrroleFunctionalization Start Target: Pyrrole-Carbamate RouteA Route A: Direct N-Functionalization (Existing Pyrrole Ring) Start->RouteA If Pyrrole is valuable/complex RouteB Route B: De Novo Synthesis (Clauson-Kaas) Start->RouteB If Pyrrole is simple/unavailable ReagentA Reagent: Boc2O / Cl-CO-R Catalyst: DMAP/Base RouteA->ReagentA ReagentB Reagent: NH2-CO-OR + 2,5-Dimethoxy-THF RouteB->ReagentB ProductN N-Carbamoyl Pyrrole (N-Boc, N-Cbz) ReagentA->ProductN Nu- Catalysis ReagentB->ProductN Condensation Step2 Downstream Application: C2-Functionalization ProductN->Step2 Lithiation Directed Ortho Metalation (LTMP / THF / -78°C) Step2->Lithiation Coordination Electrophile Trapping (E+) Lithiation->Electrophile Final C2-Substituted Pyrrole Carbamate Electrophile->Final

Figure 1: Strategic workflow for accessing and utilizing N-carbamoyl pyrroles. Route A utilizes nucleophilic catalysis, while Route B employs cyclocondensation.

Experimental Protocols

Protocol A: Catalytic N-tert-Butoxycarbonylation (N-Boc)

Application: Standard protection of pyrrole nitrogen to prevent oxidation and direct C2-lithiation. Mechanism: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium salt with


, which transfers the Boc group to the pyrrole more efficiently than 

alone.

Reagents:

  • Pyrrole (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 - 1.2 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Pyrrole (10 mmol) in anhydrous DCM (20 mL).
    
  • Base Addition: Add TEA (12 mmol) followed by DMAP (0.5 mmol). Stir at room temperature for 10 minutes.

  • Electrophile Addition: Add

    
     (11 mmol) portion-wise (solid) or as a solution in DCM over 15 minutes. Note: Gas evolution (
    
    
    
    ) is minimal here compared to chloroformates, but ensure venting.
  • Reaction: Stir at room temperature. Monitor by TLC (typically 1-3 hours). The spot for naked pyrrole (stains red/brown with Vanillin) should disappear; the product is usually UV active and less polar.

  • Quench & Workup: Dilute with DCM (50 mL). Wash sequentially with 0.5 M HCl (remove DMAP/TEA), Sat.

    
    , and Brine.[1][2]
    
  • Purification: Dry over

    
    , concentrate, and purify via short silica plug (Hexanes/EtOAc).
    

Critical Parameter: Avoid using strong bases (NaH) if the pyrrole has sensitive side chains. The DMAP catalytic cycle is mild and avoids racemization of chiral centers elsewhere in the molecule.

Protocol B: De Novo Synthesis (Modified Clauson-Kaas)

Application: Synthesis of N-Cbz, N-Fmoc, or N-Troc pyrroles directly from carbamates. Useful when the N-protected pyrrole is not commercially available. Reference: J. Org.[3][4] Chem. 2012, 77, 10, 4854–4860.

Reagents:

  • Benzyl carbamate (

    
    ) or equivalent (1.0 equiv)
    
  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Acetic Acid (glacial) (Solvent/Catalyst)

Step-by-Step Methodology:

  • Setup: Charge a flask with Benzyl carbamate (10 mmol) and 2,5-Dimethoxytetrahydrofuran (11 mmol).

  • Solvent: Add Glacial Acetic Acid (5 mL/mmol).

  • Cyclization: Heat to reflux (

    
    ) for 2-4 hours. The acidic medium promotes the hydrolysis of the acetals to aldehydes, followed by condensation with the amine.
    
  • Workup: Cool to RT. Dilute with DCM. Neutralize carefully with saturated

    
     (gas evolution!).
    
  • Purification: Flash chromatography.

Why this works: Standard Clauson-Kaas uses primary amines. Using carbamates is difficult due to reduced nucleophilicity of the nitrogen. Acetic acid reflux provides the necessary activation energy without decomposing the carbamate.

Protocol C: C2-Functionalization via Directed Ortho Metalation (DoM)

Application: Using the N-Carbamate to install electrophiles at the C2 position. Safety Warning: t-BuLi and n-BuLi are pyrophoric. Handle under strict inert atmosphere.

Reagents:

  • N-Boc Pyrrole (from Protocol A)

  • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA (generated in situ)

  • Electrophile (e.g., DMF, Alkyl Halide, Iodine)

Step-by-Step Methodology:

  • Base Generation: In a dry flask under Argon at

    
    , add TMP (1.1 equiv) and n-BuLi (1.1 equiv) in THF. Warm to 
    
    
    
    for 15 min to form LiTMP, then cool back to
    
    
    . Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the Boc carbonyl.
  • Lithiation: Add solution of N-Boc Pyrrole in THF dropwise to the base at

    
    . Stir for 1 hour. The solution typically turns yellow/orange.
    
    • Mechanism:[5][6][7][8] The Li atom coordinates to the Boc carbonyl oxygen, placing the base in proximity to the C2 proton (DoM effect).

  • Trapping: Add the Electrophile (1.2 - 1.5 equiv) rapidly.

  • Warming: Allow to warm to RT slowly (over 2-3 hours).

  • Hydrolysis: Quench with Sat.

    
    .
    

Quantitative Comparison of Methods

FeatureProtocol A (Direct N-Boc)Protocol B (Clauson-Kaas)Protocol C (DoM Functionalization)
Primary Utility Protection / LipophilicityDe Novo Ring SynthesisC-C Bond Formation
Substrate Scope Existing PyrrolesCarbamates (

)
N-Protected Pyrroles
Atom Economy HighModerate (Loss of MeOH)Moderate
Key Limitation Steric hindrance at NHarsh conditions (AcOH reflux)Cryogenic conditions required
Typical Yield 85 - 98%70 - 85%60 - 80%
Regioselectivity N1 exclusiveN/A (Forms Ring)C2 exclusive (>95:5)

Troubleshooting & Optimization

"The Scrambling Effect" (Isomerization)

In C2-functionalization (Protocol C), if the temperature rises too quickly before quenching, the N-Boc group can undergo a "Fries-like" rearrangement or the lithium species can isomerize to C3 (thermodynamic product), although this is rare for pyrroles compared to indoles.

  • Solution: Maintain

    
     strictly during lithiation and initial electrophile addition.
    
"Boc-Decomposition"

Using nucleophilic bases like n-BuLi directly on N-Boc pyrrole can lead to attack on the carbonyl, resulting in cleavage of the protecting group or formation of butyl ketones.

  • Solution: Always use non-nucleophilic bases like LDA or LiTMP .

Diagram: Mechanism of DMAP-Catalyzed Carbamoylation

DMAP_Mechanism Step1 DMAP + Boc2O Inter1 N-Acylpyridinium Salt (Activated Electrophile) Step1->Inter1 Fast TS Transition State (Nu- Attack) Inter1->TS Rate Limiting Step2 + Pyrrole Product N-Boc Pyrrole + DMAP (Regenerated) TS->Product Product->Step1 Cat. Cycle

Figure 2: Catalytic cycle of DMAP-mediated N-functionalization. The formation of the acylpyridinium ion is critical for overcoming the poor nucleophilicity of pyrrole nitrogen.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for N-protection conditions).
  • Hasan, I.; Marinelli, E. R.; Lin, L. C.; Fowler, F. W.; Levy, A. B. "The synthesis of N-alkoxycarbonylpyrroles from O-substituted carbamates." Journal of Organic Chemistry, 1981 , 46(1), 157–164.

  • Pubill-Ulldemolins, C.; Boj, A.; Junyent-Casas, C.; Teixidó, J. "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy." Journal of Organic Chemistry, 2012 , 77(10), 4854–4860.

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990 , 90(6), 879–933.

  • Whisler, M. C.; MacNeil, S.; Beak, P.; Snieckus, V. "Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation." Angewandte Chemie International Edition, 2004 , 43(17), 2206–2225.

Sources

Scale-Up Synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Specifically, functionalized pyrrole-2-carboxamides have emerged as promising candidates in drug discovery programs, exhibiting activities such as antimycobacterial and anticancer properties.[4] The title compound, tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, serves as a key intermediate in the synthesis of more complex pyrrole derivatives, where the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further chemical elaboration.[][6][7]

This application note provides a comprehensive guide for the scale-up synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, focusing on a robust and reproducible protocol suitable for researchers and professionals in drug development. The described methodology emphasizes operational simplicity, cost-effectiveness of reagents, and high product purity, laying a foundation for potential industrial-scale production.[8]

Synthetic Strategy: The Logic of Boc Protection

The synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is achieved through the N-acylation of 1-amino-1H-pyrrole-2-carboxamide with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection in organic synthesis.[6][9]

Reaction Scheme:

The choice of di-tert-butyl dicarbonate as the protecting group source is deliberate. The Boc group is stable under a wide range of reaction conditions, including those that are nucleophilic and basic, making it an orthogonal protecting group to many others used in multi-step syntheses.[10][11] Its removal is typically achieved under mild acidic conditions, which is often compatible with other sensitive functional groups.[7][11]

For a scale-up synthesis, the reaction conditions must be carefully optimized to ensure high conversion, minimize side products, and facilitate straightforward purification. The protocol detailed below has been designed with these considerations in mind.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate on a multi-gram scale.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-amino-1H-pyrrole-2-carboxamide≥95%Commercially AvailableStarting material
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially AvailableAcylating agent
Triethylamine (Et₃N)≥99%Commercially AvailableBase
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepared in-houseFor workup
Brine (Saturated NaCl Solution)ACS GradePrepared in-houseFor workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableDrying agent

Equipment:

  • Three-neck round-bottom flask (appropriate size for the scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14][15][16]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-amino-1H-pyrrole-2-carboxamide (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. A typical concentration is 0.1-0.2 M.

  • Addition of Base: Add triethylamine (1.2 eq) to the reaction mixture and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the Boc₂O solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation

Table 1: Representative Data for the Scale-Up Synthesis

ParameterValue
Starting Material (1-amino-1H-pyrrole-2-carboxamide)50.0 g (0.40 mol)
Di-tert-butyl dicarbonate (Boc₂O)96.0 g (0.44 mol)
Triethylamine (Et₃N)67.0 mL (0.48 mol)
Dichloromethane (DCM)2.0 L
Reaction Time14 hours
Yield of Crude Product85.2 g
Yield of Purified Product76.5 g
Molar Yield85%
Purity (by HPLC)>98%

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the scale-up synthesis protocol.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents 1. Reagent Preparation - 1-amino-1H-pyrrole-2-carboxamide - DCM, Et3N addition 2. Boc₂O Addition (0 °C to RT) reagents->addition Dropwise monitoring 3. Reaction Monitoring (TLC/HPLC) addition->monitoring Stir 12-16h quench 4. Quenching (Water) monitoring->quench Reaction Complete extraction 5. Extraction & Washing (NaHCO₃, Brine) quench->extraction drying 6. Drying & Concentration (MgSO₄, Rotovap) extraction->drying purification 7. Purification (Recrystallization/ Chromatography) drying->purification product Final Product purification->product

Sources

Mastering the Purification of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount. This guide provides an in-depth exploration of the purification methods for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, a key building block in the synthesis of various biologically active molecules. We will delve into the strategic selection of purification techniques, offering detailed protocols and the scientific rationale behind them to empower researchers in obtaining this compound with the highest degree of purity.

Understanding the Molecule and Its Synthetic Context

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate possesses a unique combination of functional groups: a Boc-protected amine, a pyrrole ring, and a primary amide. The purification strategy must consider the chemical properties imparted by these moieties, such as its polarity, solubility, and potential for hydrogen bonding.

The synthesis of this molecule typically involves the introduction of a carbamoyl group onto a pyrrole scaffold, followed or preceded by the protection of a nitrogen atom with a tert-butoxycarbonyl (Boc) group. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Such as pyrrole-2-carboxamide or di-tert-butyl dicarbonate.

  • Side-Products: Including double-acylated pyrrole or byproducts from the decomposition of reagents.

  • Isomers: Positional isomers may form depending on the synthetic route.

A thorough understanding of the synthetic pathway is the first step in devising an effective purification plan.

Strategic Approaches to Purification

The choice of purification method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. For tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, a multi-step purification strategy is often optimal, combining techniques that exploit different physicochemical properties of the target compound and its contaminants.

Purification_Strategy Crude_Product Crude Product (from synthesis) Initial_Purification Initial Purification Crude_Product->Initial_Purification Removal of bulk impurities Primary_Method Primary Purification Method Initial_Purification->Primary_Method Separation based on polarity Final_Polishing Final Polishing Primary_Method->Final_Polishing Removal of trace impurities Pure_Product Pure Product (>98%) Final_Polishing->Pure_Product Chromatography_Principle cluster_column Silica Gel Column Impurity_A Less Polar Impurity (Elutes First) Product Target Compound (tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate) Impurity_B More Polar Impurity (Elutes Last) Eluent Mobile Phase (e.g., Hexane/Ethyl Acetate) Eluent->Impurity_A Carries compounds down the column

analytical techniques for characterizing tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Executive Summary & Compound Profile

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (CAS: 1206824-76-1) is a critical synthetic intermediate belonging to the N-amino pyrrole class.[1] Structurally, it features a pyrrole core functionalized with a primary amide at the C2 position and a Boc-protected hydrazine moiety at the N1 position.[2] This unique N-heteroatom connectivity (


) distinguishes it from standard N-alkyl pyrroles, requiring specific analytical focus on the lability of the hydrazine bond and the rotameric behavior of the Boc group.[2]

Chemical Profile:

  • IUPAC Name: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate[1][3][4][5]

  • Formula:

    
    
    
  • Molecular Weight: 225.25 g/mol [5]

  • Key Functional Groups: Pyrrole aromatic system, Primary Amide (

    
    ), tert-Butyl carbamate (
    
    
    
    ).[1][2]
PropertySpecification TargetMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0% (AUC)HPLC-UV (254 nm)
Identity Proton Count & Connectivity match

H /

C NMR
Mass Accuracy

< 5 ppm (

)
LC-HRMS (ESI+)
Residual Solvent < ICH Q3C LimitsGC-HS

Analytical Strategy Workflow

The following diagram illustrates the logical flow for the full characterization campaign, moving from bulk property verification to molecular fingerprinting.

AnalyticalWorkflow Sample Raw Sample (CAS 1206824-76-1) PhysProp 1. Physicochemical Profiling (Appearance, Solubility, MP) Sample->PhysProp Identity 2. Structural Identification PhysProp->Identity Pass NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Confirm N-N Connectivity Identity->NMR MS HRMS (ESI+) Confirm Formula C10H15N3O3 Fragment: [M-Boc]+ Identity->MS IR FT-IR Amide I/II vs Carbamate C=O Identity->IR Purity 3. Purity & Stability NMR->Purity Structure Confirmed MS->Purity IR->Purity HPLC RP-HPLC (UV 254nm) Impurity Profiling Purity->HPLC Stress Forced Degradation (Acid/Base/Oxidation) Purity->Stress Report Final Certificate of Analysis (CoA) HPLC->Report >98%

Caption: Integrated analytical workflow ensuring structural integrity and purity before release.

Protocol 1: Structural Identification via NMR Spectroscopy

Objective: To confirm the regiochemistry of the amide at C2 and the presence of the N-amino carbamate moiety. The key challenge is distinguishing the exchangeable protons (Amide


 vs. Carbamate 

).[2]

Instrumentation: 400 MHz or 600 MHz NMR (Bruker Avance or equivalent). Solvent: DMSO-


 (Preferred for solubility and slowing proton exchange).[1]

Experimental Steps:

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-

    
    . Ensure complete dissolution; sonicate if necessary.[2]
    
  • Acquisition:

    • 
      H NMR:  16 scans, 30°C.
      
    • 
      C NMR:  1024 scans, proton-decoupled.
      
    • 2D NOESY: Critical for confirming the proximity of the Amide

      
       to the Pyrrole H3 proton.[2]
      

Data Interpretation Guide:

SignalApprox. Shift (

, ppm)
MultiplicityAssignmentMechanistic Insight
1 10.5 – 11.0Broad Singlet (1H)Carbamate

Highly deshielded due to attachment to the electron-rich pyrrole nitrogen and electron-withdrawing carbonyl.
2 7.2 – 7.8Broad Singlets (2H)Amide

Typically appear as two distinct humps due to restricted rotation around the C-N amide bond.[1]
3 6.8 – 7.0Multiplet/DoubletPyrrole H3Shows NOE correlation with Amide

.
4 6.0 – 6.2MultipletPyrrole H4Coupled to H3 and H5.
5 6.9 – 7.1MultipletPyrrole H5Adjacent to the N-N junction.
6 1.3 – 1.5Singlet (9H)Boc

Characteristic strong singlet.[2]

Critical Check: The absence of a pyrrole N-H signal (usually broad, 11-12 ppm) confirms substitution at the N1 position.[2]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and analyze fragmentation to confirm the labile Boc group.

Methodology:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • System: Q-TOF or Orbitrap.[1]

  • Direct Infusion: 5 µL/min in 50:50 MeCN:Water + 0.1% Formic Acid.[2]

Fragmentation Logic (MS/MS): The N-N bond and the Boc group are the primary fragmentation points.[2]

MassSpec Parent [M+H]+ m/z 226.11 Frag1 [M-tBu+2H]+ m/z 170.05 (Loss of isobutene) Parent->Frag1 -56 Da Frag3 Pyrrole-2-carboxamide m/z 111.05 (Cleavage of N-N bond) Parent->Frag3 N-N Cleavage Frag2 [M-Boc+2H]+ m/z 126.06 (Loss of CO2 + isobutene) N-amino pyrrole core Frag1->Frag2 -44 Da

Caption: ESI+ Fragmentation pathway.[1] The presence of m/z 126 confirms the N-amino core intact after deprotection.[1]

Protocol 3: HPLC Purity Profiling

Objective: Quantify purity and detect synthetic by-products (e.g., unreacted pyrrole-2-carboxamide or de-Boc degradants).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amide).[2]

  • Mobile Phase B: Acetonitrile.[2][6]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Pyrrole absorption) and 210 nm (Amide/Carbamate).[2]

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 95 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | Stop |[1]

System Suitability Criteria:

  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    
  • Resolution:

    
     between the main peak and nearest impurity (likely the de-Boc analog).[2]
    

References

  • Chemical Identity & CAS

    • tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate; CAS Registry Number 1206824-76-1.[1][3][4][5][7] ChemicalBook / ChemSrc Databases.

    • Source: [1][4]

  • Synthetic Context (N-Amino Pyrroles)

    • Mane, Y. D. (2019).[2] Synthesis, Characterization and Antimicrobial Evaluation of Some New Pyrrole-2-carboxamide Derivatives. ResearchGate.[2]

    • Source:

  • General Analytical Methodologies

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] (Standard text for NMR/IR interpretation of amides and carbamates).

    • Journal of the American Chemical Society: "Synthesis and Reactivities of Pyrrolylimido Complexes...[2] Formation of N-Aminopyrrole". (Context for N-N bond stability).

    • Source: [2]

Sources

Application Notes & Protocols: A Guide to the N-Boc Deprotection of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its application in pyrrole chemistry is particularly vital, as it modulates the reactivity of the pyrrole ring, enhancing its stability and enabling regioselective functionalization.[3][4] However, the removal of the N-Boc group from pyrrole derivatives is a critical step that demands careful consideration. The inherent acid sensitivity of the pyrrole nucleus presents a significant challenge, as harsh deprotection conditions can lead to oligomerization or decomposition.[4] This guide provides a comprehensive overview of the mechanisms, methodologies, and critical parameters for the successful N-Boc deprotection of pyrrole derivatives, tailored for researchers in synthetic chemistry and drug development.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Deprotection

The standard method for N-Boc deprotection proceeds via an acid-catalyzed elimination mechanism.[5] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions. The process unfolds in three primary steps:

  • Protonation: The strong acid (e.g., Trifluoroacetic Acid - TFA) protonates the carbonyl oxygen of the Boc group.[5][6] This initial step activates the protecting group, rendering it susceptible to cleavage.

  • Carbocation Formation: The protonated Boc group fragments, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate attached to the pyrrole nitrogen.[5][6]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free pyrrole amine.[5][6] The liberated amine is then protonated by the excess acid in the reaction medium, forming the corresponding salt (e.g., trifluoroacetate salt).

The tert-butyl cation byproduct is typically scavenged by a nucleophile or deprotonates to form isobutylene gas, which evolves from the reaction mixture.[6][7]

N-Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation A N-Boc Pyrrole B Protonated Intermediate A->B H⁺ (from TFA) C Carbamic Acid Intermediate + t-Butyl Cation B->C Spontaneous D Free Pyrrole Amine + CO₂ C->D Spontaneous E Pyrrole Ammonium Salt D->E H⁺ (excess acid)

Caption: Acid-catalyzed mechanism of N-Boc deprotection.

Strategic Considerations for Pyrrole Deprotection

The success of N-Boc deprotection hinges on selecting a method that efficiently cleaves the protecting group while preserving the integrity of the pyrrole ring and other functional groups. Key variables must be considered.

  • Acid Strength and Stoichiometry: The choice of acid is paramount. Trifluoroacetic acid (TFA) is the most common reagent due to its high acidity and volatility, which simplifies its removal during workup.[1] However, for highly acid-sensitive pyrroles, milder acids like hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol) or p-toluenesulfonic acid (TsOH) can be more suitable.[8][9] Incomplete deprotection is often a result of insufficient acid strength or using too few equivalents.[10]

  • Solvent Selection: The solvent can influence reaction rates. Aprotic solvents such as dichloromethane (DCM) and 1,4-dioxane are widely used as they are relatively inert.[10] Protic solvents like methanol can sometimes accelerate the reaction but may also lead to side reactions depending on the substrate.[10]

  • Temperature and Duration: Most N-Boc deprotections are conveniently performed at room temperature.[5] Sluggish reactions, often due to steric hindrance or electronic effects, may benefit from gentle heating (e.g., 40-50 °C).[10] It is essential to monitor the reaction closely, as prolonged exposure to acid, even at room temperature, can degrade sensitive substrates.

  • Substrate Electronics: The electronic nature of the pyrrole derivative plays a significant role. Pyrroles bearing electron-withdrawing groups are generally more stable under acidic conditions, while those with electron-donating groups are more prone to acid-mediated decomposition.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step procedures for common N-Boc deprotection scenarios. Safety Note: These procedures involve strong, corrosive acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This method is the workhorse for most N-Boc pyrrole deprotections due to its efficiency and straightforward workup.

Materials:

  • N-Boc protected pyrrole derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve the N-Boc protected pyrrole (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions.

  • Acid Addition: Add TFA (5-10 equiv.) dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% methanol in DCM.[5] The deprotected product should have a lower Rf value and may stain with ninhydrin if it's a primary or secondary amine.

  • Workup - Quenching: Once the reaction is complete (typically 1-4 hours), carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Workup - Neutralization: Re-dissolve the residue in an organic solvent like ethyl acetate or DCM. Slowly add saturated NaHCO₃ solution with vigorous stirring until gas evolution (CO₂) ceases, indicating that all excess acid has been neutralized.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude deprotected pyrrole.

  • Purification: Purify the crude product as necessary by flash column chromatography, distillation, or recrystallization.

TFA Deprotection Workflow start Start: N-Boc Pyrrole dissolve 1. Dissolve in DCM start->dissolve cool 2. Cool to 0 °C dissolve->cool add_tfa 3. Add TFA dropwise cool->add_tfa react 4. Stir at Room Temp add_tfa->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Concentrate & Neutralize monitor->workup Reaction Complete extract 7. Extract & Wash workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify Product dry->purify end End: Deprotected Pyrrole purify->end

Caption: Experimental workflow for a standard TFA-mediated deprotection.

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol

For substrates containing other acid-sensitive functional groups, a milder, non-TFA-based method can be highly effective. This protocol generates HCl in situ from the reaction of oxalyl chloride and methanol.[1][2]

Materials:

  • N-Boc protected pyrrole derivative

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a dry flask, dissolve the N-Boc protected substrate (1.0 equiv.) in anhydrous methanol (approx. 0.1 M).[10]

  • Reagent Addition: At room temperature, add oxalyl chloride (2-3 equiv.) dropwise to the stirred solution.[1] An exotherm and sputtering may be observed.[1]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence stops.[10]

  • Workup - Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).[9][10]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.[10]

  • Purification: Purify the product if necessary.

Troubleshooting Common Issues

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid strength or stoichiometry.[10] 2. Reaction time is too short or temperature is too low.[10] 3. Steric hindrance around the N-Boc group.1. Increase the concentration or add more equivalents of acid. 2. Allow the reaction to stir longer or gently heat to 40-50 °C.[10] 3. Switch to a stronger acid system (e.g., from HCl/dioxane to TFA/DCM).
Product Degradation 1. Pyrrole ring is sensitive to the acid concentration. 2. Reaction time is too long. 3. Other functional groups are acid-labile.1. Use a milder acid (e.g., TsOH, HCl in dioxane).[8] 2. Perform the reaction at 0 °C and monitor closely to stop it as soon as the starting material is gone. 3. Consider an alternative, non-acidic deprotection method (e.g., thermal deprotection).[11]
Difficult Workup 1. Product is water-soluble as an ammonium salt. 2. Emulsion formation during extraction.1. After neutralization, extract with a more polar solvent like n-butanol or saturate the aqueous layer with NaCl to salt out the product. 2. Add more brine to the separatory funnel to break the emulsion. Filter the entire mixture through a pad of celite.

Conclusion

The N-Boc deprotection of pyrrole derivatives is a frequently encountered transformation that requires a nuanced approach. While standard TFA/DCM conditions are broadly applicable, a thorough understanding of the reaction mechanism and the influence of substrate electronics, acid strength, and solvent choice is essential for success. For sensitive substrates, milder protocols using reagents like oxalyl chloride in methanol provide valuable alternatives. By carefully selecting the reaction conditions and diligently monitoring progress, researchers can effectively unmask the pyrrole nitrogen, paving the way for further synthetic elaboration.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - National Center for Biotechnology Information (PMC). [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES - Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - ACS Publications. [Link]

  • Boiling water-catalyzed neutral and selective N-Boc deprotection. - Semantic Scholar. [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - ACS Publications. [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - National Center for Biotechnology Information (PMC). [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups - Reddit. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols - ResearchGate. [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups - ACS Publications. [Link]

  • Purification of crude pyrroles - Google P
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradigm Shift of Solid-Phase Synthesis

Solid-phase synthesis (SPS) represents a transformative technology in chemistry, enabling the methodical construction of complex molecules on an insoluble solid support.[1] Conceived and developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, this technique revolutionized the synthesis of peptides and has since been extended to oligonucleotides, oligosaccharides, and a vast array of small organic molecules.[2][3][4]

The core principle of SPS is elegant and powerful: a starting molecule is covalently anchored to an insoluble resin bead.[5] Reagents are then added in solution to perform a chemical reaction. Upon completion, the excess reagents and soluble by-products are simply washed away by filtration, leaving the purified, resin-bound product ready for the next step.[6][7] This circumvents the need for laborious purification and isolation of intermediates after each synthetic step, a major bottleneck in traditional solution-phase synthesis.[8][9] The ability to use a large excess of reagents to drive reactions to completion results in high yields and efficiency, making SPS exceptionally well-suited for automation and the generation of chemical libraries for drug discovery.[7][10][11]

The entire process can be summarized in three fundamental stages:

  • Anchoring: Covalent attachment of the initial building block to the solid support via a linker.

  • Elongation: Stepwise addition of subsequent building blocks in a repeating cycle of deprotection, coupling, and washing.

  • Cleavage: Release of the final product from the solid support, often with simultaneous removal of any remaining side-chain protecting groups.[1]

This guide provides an in-depth exploration of the principles, components, and applications of solid-phase synthesis, complete with detailed protocols for researchers, scientists, and drug development professionals.

G cluster_0 Solid Support (Resin) cluster_1 Synthesis Cycle (Repeated) cluster_2 Final Steps Resin Insoluble Resin Bead Anchor 1. Anchoring (Attach first monomer) Resin->Anchor Linker Wash1 Wash & Filter Deprotection Deprotection (Remove temporary PG) Wash1->Deprotection Wash2 Wash & Filter Deprotection->Wash2 Coupling Coupling (Add next protected monomer) Wash2->Coupling Coupling->Wash1 Repeat for each monomer Final_Wash Final Wash Coupling->Final_Wash Sequence Complete Cleavage Cleavage (Release from resin) Final_Wash->Cleavage Purified_Product Purified Product in Solution Cleavage->Purified_Product Anchor->Wash1 Begin Elongation

Figure 1: Generalized workflow of solid-phase synthesis.

The Pillars of Solid-Phase Synthesis: Resins, Linkers, and Protecting Groups

The success of any solid-phase synthesis hinges on the judicious selection of its three core components: the solid support (resin), the linker, and the protecting groups. Their interplay defines the scope, efficiency, and outcome of the synthesis.

Solid Supports (Resins)

The resin is the insoluble matrix upon which the synthesis occurs.[5] An ideal resin must be chemically inert to all reaction conditions yet swell appropriately in synthesis solvents to allow reagents to penetrate the polymer matrix and access the growing molecule.[5]

Key Resin Characteristics:

  • Polymer Matrix: Most commonly, resins are based on cross-linked polystyrene (PS), often with 1% divinylbenzene. Other materials like polyethylene glycol (PEG) and polyamides are also used, particularly to improve swelling in polar solvents and accommodate complex biomolecules.[5]

  • Loading Capacity: This quantitative measure, expressed in millimoles per gram (mmol/g), indicates the amount of the initial substrate that can be attached to the resin.[9] For synthesizing long or sterically hindered molecules, a lower-loading resin is often preferred to minimize aggregation and steric hindrance between growing chains.[7][9]

  • Mesh Size: This refers to the bead size, with 100-200 mesh being common for many applications. The mesh size can affect reaction kinetics and is a critical compatibility factor for automated synthesis hardware.[9][12]

Resin TypeCommon Name(s)Polymer BackboneTypical Loading (mmol/g)Key Application(s)
Polystyrene Merrifield, Wang, Rink AmidePolystyrene-co-divinylbenzene0.4 - 1.5General purpose for peptides and small molecules
PEG-Grafted TentaGel®, NovaSyn® TGRPolystyrene grafted with PEG0.15 - 0.5"Difficult" or long peptides, on-resin biological assays
Polyamide PEGAPolyacrylamide0.2 - 0.4Peptides and PNA synthesis, compatible with aqueous solvents
2-Chlorotrityl 2-CTC ResinPolystyrene-co-divinylbenzene0.8 - 1.6Synthesis of fully protected peptide fragments, C-terminal carboxylic acids
Linkers

The linker is a chemical handle that connects the nascent molecule to the solid support.[9] Crucially, the linker's bond to the molecule must be stable throughout the entire synthesis but cleavable under specific conditions that do not harm the final product.[1] The choice of linker dictates the C-terminal functional group of the released molecule (e.g., carboxylic acid, amide) and the required cleavage cocktail.[9][13]

Linker TypeCommon Resin NameCleavage ConditionResulting C-Terminus
Highly Acid-Labile 2-Chlorotrityl ChlorideDilute acid (e.g., 1-5% TFA in DCM)Carboxylic Acid
Moderately Acid-Labile Wang, SASRINModerate acid (e.g., 50-95% TFA)Carboxylic Acid
Acid-Labile (Amide) Rink Amide, PALModerate acid (e.g., 50-95% TFA)Carboxamide
Photolabile Nitrobenzyl LinkerUV light (e.g., 365 nm)Carboxylic Acid
Safety-Catch Safety-Catch LinkersRequires chemical activation then cleavageVaries
Protecting Groups & Orthogonality

To achieve stepwise synthesis, all reactive functional groups on the building blocks that are not intended to react in a given step must be masked with protecting groups (PGs).[14] The core principle governing their use is orthogonality : each class of protecting group must be removable by a specific chemical mechanism that does not affect other classes of protecting groups or the covalent bond to the linker.[1]

This allows for selective deprotection and reaction at specific sites. The two dominant orthogonal strategies in peptide synthesis are Fmoc/tBu and Boc/Bzl.

  • Fmoc/tBu Strategy: The temporary Nα-protecting group is the base-labile Fmoc group, while side-chain PGs are acid-labile (e.g., t-Butyl). The final cleavage from the resin is also performed with strong acid. This is the most common strategy today.[13]

  • Boc/Bzl Strategy: The temporary Nα-protecting group is the acid-labile Boc group (removed with TFA), while side-chain PGs are removed with very strong acids like hydrofluoric acid (HF).[2]

G cluster_PG Protecting Groups cluster_Reagents Resin Resin-Linker Peptide Growing Peptide Chain Resin->Peptide Stable Bond Fmoc Temporary Nα-PG (e.g., Fmoc) Peptide->Fmoc Attached to N-Terminus tBu Permanent Side-Chain PG (e.g., tBu) Peptide->tBu Attached to Side Chain Base Base (e.g., Piperidine) Base->Fmoc Selectively Removes Acid Strong Acid (e.g., TFA) Acid->Resin Cleaves Linker Acid->tBu Selectively Removes

Figure 2: The principle of orthogonal protection in Fmoc-based SPPS.

Application I: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widespread application of solid-phase synthesis, enabling the routine production of custom peptides for research, diagnostics, and therapeutics.[6] The process involves the sequential addition of amino acids to a growing chain anchored to the resin, typically proceeding from the C-terminus to the N-terminus.[3]

The Fmoc/tBu SPPS Cycle

The most common method today utilizes Fmoc for temporary N-terminal protection.[13] Each amino acid addition cycle consists of four key steps: deprotection, washing, coupling, and a final wash.[6]

SPPS_Cycle cluster_cycle SPPS Elongation Cycle Start Resin-Bound Peptide (N-Terminus Fmoc-Protected) Deprotection 1. Deprotection Add Base (e.g., 20% Piperidine in DMF) to remove Fmoc group. Start->Deprotection Wash1 2. Washing (DMF, IPA, DCM) Remove excess base and cleaved Fmoc. Deprotection->Wash1 Coupling 3. Coupling Add Fmoc-AA-OH, Activator (e.g., HBTU), and Base (e.g., DIPEA). Wash1->Coupling Wash2 4. Washing (DMF) Remove excess reagents and by-products. Coupling->Wash2 End Peptide Elongated by One Residue (N-Terminus Fmoc-Protected) Wash2->End End->Deprotection Repeat for next amino acid

Figure 3: The four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Monitoring the Reaction

Ensuring each coupling step goes to completion is critical for the purity of the final peptide. The Kaiser test (or ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin.[15]

  • Positive Result (Blue Bead): Indicates an incomplete coupling, as the N-terminal amine is still free.

  • Negative Result (Yellow/Clear Bead): Indicates a successful coupling, as the amine has formed an amide bond and is no longer reactive with ninhydrin.

Troubleshooting Common SPPS Problems
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance; peptide aggregation; secondary structure formation.Double couple the residue; increase reagent concentration; use a stronger coupling reagent (e.g., HATU); use a different solvent (e.g., NMP).[16]
Deletion Sequences Incomplete coupling or premature capping.Optimize coupling conditions; ensure high-quality reagents.
Racemization Over-activation of the amino acid; prolonged exposure to base.Use additives like HOBt or Oxyma; avoid excessive pre-activation times.
Aspartimide Formation Base-catalyzed cyclization at Asp or Asn residues.Protect Asp/Asn side chain with a group that prevents cyclization (e.g., Ompe, Mmt); use milder coupling conditions.

Application II: Solid-Phase Oligonucleotide Synthesis

Solid-phase synthesis is the cornerstone of modern DNA and RNA synthesis, enabling the production of primers, probes, and therapeutic oligonucleotides.[17] The process almost exclusively uses the phosphoramidite method, which proceeds in the 3' to 5' direction.[7][18]

The Phosphoramidite Synthesis Cycle

The synthesis cycle involves four distinct chemical steps to add one nucleotide at a time.

  • Detritylation: An acid (e.g., trichloroacetic acid) removes the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the resin-bound nucleoside, activating it for the next reaction.[18]

  • Coupling: The activated 5'-hydroxyl attacks the incoming nucleoside phosphoramidite monomer, which is activated by a catalyst like tetrazole. This forms an unstable phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are permanently blocked ("capped") using reagents like acetic anhydride to prevent the formation of deletion sequences.

  • Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.

SPOS_Cycle Start Resin-Bound Oligo (5'-DMT Protected) Detritylation 1. Detritylation (Acid) Removes 5'-DMT group Start->Detritylation Coupling 2. Coupling (Phosphoramidite + Activator) Forms new linkage Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Blocks unreacted chains Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Stabilizes phosphate backbone Capping->Oxidation End Oligo Elongated by One Base (5'-DMT Protected) Oxidation->End End->Detritylation Repeat Cycle

Figure 4: The synthesis cycle for phosphoramidite-based oligonucleotide synthesis.
Post-Synthesis: Cleavage, Deprotection, and Purification

After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed, typically in a single step using concentrated ammonium hydroxide.[19] The final DMT group may be left on ("DMT-on") to facilitate purification by reverse-phase HPLC, as it significantly increases the hydrophobicity of the full-length product compared to truncated failure sequences.[18][19]

Detailed Protocols

Protocol 1: Manual Fmoc-SPPS Elongation Cycle

This protocol describes a single cycle for adding one Fmoc-protected amino acid to a peptide chain on a Rink Amide resin.

Materials:

  • Fmoc-protected peptide-resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagent: HBTU (0.5 M in DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-amino acid (0.5 M in DMF)

  • Manual synthesis vessel with a filter frit

Procedure:

  • Resin Swelling: If starting, swell the resin in DMF for 30 minutes.

  • Deprotection: a. Drain the solvent from the resin. b. Add the deprotection solution (20% piperidine in DMF) to cover the resin. c. Agitate for 3 minutes, then drain. d. Repeat the deprotection step with fresh solution for 7 minutes, then drain.

  • Washing: a. Wash the resin with DMF (5 times, 1 minute each). This is critical to remove all piperidine. b. Perform a Kaiser test on a small sample of beads to confirm the presence of a free amine (positive blue result).

  • Coupling: a. In a separate vial, pre-activate the amino acid by mixing 4 equivalents of Fmoc-amino acid solution, 3.9 equivalents of HBTU solution, and 8 equivalents of DIPEA. Incubate for 2-5 minutes. b. Add the activated amino acid mixture to the resin. c. Agitate for 45-60 minutes at room temperature.

  • Final Wash: a. Drain the coupling solution. b. Wash the resin with DMF (3 times, 1 minute each). c. Perform a Kaiser test. A negative result (yellow beads) confirms successful coupling. If positive, repeat the coupling step.

  • The resin is now ready for the next deprotection cycle.

Protocol 2: Cleavage and Deprotection from Rink Amide Resin

This protocol releases the final peptide from the resin and removes side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.

  • Wash the resin once more with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.

  • A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by HPLC).

References

  • JoVE. (2017, February 22). Video: Solid Phase Synthesis. [Link]

  • ResearchGate. Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. [Link]

  • ACS Publications. Overcoming Backpressure Problems during Solid-Phase Synthesis of Oligonucleotides. [Link]

  • Biotage. (2023, January 31). What is solid phase peptide synthesis?[Link]

  • ResearchGate. (2025, October 23). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. [Link]

  • Vapourtec. Oligonucleotide Synthesis | Solid-Phase | DNA/RNA Building Block. [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Wikipedia. Solid-phase synthesis. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. (2025, August 6). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. [Link]

  • ACS Publications. (2019, November 20). Traceless Solid-Phase Organic Synthesis. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]

  • ATDBio. Solid Phase Oligonucleotide Synthesis. [Link]

  • PubMed. Linkers, resins, and general procedures for solid-phase peptide synthesis. [Link]

  • ACS Publications. Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. [Link]

Sources

derivatization of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Derivatization of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Introduction: A Versatile Scaffold for Chemical Innovation

In the landscape of modern medicinal chemistry and materials science, the pyrrole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The strategic functionalization of this heterocycle is paramount for the development of novel molecular entities. tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate emerges as a particularly valuable starting material. Its unique trifunctional nature—a Boc-protected N-amino group, a C2-carboxamide, and an aromatic pyrrole ring—offers multiple, orthogonal handles for chemical modification.

This guide provides a senior scientist's perspective on unlocking the synthetic potential of this molecule. We move beyond simple procedural lists to explain the underlying chemical principles, strategic considerations, and self-validating protocols for its derivatization. The methodologies detailed herein are designed to empower researchers, scientists, and drug development professionals to confidently generate diverse libraries of novel pyrrole-based compounds.

Molecular Profile and Strategic Derivatization Pathways

The reactivity of tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is governed by the interplay of its three key functional groups. Understanding their electronic and steric influence is critical for planning a successful synthetic campaign.

  • N1-(Boc-amino) Group : This is arguably the most versatile functional handle. The tert-butoxycarbonyl (Boc) group is a well-established, acid-labile protecting group.[2] Its removal unmasks a reactive 1-amino functionality, opening a gateway to a vast array of subsequent reactions. The carbamate itself imparts an electron-withdrawing effect, which deactivates the pyrrole ring to a degree, enhancing its stability compared to N-unsubstituted pyrroles.[3]

  • C2-Carboxamide Group : As a primary amide, this group offers several derivatization possibilities. It can be dehydrated to form a nitrile, a valuable functional group in its own right, or undergo N-alkylation under specific conditions. Its presence at the C2 position sterically hinders and electronically influences reactions at the adjacent N1 and C3 positions.

  • Pyrrole Ring : While deactivated by the N1-substituent, the pyrrole core remains amenable to electrophilic aromatic substitution, primarily at the C4 and C5 positions. The C2 position is blocked, and the C3 position is sterically encumbered, directing incoming electrophiles to the "back" of the ring.

The following diagram illustrates the primary sites of reactivity that will be explored in the subsequent protocols.

G cluster_molecule tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate mol P1 Protocol I: Boc Deprotection P1->mol  N-NHBoc Group P2 Protocol II: Amide Dehydration P2->mol  C2-Carboxamide P3 Protocol III: Ring Halogenation P3->mol Pyrrole Ring (C4/C5)  

Caption: Key reactive sites on the title compound.

Protocol I: Unmasking the N-Amino Group via Boc Deprotection

Causality and Experimental Choice: The Boc group is designed for selective removal under acidic conditions, leaving other acid-stable functionalities intact. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger. Trifluoroacetic acid (TFA) is an excellent choice as it is a strong acid and also acts as the solvent, driving the reaction to completion efficiently at room temperature.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration). Note: DCM is used to ensure full dissolution before adding the TFA.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise over 5-10 minutes. The volume of TFA is typically equal to the volume of DCM used.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material spot and the appearance of a more polar product spot.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Caution: TFA is corrosive.

  • Purification: The crude residue, 1-amino-1H-pyrrole-2-carboxamide trifluoroacetate salt[4], is often of sufficient purity for subsequent steps. If required, it can be purified by trituration with cold diethyl ether to precipitate the salt, which is then collected by filtration. To obtain the free base, the residue can be dissolved in water, basified carefully with a saturated solution of sodium bicarbonate (NaHCO₃) to pH ~8, and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

Tabulated Reagents and Conditions
Reagent/SolventMolar Eq.Purpose
tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate1.0Starting Material
Dichloromethane (DCM)-Solvent
Trifluoroacetic Acid (TFA)10 - 20Deprotection Reagent
Saturated NaHCO₃ (aq.)ExcessNeutralization (for free base isolation)
Ethyl Acetate-Extraction Solvent
Anhydrous Na₂SO₄-Drying Agent
Workflow Diagram

Caption: Workflow for Boc-deprotection.

Protocol II: Conversion of Carboxamide to Nitrile

Causality and Experimental Choice: The dehydration of a primary amide to a nitrile requires a potent dehydrating agent. Trifluoroacetic anhydride (TFAA) is highly effective for this transformation, often used in combination with a non-nucleophilic base like pyridine or triethylamine (TEA). The base serves to scavenge the trifluoroacetic acid byproduct, preventing potential side reactions, such as Boc group removal if it were present. This protocol assumes the Boc group is kept intact.

Detailed Step-by-Step Protocol
  • Reaction Setup: Dissolve tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (1.0 eq) in a dry flask with anhydrous DCM (0.1-0.2 M) under a nitrogen or argon atmosphere. Add triethylamine (TEA, 2.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise via syringe. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product, tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate, can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Tabulated Reagents and Conditions
Reagent/SolventMolar Eq.Purpose
tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate1.0Starting Material
Anhydrous Dichloromethane (DCM)-Solvent
Triethylamine (TEA)2.5Base/Acid Scavenger
Trifluoroacetic Anhydride (TFAA)1.2Dehydrating Agent
Saturated NaHCO₃ (aq.)ExcessQuenching/Neutralization

Protocol III: Electrophilic Bromination of the Pyrrole Ring

Causality and Experimental Choice: N-protected pyrroles can undergo electrophilic aromatic substitution.[5] N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, making it ideal for the controlled halogenation of electron-rich heterocycles. The reaction is typically performed in a non-polar solvent like tetrahydrofuran (THF) in the dark to prevent radical side reactions. The N1-(Boc-amino) group directs bromination to the C5 and C4 positions. Monobromination is expected to occur preferentially at the C5 position due to lesser steric hindrance.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (1.0 eq) in anhydrous THF (0.1 M).

  • Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq for monobromination) portion-wise over 10 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every 15-30 minutes by TLC or LC-MS. The reaction is typically rapid. Using excess NBS can lead to di-substitution.

  • Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Dilute the mixture with ethyl acetate and water.

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the brominated derivative(s).

Tabulated Reagents and Conditions
Reagent/SolventMolar Eq.Purpose
tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate1.0Starting Material
Anhydrous Tetrahydrofuran (THF)-Solvent
N-Bromosuccinimide (NBS)1.05Electrophilic Bromine Source
Sodium Thiosulfate (aq.)ExcessQuenching Agent

Analytical Characterization Summary

CompoundKey ¹H NMR Signals (δ, ppm, indicative)Mass Spec (m/z, ESI+)
Starting Material ~1.5 (s, 9H, Boc), ~6.2-7.0 (m, 3H, pyrrole), ~7.5 (br s, 2H, CONH₂)Expected [M+H]⁺, [M+Na]⁺
Product I (Free Base) ~6.0-6.8 (m, 3H, pyrrole), ~5.0 (br s, 2H, NH₂), ~7.4 (br s, 2H, CONH₂)Expected [M+H]⁺
Product II ~1.5 (s, 9H, Boc), ~6.4-7.2 (m, 3H, pyrrole)Expected [M+H]⁺, [M+Na]⁺
Product III (5-bromo-) ~1.5 (s, 9H, Boc), ~6.3 (d, 1H, pyrrole), ~6.9 (d, 1H, pyrrole)Isotopic pattern for Br, Expected [M+H]⁺, [M+Na]⁺

Safety and Handling

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.

  • Trifluoroacetic Anhydride (TFAA): Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • N-Bromosuccinimide (NBS): Irritant and light-sensitive. Store in a cool, dark place and handle with care.

Conclusion

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a powerful and versatile building block. By understanding the distinct reactivity of its functional groups, chemists can strategically and selectively perform modifications. The protocols outlined in this guide for Boc-deprotection, amide dehydration, and ring halogenation provide reliable and reproducible methods for generating a diverse range of derivatives. These methods serve as a foundation for further exploration in drug discovery, enabling the rapid assembly of compound libraries for biological screening and the development of novel therapeutic agents.[6]

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • Hsu, C. W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1613. Available at: [Link]

  • Nishizawa, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. Available at: [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Available at: [Link]

  • Neubauer, T., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11139–11147. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]

  • Wang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10484–10504. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Available at: [Link]

  • ResearchGate. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]

  • Mane, Y. D., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 54(5), 2842-2849. Available at: [Link]

  • PubChem. (n.d.). 1-Amino-1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to optimize your reaction yield and purity.

I. Synthetic Overview

The synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is typically achieved through the N-protection of a 1-amino-1H-pyrrole-2-carboxamide precursor with di-tert-butyl dicarbonate (Boc₂O). The overall success of this synthesis hinges on the purity of the starting materials and the careful control of reaction conditions.

Synthetic_Pathway cluster_0 Precursor Synthesis (Illustrative) cluster_1 Final Boc Protection Pyrrole-2-carboxamide Pyrrole-2-carboxamide 1-Amino-1H-pyrrole-2-carboxamide 1-Amino-1H-pyrrole-2-carboxamide Pyrrole-2-carboxamide->1-Amino-1H-pyrrole-2-carboxamide Amination Target_Molecule tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate 1-Amino-1H-pyrrole-2-carboxamide->Target_Molecule Boc₂O, Base

Caption: General synthetic route.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question 1: I am observing low to no yield of my target product. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation is a common issue that can often be traced back to a few key areas.

Potential Causes & Solutions:

  • Poor Quality of Starting Material (1-Amino-1H-pyrrole-2-carboxamide): The precursor must be pure and free of any residual reagents from its synthesis.

    • Solution: Confirm the purity of your starting material using ¹H NMR and LC-MS. If impurities are detected, repurify via column chromatography or recrystallization.

  • Ineffective Base: The choice and amount of base are critical for the deprotonation of the N-amino group, initiating the nucleophilic attack on the Boc anhydride.

    • Solution: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used. Ensure you are using at least 1.1 equivalents. For sluggish reactions, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be trialed in catalytic amounts. The use of 4-dimethylaminopyridine (DMAP) as a catalyst can also enhance the reaction rate[1].

  • Low Reaction Temperature: While the reaction is often run at room temperature, insufficient thermal energy can lead to a slow reaction rate.

    • Solution: Gently heat the reaction mixture to 40-50 °C and monitor the progress by TLC.

  • Moisture in the Reaction: Di-tert-butyl dicarbonate can be hydrolyzed by water, reducing its availability for the reaction.

    • Solution: Ensure your solvent is anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_SM Check Purity of Starting Material Start->Check_SM Check_Base Evaluate Base & Stoichiometry Check_SM->Check_Base Pure Repurify_SM Repurify Starting Material Check_SM->Repurify_SM Impure Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Optimal Optimize_Base Increase Equivalents or Change Base (e.g., add DMAP) Check_Base->Optimize_Base Sub-optimal Check_Moisture Investigate for Moisture Check_Temp->Check_Moisture Optimal Increase_Temp Gently Heat Reaction (40-50 °C) Check_Temp->Increase_Temp Too Low Dry_Reagents Use Anhydrous Solvents & Inert Atmosphere Check_Moisture->Dry_Reagents Suspected Success Improved Yield Check_Moisture->Success Dry Repurify_SM->Check_Base Optimize_Base->Check_Temp Increase_Temp->Check_Moisture Dry_Reagents->Success

Caption: Decision tree for troubleshooting low yield.

Question 2: My TLC analysis shows multiple spots, including what I believe are side products. What are these and how can I minimize them?

Answer:

The formation of multiple products is indicative of side reactions.

Potential Side Products & Minimization Strategies:

  • Bis-Boc Protected Product: It is possible, though less likely due to steric hindrance, that both the N-amino and the amide nitrogen get protected.

    • Minimization: Use a stoichiometric amount of Boc₂O (1.0-1.1 equivalents). Adding the Boc₂O solution dropwise to the reaction mixture can also help to avoid localized high concentrations.

  • Urea Formation: If DMAP is used as a catalyst, it can react with Boc₂O to form an intermediate that can lead to urea byproducts if it reacts with another amine molecule.

    • Minimization: Use DMAP in catalytic amounts (0.05-0.1 equivalents). Alternatively, use a non-nucleophilic base like DBU.

  • Reaction with the Pyrrole Ring: While the N-amino group is the most nucleophilic site, under certain conditions, electrophilic substitution on the electron-rich pyrrole ring could occur, though this is less common with Boc₂O.

    • Minimization: Maintain a moderate reaction temperature and avoid highly acidic or basic conditions that could activate the pyrrole ring in unintended ways.

Question 3: I am having difficulty isolating a pure product after the reaction work-up. What purification strategy do you recommend?

Answer:

The target molecule is expected to be a moderately polar solid. A standard work-up followed by crystallization or chromatography should yield a pure product.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Crystallization: The crude product can often be recrystallized from a solvent system like ethyl acetate/hexanes or dichloromethane/hexanes.

    • Column Chromatography: If crystallization is not effective, purify the crude material using silica gel column chromatography with a gradient of ethyl acetate in hexanes.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred as they are good at solubilizing the reactants and do not interfere with the reaction.

Q2: Can I use a different Boc-protecting reagent? A2: While di-tert-butyl dicarbonate is the most common and cost-effective reagent, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used, but may require stricter pH control.

Q3: How do I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes). The product should have a higher Rf value than the more polar starting amine.

Q4: What is the mechanism of the Boc protection reaction? A4: The reaction proceeds via a nucleophilic attack of the deprotonated N-amino group on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The resulting intermediate then collapses, eliminating tert-butanol and carbon dioxide to form the stable carbamate.

Mechanism Amine R-NH₂ DeprotonatedAmine R-NH⁻ Amine->DeprotonatedAmine Deprotonation Base Base Base->DeprotonatedAmine Boc2O Boc-O-Boc Intermediate [R-NH-C(=O)O-Boc]⁻ Boc2O->Intermediate DeprotonatedAmine->Intermediate Nucleophilic Attack Product R-NH-Boc Intermediate->Product Collapse & Elimination Byproducts t-BuOH + CO₂ + Base-H⁺ Product->Byproducts

Caption: Mechanism of Boc protection.

IV. Experimental Protocols & Data

Protocol: Synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate
  • To a solution of 1-amino-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueNotes
Solvent THF, DCM, AcetonitrileMust be anhydrous.
Base Triethylamine, DIPEA1.1 - 1.5 equivalents.
Catalyst (Optional) DMAP0.05 - 0.1 equivalents.
Temperature Room Temperature to 40 °CGentle heating can increase the rate.
Reaction Time 2 - 12 hoursMonitor by TLC.

V. References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Lo, L. C., & Chu, Y. H. (2003). t-Butyl carbamate. ResearchGate. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 159. Retrieved from [Link]

  • Lebel, H., & Leogane, O. (2005). A versatile one-pot synthesis of carbamates from carboxylic acids. Organic Letters, 7(19), 4107–4110.

Sources

Technical Support Center: Synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (often an intermediate in the production of cephalosporin antibiotics like Ceftolozane) typically involves the condensation of tert-butyl carbazate with a 2,5-dimethoxytetrahydrofuran derivative via the Clauson-Kaas reaction .

While this pathway is generally efficient, the simultaneous presence of an acid-labile protecting group (Boc ) and a dehydration-prone primary amide (-CONH₂ ) creates a narrow window for optimization. This guide addresses the three most critical failure modes:

  • Dehydration of the amide to a nitrile.

  • Premature Deprotection of the Boc group.

  • Oligomerization of the electron-rich pyrrole ring.

Troubleshooting Guide (Q&A)

Q1: I am observing a new peak at [M-18] in my LC-MS. What is this impurity?

Diagnosis: This is the Nitrile Impurity (tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate, CAS: 937046-96-3).[1] Cause: The Clauson-Kaas reaction requires an acidic catalyst to open the furan ring. However, under prolonged heating or high acid concentrations, the primary amide at the C2 position undergoes dehydration to form a nitrile. Solution:

  • Buffer the System: Switch from strong acids (pTSA, HCl) to a buffered system like Acetic Acid/Sodium Acetate or weak Lewis acids (e.g., dilute ZnCl₂).

  • Temperature Control: Do not exceed 80°C. The activation energy for amide dehydration is significantly higher than for pyrrole ring closure.

  • Water Scavenging: Paradoxically, while water is a byproduct, adding too much drying agent can drive the equilibrium toward the nitrile. Ensure the reaction is not "over-dried" if using molecular sieves.

Q2: My yield is low, and the reaction mixture turns into a dark, viscous tar.

Diagnosis: Pyrrole Polymerization . Cause: N-substituted pyrroles are electron-rich and prone to acid-catalyzed electrophilic aromatic substitution (polymerization). This is exacerbated if the Boc group is lost (forming the highly reactive N-amino pyrrole) or if the acid catalyst is too strong. Solution:

  • Inert Atmosphere: Oxygen promotes oxidative polymerization. Rigorously degas solvents and run under N₂/Ar.

  • Dilution: Run the reaction at high dilution (0.1 M - 0.2 M) to minimize intermolecular side reactions.

  • Protect the N-Amine: Ensure the starting material is high-purity tert-butyl carbazate . Free hydrazine (from Boc deprotection) will lead to complex mixtures.

Q3: I see the loss of the tert-butyl group ([M-100] or [M-56]). Is the Boc group unstable?

Diagnosis: Acid-Catalyzed Boc Deprotection . Cause: The Boc group is thermally unstable >85°C and acid-labile. Standard Clauson-Kaas conditions (refluxing acetic acid) can cleave the Boc group, generating 1-amino-1H-pyrrole-2-carboxamide, which is unstable and rapidly degrades. Solution:

  • Lower Temperature: Maintain reaction temperature <75°C.

  • Solvent Choice: Use 1,4-Dioxane or Toluene rather than neat Acetic Acid. Use only catalytic amounts of acetic acid (10-20 mol%).

Mechanistic Pathways & Impurities

The following diagram illustrates the competition between the desired ring closure and the primary side reactions (Nitrile formation and Boc-deprotection).

ReactionPathways Start Start: tert-Butyl Carbazate + 2,5-Dimethoxy-THF-2-carboxamide Inter Intermediate: Acyclic Hydrazone Start->Inter Acid Cat. (Mild) Product TARGET PRODUCT: tert-Butyl (2-carbamoyl- 1H-pyrrol-1-yl)carbamate Inter->Product Ring Closure (-2 MeOH, -H2O) Imp_Nitrile Impurity A (Nitrile): tert-Butyl (2-cyano- 1H-pyrrol-1-yl)carbamate [M-18] Product->Imp_Nitrile Dehydration (High Temp/Acid) Imp_DeBoc Impurity B (De-Boc): 1-Amino-1H-pyrrole- 2-carboxamide (Unstable) Product->Imp_DeBoc Acid Hydrolysis (Strong Acid) Imp_Poly Impurity C: Pyrrole Oligomers (Dark Tar) Imp_DeBoc->Imp_Poly Rapid Degradation

Caption: Mechanistic pathway showing the desired Clauson-Kaas cyclization (green) vs. competitive dehydration and deprotection pathways (red).

Optimized Experimental Protocol

Objective: Synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate with minimized nitrile formation.

Materials:
  • Reagent A: 2,5-Dimethoxytetrahydrofuran-2-carboxamide (1.0 equiv)

  • Reagent B: tert-Butyl carbazate (1.1 equiv)

  • Catalyst: Acetic Acid (0.2 equiv)

  • Solvent: 1,4-Dioxane (Grade: Anhydrous)

Step-by-Step Procedure:
  • Preparation : Charge a reaction vessel with 2,5-dimethoxytetrahydrofuran-2-carboxamide (1.0 eq) and tert-butyl carbazate (1.1 eq).

    • Note: Using a slight excess of carbazate ensures complete consumption of the furan, which is harder to remove.

  • Solvation : Add 1,4-Dioxane (10 mL per gram of furan). Stir until dissolved.

  • Activation : Add Acetic Acid (0.2 eq).

    • Critical: Do NOT use neat acetic acid. The dilute condition prevents Boc loss.

  • Reaction : Heat the mixture to 70°C under N₂ atmosphere.

    • Monitor: Check LC-MS at 2 hours. Look for the disappearance of the furan peak.

    • Stop Condition: Stop heating immediately if the [M-18] nitrile peak exceeds 2%.

  • Work-up :

    • Cool to room temperature.[1][2][3][4]

    • Dilute with Ethyl Acetate.[2][3]

    • Wash with saturated NaHCO₃ (to neutralize AcOH and prevent acid-catalyzed degradation during concentration).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo at <40°C.

  • Purification : Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Impurity Profile Table

Impurity NameStructure / FragmentOriginPrevention Strategy
Nitrile Analog 2-CN substitutionDehydration of amideLimit Temp <75°C; Avoid strong dehydrating acids.
De-Boc Amine Free -NH₂ at N1Acidic cleavage of BocUse buffered acid (AcOH/NaOAc); Keep pH > 4.
Bis-Boc Hydrazine Boc-NH-NH-BocImpurity in starting materialUse high-purity tert-butyl carbazate; Avoid excess Boc₂O upstream.
Furan Open Chain Acyclic dicarbonylIncomplete ring closureEnsure sufficient reaction time; Check water content (too wet inhibits closure).

References

  • Clauson-Kaas Reaction Overview : Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. Link

  • Boc-Hydrazine Properties : tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank 2022.[2] Link

  • Nitrile Impurity Data : tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate.[1] Sigma-Aldrich Product Data. Link

  • Target Molecule Data : tert-Butyl 1H-pyrrol-1-ylcarbamate derivatives. ChemicalBook. Link

  • Amide Dehydration Mechanism : Making Amides from Carboxylic Acids (Dehydration context). Chemistry LibreTexts. Link

Sources

stability of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and deprotection of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (also known as 1-(Boc-amino)-1H-pyrrole-2-carboxamide).

The content is structured to guide researchers through the specific challenges of handling electron-rich N-amino pyrroles under acidic conditions, focusing on preventing ring alkylation and polymerization.

Executive Summary: The Stability Profile

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate presents a unique chemical paradox: it contains an acid-labile protecting group (Boc) attached to an acid-sensitive heterocyclic core (pyrrole).

  • Primary Stability Concern: The pyrrole ring is electron-rich. Upon acidic cleavage of the Boc group, the generated tert-butyl cation (

    
    ) acts as a potent electrophile. Without intervention, this cation will attack the pyrrole ring (Friedel-Crafts alkylation), resulting in irreversible impurities.
    
  • Secondary Concern: The 2-carbamoyl (amide) group is relatively stable under standard deprotection conditions (e.g., TFA/DCM) but provides only partial electronic deactivation of the ring, leaving positions 3, 4, and 5 vulnerable to electrophilic attack or polymerization.

  • Operational Verdict: This molecule is unstable in acidic media unless specific cation scavengers are employed. Standard "neat TFA" protocols will likely lead to low yields and complex impurity profiles.

Mechanism of Instability & Side Reactions

Understanding the "Why" is critical for troubleshooting. The following diagram illustrates the divergent pathways this molecule takes under acidic conditions.

ReactionPathways Start Starting Material (N-Boc-N-Aminopyrrole) Acid Acid Treatment (H+) Start->Acid Side2 Side Product B: Pyrrole Polymer/Oligomer Start->Side2 Acid Catalyzed Polymerization Intermed Intermediate: Carbamic Acid Acid->Intermed Boc Cleavage Cation tert-Butyl Cation (tBu+) Intermed->Cation Generation Product Desired Product: 1-Amino-pyrrole-2-carboxamide Intermed->Product -CO2 Side1 Side Product A: C-tert-Butylated Pyrrole Cation->Side1 Attacks Pyrrole Ring (No Scavenger) Trapped Trapped Cation (Inert) Cation->Trapped Intercepted by Scavenger Scavenger Scavenger (Silane/Thiol) Scavenger->Trapped

Figure 1: Reaction pathways under acidic conditions.[1][2][3] The red path indicates the critical failure mode (ring alkylation) caused by the tert-butyl cation. The green path represents the successful interception by a scavenger.

Optimized Deprotection Protocol

Do not use neat Trifluoroacetic Acid (TFA). The following protocol utilizes a "Cocktail" approach to neutralize the tert-butyl cation immediately upon generation.

Reagents Required
  • Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

  • Scavenger (Critical): Triethylsilane (TES) or Thioanisole.

    • Why TES? It reduces the tert-butyl cation to isobutane (gas), which leaves the system cleanly.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add 2.0 - 5.0 equivalents of Triethylsilane (TES).

    • Note: Ensure the solution is homogenous.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise, add TFA to achieve a final ratio of roughly 1:1 to 1:4 (TFA:DCM).

    • Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

    • Monitoring: Check via LCMS. Look for the loss of Starting Material (M+H) and appearance of Product (M-100).

  • Workup:

    • Concentrate the mixture in vacuo to remove TFA, DCM, and excess TES.

    • Do not heat above 40°C.

    • Co-evaporate with toluene (2x) or diethyl ether to remove residual acid traces.

  • Isolation: The product is likely a TFA salt. It can often be precipitated by adding cold diethyl ether or hexanes to the residue.

Troubleshooting Guide (FAQ)

Q1: My LCMS shows a peak with Mass = Product + 56. What is this?

Diagnosis: This is the tert-butylated side product . Cause: The tert-butyl cation attacked the pyrrole ring because there was insufficient scavenger present. Solution: Repeat the experiment using a higher equivalent of Triethylsilane (try 5.0 eq) or switch to a "Cocktail B" scavenger mix (TFA:Phenol:Water:Triethylsilane 88:5:5:2).

Q2: The reaction mixture turned into a black tar/gum.

Diagnosis: Polymerization of the pyrrole ring. Cause: Acid concentration was too high, or the temperature was uncontrolled. Pyrroles are notoriously unstable in strong, concentrated acids without electron-withdrawing protection. Solution:

  • Dilute the acid further (e.g., 10% TFA in DCM).

  • Keep the reaction at 0°C for the entire duration.

  • Ensure the starting material is fully dissolved before adding acid.

Q3: Can I use HCl in Ethyl Acetate or Dioxane instead of TFA?

Answer: Yes, but with caveats.

  • Pros: HCl/Dioxane avoids the difficult removal of TFA salts.

  • Cons: HCl is a stronger acid than TFA in organic media and may accelerate polymerization.

  • Recommendation: If using HCl, use 4M HCl in Dioxane at 0°C. Do not use aqueous HCl (e.g., 6M HCl), as this may hydrolyze the amide (carbamoyl) group at position 2.

Q4: Is the amide group (2-carbamoyl) stable to these conditions?

Answer: Generally, yes . Primary amides (


) are resistant to hydrolysis under the mild conditions used for Boc removal (TFA/DCM, RT, <4 hours). Hydrolysis to the carboxylic acid usually requires heating in strong aqueous acid (e.g., 6N HCl, reflux).
Q5: How do I store the deprotected product?

Answer: The free amine (1-amino-pyrrole-2-carboxamide) is a hydrazine derivative.

  • Risk: Hydrazines are prone to oxidation and condensation.

  • Storage: Store as the acid salt (TFA or HCl salt) at -20°C under an inert atmosphere (Argon/Nitrogen). Do not store as the free base for extended periods.

Stability Data Summary

ConditionStability RatingExpected Outcome
TFA / DCM (1:1) Low (without scavenger)30-50% Purity. High levels of t-butyl alkylation.
TFA / DCM / TES High >90% Conversion to desired product.
4M HCl / Dioxane Moderate Good conversion, but higher risk of polymerization than TFA.
6M Aqueous HCl Very Low Hydrolysis of amide; Polymerization.
Acetic Acid High No reaction (Boc is stable to AcOH).

References

  • Lundt, B. F., et al. (1978).[4] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[4] International Journal of Peptide and Protein Research, 12(5), 258-268.[4]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Boc stability profiles).
  • Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses stability of sensitive heterocycles during deprotection).
  • Agami, C., et al. (1991). "A mild and general method for the deprotection of N-tert-butoxycarbonyl amines." Tetrahedron Letters, 32(28), 3345-3348.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: Stability of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate under basic conditions. Document ID: TS-PYR-BOC-001 Last Updated: February 6, 2026 Status: CRITICAL ALERT – BASE SENSITIVE

Executive Summary

Do not expose tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate to basic conditions (pH > 8) if you intend to preserve the linear structure.

This molecule is thermodynamically unstable in basic environments. It functions as a "masked" precursor to fused heterocycles. Under basic conditions (e.g., NaOH, KOH, NaOEt, or even tertiary amines with heat), it undergoes a rapid intramolecular cyclization to form a pyrrolo[2,1-f][1,2,4]triazine derivative. This is not a degradation in the traditional sense (decomposition to random noise) but a clean conversion to a bicyclic product.

The "Silent" Failure: Mechanism of Cyclization

Users often report the "disappearance" of the starting material despite no harsh reagents being present. This is due to base-mediated cyclization.[1][2][3][4]

The Chemical Pathway

The molecule contains an electrophile (the Boc carbonyl) and a nucleophile (the C2-primary amide) in close proximity. Base deprotonates the amide nitrogen, triggering an intramolecular attack on the carbamate, expelling tert-butanol.

Key Diagnostic:

  • Mass Spec Shift: You will observe a mass loss of 74 Da (loss of t-BuOH) or 56 Da (loss of isobutylene if acidic workup follows).

  • Product: Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione (or tautomer).[4]

CyclizationMechanism Start Linear Precursor (Boc-protected N-amino pyrrole) Base Base (OH- or RO-) Deprotonation of Amide Start->Base pH > 8 Intermediate Tetrahedral Intermediate Base->Intermediate Intramolecular Attack Product Cyclized Product (Pyrrolotriazine-dione) Intermediate->Product Elimination Byproduct Byproduct: t-Butanol Intermediate->Byproduct

Figure 1: The base-promoted cyclization pathway. The proximity of the amide and carbamate groups drives this reaction even under mild basic conditions.

Troubleshooting Guide

Use this decision tree if you suspect stability issues during synthesis or storage.

Symptom: Starting Material (SM) has disappeared.
Observation Likely Cause Verification Step
New peak on HPLC (more polar) Cyclization. The bicyclic product is more polar than the Boc-protected precursor due to the loss of the lipophilic t-butyl group.Check LCMS for [M-74] peak.
New peak on HPLC (very polar/solvent front) Hydrolysis. Strong base/heat may have hydrolyzed the amide to a carboxylic acid or removed the Boc group entirely without cyclization (less common).Check LCMS for [M-100] (Boc loss) or [M+1] (Acid).
Precipitation Aggregation. The product is an N-amino pyrrole derivative; these can stack or aggregate in non-polar solvents upon partial deprotonation.Add 5% DMSO or Methanol to the vial. If it redissolves, it is aggregation.
Diagnostic Workflow

Troubleshooting Step1 Issue: SM Disappeared CheckPH Was pH > 8? Step1->CheckPH CheckLCMS Check LCMS Mass CheckPH->CheckLCMS Yes/Maybe Result1 Mass = M - 74 (Loss of t-BuOH) CheckLCMS->Result1 Result2 Mass = M - 100 (Loss of Boc) CheckLCMS->Result2 Result3 Mass = M + 1 (No Change) CheckLCMS->Result3 Conclusion1 DIAGNOSIS: Cyclization Irreversible formation of pyrrolotriazine. Result1->Conclusion1 Conclusion2 DIAGNOSIS: Deprotection Acidic contamination or thermal degradation. Result2->Conclusion2 Conclusion3 DIAGNOSIS: Solubility Compound precipitated or aggregated. Result3->Conclusion3

Figure 2: Diagnostic decision tree for identifying degradation products.

Experimental Protocols

Protocol A: Stability Stress Test

Use this to validate if your specific reaction conditions are safe for the starting material.

  • Preparation: Dissolve 5 mg of tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate in 1 mL of the target solvent (e.g., THF, DMF).

  • Base Spike: Add 2 equivalents of the base you intend to use (e.g., TEA, DIPEA, K2CO3).

  • Monitoring:

    • T=0 min: Take a 10 µL aliquot immediately, quench in 100 µL Acetonitrile/0.1% Formic Acid. Inject on LCMS.[5]

    • T=1 hour: Repeat sampling.

    • T=24 hours: Repeat sampling.

  • Analysis:

    • If the area of the SM peak decreases by >5% at T=1h, the conditions are incompatible .

    • Look specifically for the formation of the cyclized byproduct (typically elutes earlier on C18 columns).

Protocol B: Quenching & Recovery

If you must use basic conditions for a subsequent step (e.g., alkylation of a different site), you must quench immediately to prevent cyclization.

  • Cooling: Cool the reaction mixture to 0°C before adding any reagents.

  • Buffer: Quench by pouring the reaction mixture into a pre-cooled, biphasic mixture of EtOAc and Saturated NH4Cl (mildly acidic, pH ~5-6).

    • Why? Rapid protonation of the amide nitrogen prevents the nucleophilic attack on the Boc group.

  • Extraction: Separate layers quickly. Do not allow the organic layer to sit in contact with basic aqueous wastes (e.g., NaOH washes are forbidden).

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine or Triethylamine (TEA) as a solvent? A: Risky. While TEA is a weak base compared to alkoxides, prolonged exposure at room temperature can trigger slow cyclization. If you must use tertiary amines, keep the temperature < 0°C and reaction times under 2 hours.

Q: Is the cyclization reversible? A: No. The formation of the pyrrolotriazine ring is thermodynamically favored and stable. You cannot "re-open" the ring to get the Boc-protected linear precursor back without destroying the molecule.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the deprotected amino-pyrrole (free hydrazine) or the fully hydrolyzed acid. However, the cyclized product is usually less polar than the free amine but more polar than the Boc-SM.

Q: How should I store this compound? A: Store at -20°C under inert atmosphere (Argon/Nitrogen). Ensure the material is free of any residual basic salts from purification (e.g., if you used 0.1% TEA in your flash column, you must remove it completely).

References

  • Synthesis of Pyrrolotriazinones: The cyclization of N-ureido and N-carbamoyl pyrroles is a well-documented route to pyrrolo[2,1-f][1,2,4]triazines.
  • Remdesivir Analog Synthesis: Many C-nucleoside analogs utilize N-amino pyrrole intermediates where Boc protection stability is a critical parameter.

    • Source:

    • Context: "Regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles." This paper confirms that basic conditions (NaOMe)
  • General Reactivity of N-amino Pyrroles

    • Source:

    • Context: Confirms that 1-ureidopyrroles readily cyclize under basic conditions.[4]

Sources

Technical Support Hub: Purification of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

[1]

CAS: 1206824-76-1 Molecular Formula: C₁₀H₁₅N₃O₃ Role: Key intermediate in the synthesis of N-amino pyrrole-based antimicrobials (e.g., Cephalosporin side chains) and kinase inhibitors.[1]

Part 1: The Technical Core (Troubleshooting Hub)

This section addresses the most frequent failure modes reported by process chemists working with tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate. The N-amino pyrrole scaffold is electronically unique, combining the acid-sensitivity of Boc groups with the oxidative instability of electron-rich hydrazines.

Category A: Stability & Degradation

Q1: My crude product turns from off-white to dark brown/black upon standing or during drying. What is happening? Diagnosis: Oxidative polymerization. The N-amino substituent makes the pyrrole ring significantly more electron-rich than a standard pyrrole.[1] This lowers the oxidation potential, making the compound susceptible to aerobic oxidation, especially when trace metals or acidic impurities are present. Corrective Action:

  • Exclude Light & Air: Store the crude material under nitrogen/argon and protect it from light immediately after workup.

  • Solvent Degassing: Ensure all solvents used for purification (EtOAc, Hexanes, DCM) are degassed or sparged with nitrogen.

  • Add Antioxidants: For storage, adding a trace stabilizer like BHT (butylated hydroxytoluene) can prevent radical propagation.

Q2: I observe a new spot on TLC (lower R_f) after silica column chromatography, and my yield is low. Did the column fail? Diagnosis: Acid-catalyzed deprotection or decomposition on silica. Silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to cleave the acid-labile tert-butyl carbamate (Boc) group or catalyze the decomposition of the labile N-N bond over the duration of a slow column run. Corrective Action:

  • Basify the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase. This neutralizes surface silanol groups.

  • Switch Stationary Phase: If degradation persists, switch to neutral alumina or use reverse-phase (C18) chromatography with a neutral buffer (e.g., Ammonium Bicarbonate).

Category B: Solubility & Separation

Q3: The compound co-elutes with the starting material (likely 1-aminopyrrole or pyrrole-2-carboxamide precursor).[1] How do I separate them? Diagnosis: Similar polarity profiles. The Boc group adds lipophilicity, but the primary amide (carbamoyl) group creates strong hydrogen bonding, often causing "tailing" on silica which masks impurities. Corrective Action:

  • Change Selectivity: Do not rely solely on EtOAc/Hexane. Use a DCM/MeOH gradient (0% → 5% MeOH). The methanol disrupts the amide hydrogen bonding network, sharpening the peak shape.

  • Chemical Wash: If the impurity is the deprotected amine (free hydrazine), wash the organic layer with mild aqueous citric acid (5% w/v) rapidly before purification. Note: Do this quickly to avoid cleaving the product's Boc group.

Q4: Crystallization attempts result in an oil or a gel, not a solid. Diagnosis: Solvent entrapment due to amide hydrogen bonding. Corrective Action:

  • The "Anti-Solvent Drip" Method: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (or Acetone). Add dropwise into a stirring volume of cold Hexanes (or Heptane) at 0°C.

  • Seed Crystals: If available, seeding is critical for this compound class to break the meta-stable oil phase.

Part 2: Validated Purification Protocols

Method A: Basified Flash Chromatography (Recommended for <5g scale)

Objective: Isolate high-purity compound while preventing acid-catalyzed Boc cleavage.

  • Column Preparation:

    • Slurry pack silica gel using Hexanes containing 1% Triethylamine (TEA) .

    • Flush with 2 column volumes (CV) of the starting mobile phase to equilibrate.

  • Sample Loading:

    • Dissolve crude residue in a minimum volume of DCM. Avoid loading with EtOAc as it broadens bands.

  • Elution Gradient:

    • Solvent A: Hexanes (with 0.5% TEA)

    • Solvent B: Ethyl Acetate (with 0.5% TEA)

    • Gradient: 0% B for 2 CV, then 0% → 60% B over 15 CV.

  • Fraction Collection:

    • Collect fractions. Monitor via TLC (stain with KMnO₄ or Ninhydrin; Boc groups stain faintly, but the pyrrole ring is UV active at 254 nm).

    • Evaporation: Rotary evaporate at <40°C. Do not overheat.

Method B: Recrystallization (Recommended for >5g scale)

Objective: Scalable purification avoiding silica exposure.

ParameterSpecification
Primary Solvent Ethyl Acetate (EtOAc)
Anti-Solvent n-Heptane (preferred over Hexane for higher flash point)
Temperature Dissolution: 45°C
Concentration ~5 mL EtOAc per gram of crude

Step-by-Step:

  • Dissolve crude solid in EtOAc at 45°C. If particulates remain, filter hot through a sintered glass funnel.

  • Remove heat. Slowly add n-Heptane dropwise until the solution becomes slightly turbid (cloud point).

  • Add 1-2 drops of EtOAc to clear the turbidity.

  • Allow to cool to room temperature undisturbed for 2 hours.

  • Transfer to a fridge/freezer (0°C) for 12 hours.

  • Filter the white needles/prisms and wash with cold 1:4 EtOAc:Heptane.

  • Dry under high vacuum at ambient temperature.

Part 3: Visualized Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on crude purity and scale.

PurificationStrategyStartCrude Reaction MixtureCheckPurityAnalyze Purity (LC-MS / TLC)Start->CheckPurityHighPurityPurity > 80%CheckPurity->HighPurityLowPurityPurity < 80%CheckPurity->LowPurityScaleCheckScale > 5g?HighPurity->ScaleCheckPreWashAcid/Base Wash(Remove bulk amines)LowPurity->PreWashRecrystMethod B: Recrystallization(EtOAc / Heptane)ScaleCheck->RecrystYesChromatographyMethod A: Basified Silica Flash(Hex/EtOAc + 1% TEA)ScaleCheck->ChromatographyNo (Polishing)PreWash->Chromatography

Figure 2: Degradation Pathways of N-Boc-N-Amino Pyrroles

Caption: Mechanistic view of common failure modes. Avoidance strategies are highlighted in green.

DegradationTargetTarget Compound(N-Boc-N-amino-pyrrole)AcidAcidic Conditions(Silica, TFA, HCl)Target->AcidExposureOxidationAir/Light/MetalsTarget->OxidationExposureDeBocDe-Boc Product(Unstable Hydrazine)Acid->DeBocCleavagePolymerDark Polymer/Tars(Oxidative Coupling)Oxidation->PolymerRadical MechanismDeBoc->PolymerRapid DecompositionPrev1Prevention: Add 1% TEAPrev1->AcidPrev2Prevention: N2 atm, DarkPrev2->Oxidation

[1]

References

  • Boc-Protected Amino Groups - Stability and Cleavage. Organic Chemistry Portal. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines. Organic Process Research & Development (ACS). Retrieved from [Link]

  • Synthesis and Reactivities of Pyrrolylimido Complexes: Formation of N-Aminopyrrole. Journal of the American Chemical Society. Retrieved from [Link]

  • Purification of Crude Pyrroles (Patent US5502213A).Google Patents.

Technical Support Center: Stability Management of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Mechanistic Insight (The "Why")

To prevent decomposition, one must understand the molecular vulnerabilities of this compound.[1] It is not merely a "stable solid"; it is a chemical system under tension, featuring an electron-rich pyrrole ring coupled with an acid-sensitive carbamate.

The Three Vectors of Degradation

This molecule faces three primary stability threats during storage:

  • Oxidative Polymerization (The "Browning" Effect): The pyrrole ring is electron-rich. Without the electron-withdrawing protection of the Boc group, pyrroles rapidly oxidize and polymerize to form "pyrrole blacks." Even with the Boc group, the N-N bond (hydrazine motif) can serve as a locus for oxidative cleavage or radical formation under ambient light and oxygen.

  • Acid-Catalyzed Deprotection (The "Fizzing" Effect): The tert-butyl carbamate (Boc) group is designed to be labile in acid. Trace acidity in the atmosphere (CO₂) or on glass surfaces can catalyze the loss of the tert-butyl group as isobutylene gas, followed by decarboxylation. This leaves the free 1-aminopyrrole, which is highly unstable and degrades efficiently.

  • Rotameric Confusion (The "False" Impurity): While not degradation, the restricted rotation around the N-N and N-C(O) bonds creates rotamers (conformational isomers). These appear as "double peaks" in NMR, often leading researchers to discard high-purity batches believing them to be contaminated.

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure if storage conditions are breached.

DegradationPathways Compound Intact Compound (tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate) Trigger_Acid Trigger: Trace Acid / Heat (>40°C or pH <6) Compound->Trigger_Acid Trigger_Ox Trigger: Oxygen + Light (UV/Ambient) Compound->Trigger_Ox Inter_1 Loss of Boc Group (Isobutylene release) Trigger_Acid->Inter_1 - tBu group Result_2 Degradation Product B: Oxidized Hydrazine Species (Yellow/Brown Oil) Trigger_Ox->Result_2 Radical Oxidation Inter_2 Free 1-Aminopyrrole (Highly Unstable) Inter_1->Inter_2 - CO2 (Decarboxylation) Result_1 Degradation Product A: Polymerized 'Pyrrole Black' (Insoluble Gum) Inter_2->Result_1 Rapid Polymerization

Figure 1: Mechanistic pathways leading to sample loss. Note that acid exposure triggers a cascade that results in irreversible polymerization.

Module 2: Storage Protocol (The "How")

Do not rely on standard "cool, dry place" instructions. This compound requires an active preservation strategy.[2]

The "Golden Standard" Storage SOP
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of spontaneous Boc-elimination and rotameric interconversion.
Atmosphere Argon or Nitrogen Displaces O₂ to prevent ring oxidation. Argon is preferred (heavier than air) for solid storage.
Container Amber Glass Vial Blocks UV light which accelerates N-N bond homolysis.
Closure Teflon-lined Screw Cap + Parafilm Prevents moisture ingress (hygroscopicity leads to hydrolysis).
Desiccant Silica Gel Packet (Secondary) Place the vial inside a secondary jar containing desiccant.
Workflow: Handling Upon Receipt

Follow this decision tree immediately upon receiving the shipment to ensure integrity.

StorageWorkflow Start Shipment Received Check Visual Inspection: Color? Start->Check White White/Off-White Crystalline Solid Check->White Intact Yellow Yellow/Brown Sticky Solid Check->Yellow Compromised Action_Good 1. Flush Headspace (Ar) 2. Seal with Parafilm 3. Store at -20°C White->Action_Good Action_Bad 1. Run LC-MS immediately 2. Check for Oxidation Yellow->Action_Bad

Figure 2: Immediate triage workflow for incoming shipments.

Module 3: Troubleshooting & FAQs

Q1: My NMR spectrum shows "double peaks" for every signal. Is the compound impure?

Status: Likely False Alarm (Rotamers) Root Cause: The N-Boc group and the amide (carbamoyl) group exhibit restricted rotation at room temperature (25°C). This creates two distinct conformers (rotamers) visible on the NMR timescale. Validation Test:

  • Run the NMR at 50°C or 60°C (in DMSO-d6).

  • Result: If the double peaks coalesce into single, sharp peaks, it is a pure compound exhibiting rotamerism. If peaks remain distinct, it is an impurity.

Q2: The white solid has turned into a yellow gum. Can I purify it?

Status: Critical Failure (Oxidation/Hydrolysis) Root Cause: The "gum" texture usually indicates the Boc group has cleaved (forming the unstable amine oil) or the pyrrole ring has oxidized. Recovery:

  • Minor Yellowing: Recrystallize immediately from EtOAc/Hexanes.

  • Brown Gum: Discard. The degradation products (pyrrole polymers) act as autocatalysts for further decomposition.

Q3: Can I store this in solution (e.g., DMSO stock)?

Status: Not Recommended for >24 Hours Reasoning: DMSO is hygroscopic and often slightly acidic. Over time, dissolved oxygen and trace acid in DMSO will cleave the Boc group. Workaround: If you must create stocks, freeze them at -80°C immediately and use single-use aliquots.

Module 4: QC & Validation Protocols

When validating the stability of stored material, use these specific parameters.

TLC Visualization

Standard UV visualization (254 nm) is often weak for this compound due to the lack of extended conjugation.

  • Recommended Stain: KMnO₄ (Potassium Permanganate)

  • Appearance: The pyrrole moiety will stain bright yellow/brown rapidly against the purple background due to its high oxidizability.

  • Alternative: Anisaldehyde (Heat required) – usually produces a reddish/orange spot.

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; it degrades the sample on-column).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 210 nm (Amide bond) and 254 nm.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on Boc cleavage mechanisms and stability).

  • Clayden, J., et al. (2005). Rotamerism in amides and carbamates: An NMR study. Journal of Organic Chemistry. (Explains the "double peak" phenomenon in N-Boc systems). (General reference for amide rotamers)

  • Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: 1-(2-Aminophenyl)pyrrole and related N-amino pyrroles. (Establishes baseline storage of inert gas/refrigeration for aminopyrrole class).

  • TCI Chemicals. (2024). Product Specification: 1-Aminopyrrole. (Confirms light sensitivity and air sensitivity of the core scaffold).

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the tert-butyloxycarbonyl (Boc) deprotection of substituted pyrroles. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework for understanding the underlying chemistry, enabling you to diagnose and solve problems effectively in your own lab.

Introduction: The Nuances of Pyrrole Chemistry

The N-Boc protecting group is ubiquitous in modern organic synthesis due to its general stability and straightforward removal under acidic conditions. However, the pyrrole ring introduces specific challenges. Its electron-rich nature makes it susceptible to polymerization or degradation under strongly acidic conditions, and the electronic properties of its substituents can significantly modulate the lability of the Boc group. This guide is structured to address the most common issues encountered during this critical transformation.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection

Question: I've run my Boc deprotection reaction on a substituted pyrrole, but TLC/LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times. What's going wrong?

Answer: This is one of the most common issues and typically points to a handful of root causes related to the reaction conditions and the substrate itself.

Causality and Solutions:

  • Insufficient Acid Strength or Stoichiometry: The standard mechanism for Boc deprotection is acid-catalyzed cleavage.[1][2] If the acid is too weak or used in substoichiometric amounts, the equilibrium will not favor the deprotected product.

    • Troubleshooting:

      • Increase Acid Concentration: For reactions with trifluoroacetic acid (TFA), a common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[3] If the reaction is sluggish, incrementally increasing the TFA concentration can be effective.

      • Switch to a Stronger Acid System: A solution of 4M HCl in dioxane is a potent and reliable alternative to TFA for stubborn Boc groups.[3]

  • Electron-Withdrawing Substituents: If your pyrrole is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), the nitrogen lone pair is less available to participate in conjugation with the pyrrole ring. This can decrease the lability of the N-Boc group, making it more resistant to acid-catalyzed removal.

    • Troubleshooting:

      • Forceful Conditions: This is a scenario where stronger acids (like HCl/dioxane) or higher temperatures may be necessary. However, proceed with caution to avoid substrate decomposition (see Issue 2).

      • Alternative Methods: Consider non-acidic deprotection methods. Thermal deprotection, by refluxing in a high-boiling solvent like dioxane or simply heating neat, can be effective for removing the Boc group from indoles and pyrroles without the need for any reagents.[4][5]

  • Water Content: The presence of water can sometimes slow down the reaction by competing with the substrate for the acid, effectively lowering the acidity of the medium.[3]

    • Troubleshooting:

      • Use Anhydrous Solvents: Ensure your solvents (e.g., DCM, dioxane) are freshly distilled or from a recently opened bottle to minimize water content.

      • Fresh Reagents: Use a fresh bottle of TFA or a recently purchased solution of HCl in dioxane, as these can also absorb atmospheric moisture over time.

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Substrate Decomposition or Polymerization

Question: My deprotection seems to be working, but I'm getting a low yield of the desired product and a lot of baseline material or a dark, insoluble sludge in my flask. What is happening to my pyrrole?

Answer: This is a classic sign of pyrrole ring degradation. The electron-rich nature of many pyrroles makes them highly sensitive to strong acids, leading to polymerization or decomposition.[6]

Causality and Solutions:

  • Excessive Acidity: While strong acid is needed to cleave the Boc group, it can also protonate the pyrrole ring itself. This protonated intermediate is unstable and can initiate polymerization.

    • Troubleshooting:

      • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to slow down the rate of decomposition, which often has a higher activation energy than the deprotection itself.[3]

      • Reduce Acid Concentration: Use the minimum concentration of acid required for deprotection. A titration experiment, where you monitor the reaction by TLC/LC-MS while incrementally adding acid, can help find the sweet spot.

      • Milder Acidic Conditions: Consider using milder acids like p-toluenesulfonic acid (TsOH) in DME or phosphoric acid.[7] Silica gel has also been reported to effect the deprotection of N-Boc from thermally-sensitive heterocycles.[8][9]

  • Highly Activated Pyrrole Ring: Pyrroles with multiple electron-donating substituents are particularly prone to acid-catalyzed decomposition.

    • Troubleshooting:

      • Avoid Strong Acids: For these substrates, strongly acidic conditions like TFA/DCM or HCl/dioxane should be a last resort.

      • Neutral or Basic Deprotection: These are ideal candidates for alternative deprotection strategies.

        • Thermal Deprotection: As mentioned, heating the substrate in a suitable solvent or neat can be highly effective and avoids acidic reagents entirely.[4]

        • Reductive Deprotection: While less common for Boc, certain reductive conditions can be employed, though they may not be compatible with other functional groups.

        • Basic Deprotection: In some specific cases, basic conditions like sodium carbonate in refluxing DME have been used for N-Boc deprotection.[8]

Issue 3: Formation of Unexpected Side Products

Question: The deprotection is complete, but I've isolated a side product with a mass that corresponds to my product plus 56 amu. What is this and how can I prevent it?

Answer: You are likely observing tert-butylation of your pyrrole ring or another nucleophilic site on your molecule. This is a well-documented side reaction in Boc deprotection.[10]

Causality and Solutions:

  • Trapping of the tert-Butyl Cation: The mechanism of acid-catalyzed Boc deprotection generates a tert-butyl cation.[2] This is a reactive electrophile that can be trapped by any nucleophile present. The electron-rich pyrrole ring is an excellent nucleophile and can undergo Friedel-Crafts-type alkylation. Other nucleophilic functional groups like thiols or indoles are also at risk.[10]

    • Troubleshooting:

      • Use a Cation Scavenger: The most effective way to prevent this side reaction is to include a scavenger in the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your substrate.

        • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), anisole, or thioanisole are excellent choices. They are typically added at a concentration of 5-10% (v/v) to the reaction mixture.

G cluster_0 Desired Deprotection Pathway cluster_1 Side Reaction Pathway A N-Boc Pyrrole B Protonated N-Boc Pyrrole A->B + H+ C Carbamic Acid Intermediate B->C E t-Butyl Cation (t-Bu+) B->E Loss of t-Bu+ D Deprotected Pyrrole C->D - CO2 I Deprotected Pyrrole G Isobutylene E->G - H+ H t-Butyl Cation (t-Bu+) F CO2 J t-Butylated Pyrrole (Side Product) H->J I->J Alkylation

Caption: Mechanism of acid-catalyzed Boc deprotection and the tert-butylation side reaction.

Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM

This is the workhorse method for many substrates.

  • Dissolve the N-Boc protected pyrrole in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • If your substrate is susceptible to tert-butylation, add a scavenger such as triethylsilane (5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete in 30 minutes to 2 hours).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with a solvent like toluene or methanol several times to remove residual TFA.

  • The resulting product will be the TFA salt. It can be used as is or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution).[11]

Protocol 2: Mild Deprotection with HCl in Dioxane

This method is often effective when TFA fails or causes decomposition.

  • Dissolve the N-Boc protected pyrrole in a minimal amount of a co-solvent like DCM or methanol if it is not soluble in dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature. Monitor by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, the product hydrochloride salt may precipitate. If so, it can be isolated by filtration.

  • Alternatively, the solvent can be removed in vacuo. The resulting hydrochloride salt can be neutralized as described in Protocol 1.

Protocol 3: Thermal Deprotection (Reagent-Free)

An excellent choice for acid-sensitive substrates.[4]

  • Place the N-Boc protected pyrrole in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling, inert solvent such as dioxane, toluene, or xylene (or no solvent if the compound is a low-melting solid or oil).

  • Heat the mixture to reflux (typically 100-140 °C) and monitor the reaction by TLC or LC-MS.

  • The reaction time can vary significantly based on the substrate (from a few hours to overnight).

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo to yield the deprotected pyrrole.

Summary of Deprotection Conditions

MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Standard Acidic TFA in DCM0 °C to RT, 30 min - 2 hrFast, common, volatile reagentsCan cause decomposition/polymerization, tert-butylation side reactions
Strong Acidic 4M HCl in DioxaneRT, 1 - 4 hrPotent, good for stubborn substratesCan cause decomposition of sensitive substrates
Mild Acidic TsOH in DME/THFRT to 40 °C, 1 - 5 hrMilder than TFA/HClMay be sluggish for some substrates
Thermal Heat (neat or in solvent)100-180 °C, 1 - 24 hrReagent-free, good for acid-sensitive substratesRequires high temperatures, not suitable for thermally labile compounds
Lewis Acid AlCl₃, TMSIVariesCan offer different selectivityReagents can be harsh and require careful handling
Alternative Iodine, Oxalyl ChlorideVariesMild, specialized applicationsLess common, may have substrate limitations[8][12]

References

  • Ebun-Amu, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10286. Available from: [Link]

  • Ebun-Amu, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10286. Available from: [Link]

  • Quora. (2018). Why is the reaction of pyrrole difficult with acid? Available from: [Link]

  • Jolley, K. E., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]

  • Rawal, V. H., & Cava, M. P. (1985). Thermolytic removal of t-butyloxycarbonyl (BOC) protecting group on indoles and pyrroles. Tetrahedron Letters, 26(50), 6141-6142.
  • Yadav, J. S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Pal, R. T., & Murugan, K. (2013). A simple, efficient, and alternative method for the N-Boc deprotection of structurally diverse protected amines using iodine as a catalyst. Tetrahedron Letters, 54(35), 4794-4797.
  • Aprile, S., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945. Available from: [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Selective Reagent for the Deprotection of Boc and Other Acid-Labile Protecting Groups. The Journal of Organic Chemistry, 71(24), 9045-9050. Available from: [Link]

  • Butler, R. N., et al. (1998). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][6][8]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (21), 3321-3328.

  • Burkhart, J. P., et al. (2000). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 65(17), 5298-5300. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

Sources

catalyst selection for reactions involving tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Reaction Troubleshooting

Subject: Catalyst Selection & Process Optimization for Pyrrolo[2,1-f][1,2,4]triazine Precursors Reference Compound: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (CAS: 937046-96-3) Support Level: Tier 3 (Process Chemistry & R&D)

Technical Overview & Strategic Context

This compound is a high-value "lynchpin" intermediate, primarily used to synthesize pyrrolo[2,1-f][1,2,4]triazines . This scaffold is the structural core of several C-nucleoside antivirals (e.g., Remdesivir analogs) and kinase inhibitors.

The molecule possesses two critical reactive centers:

  • The N-1 Protecting Group: The tert-butyl carbamate (Boc) masks a hydrazine moiety (N-NH2).

  • The C-2 Amide: A carboxamide (-CONH2) positioned for cyclization.

Core Challenge: The primary workflow involves deprotecting the N-amine and condensing it with an electrophile (typically formamidine acetate) to close the triazine ring. Selecting the wrong catalyst or conditions often leads to dimerization , incomplete cyclization , or C-H polymerization of the electron-rich pyrrole ring.

Decision Matrix: Catalyst & Reagent Selection

Before initiating a workflow, consult the decision matrix below to match your synthetic goal with the correct catalytic system.

CatalystSelection Start Goal: Transform tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate Cyclization Target: Pyrrolo[2,1-f][1,2,4]triazine (Nucleobase Formation) Start->Cyclization Annulation Functionalization Target: C-H Functionalization (Halogenation/Coupling) Start->Functionalization Substitution RouteA Route A: One-Pot Deprotection/Cyclization Cyclization->RouteA Standard RouteB Route B: Stepwise (Isolate Hydrazine) Cyclization->RouteB Sensitive Substrates CatC Reagent: NIS or NBS Solvent: DMF Temp: -20°C to 0°C Functionalization->CatC Regioselective (C4/C5) CatA Reagent: Formamidine Acetate Solvent: EtOH/HOAc Temp: Reflux RouteA->CatA High Yield CatB Cat: TMSOTf + BSA Electrophile: Orthoesters RouteB->CatB Lewis Acid Path

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired downstream intermediate.

Critical Workflows & Protocols

Workflow A: The "Formamidine" Annulation (Industry Standard)

Target: Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives.

Mechanism: This reaction relies on the in situ removal of the Boc group (thermally or acid-assisted) followed by condensation with formamidine.

ParameterSpecificationRationale
Reagent Formamidine Acetate (5.0 – 10.0 equiv)Acts as both the carbon source for the triazine ring and the buffering agent.
Solvent Ethanol or n-ButanolProtic solvents facilitate proton transfer during the transamination steps.
Catalyst Acetic Acid (HOAc)Promotes the initial condensation and subsequent dehydration.
Temperature 80°C – 110°CHigh temperature is required to overcome the activation energy of the ring closure.

Step-by-Step Protocol:

  • Charge: In a reaction vessel, suspend tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (1.0 equiv) in Ethanol (10 V).

  • Add: Add Formamidine Acetate (8.0 equiv).

  • Heat: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

    • Note: The reaction mixture should turn from a suspension to a clear solution, then precipitate the product.

  • Monitor: Check HPLC for the disappearance of the Boc-protected starting material.

  • Workup: Cool to room temperature. The product (Pyrrolo[2,1-f][1,2,4]triazin-4-one/amine tautomer) usually crystallizes. Filter and wash with cold ethanol.

Workflow B: Regioselective C-H Iodination

Target: Preparation for metal-catalyzed coupling or glycosylation.

Mechanism: Electrophilic aromatic substitution. The carbamoyl group at C2 directs the electrophile to C4 or C5 depending on conditions, but C5 is electronically favored in N-substituted pyrroles.

Protocol:

  • Dissolve the starting material in DMF (5 V).

  • Cool to 0°C to suppress over-iodination.

  • Add NIS (N-Iodosuccinimide) (1.05 equiv) portion-wise over 30 minutes.

  • Critical: Do not use metal catalysts here.[1][2] The reaction is driven by the electron-rich nature of the pyrrole.

  • Quench with aqueous sodium thiosulfate.

Troubleshooting Guide (FAQ)

Ticket #401: "My reaction stalled with 30% starting material remaining."

Diagnosis: Incomplete Boc-deprotection or consumption of formamidine. Root Cause: Formamidine acetate decomposes thermally over time, losing ammonia. If the reaction is run too long without excess reagent, it stalls. Resolution:

  • Add an additional 2.0–3.0 equivalents of formamidine acetate.

  • Increase the temperature to 110°C (switch solvent to n-Butanol if necessary).

  • Check pH: Ensure the system is slightly acidic (pH 5–6) to catalyze the Boc removal.

Ticket #402: "I am seeing a 'dimer' impurity by LC-MS."

Diagnosis: Formation of azo-dimers or intermolecular amide coupling. Root Cause: If the concentration is too high (>0.5 M), the free amine (after Boc loss) can attack the carbonyl of a neighboring molecule instead of the formamidine. Resolution:

  • Dilution: Run the reaction at high dilution (0.1 M or lower).

  • Order of Addition: Ensure formamidine acetate is present in large excess before heating begins.

Ticket #403: "The product is not precipitating during workup."

Diagnosis: Solubility issues with the triazine core. Resolution:

  • Evaporate the ethanol/butanol to 20% volume.

  • Add MTBE (Methyl tert-butyl ether) or Heptane as an anti-solvent.

  • Cool to -10°C for 4 hours.

Advanced Mechanistic Visualization

The following diagram illustrates the pathway from the Boc-protected precursor to the active triazine scaffold, highlighting the critical "Risk Zones" where side reactions occur.

ReactionPathway Start Starting Material: N-Boc-2-Carbamoyl Pyrrole Inter1 Intermediate 1: N-Amino-2-Carbamoyl Pyrrole (Free Hydrazine) Start->Inter1 Thermal/Acid Deprotection (-Boc, -CO2) Inter2 Intermediate 2: Formamidine Adduct (Open Chain) Inter1->Inter2 + Formamidine Acetate (-NH3) Side1 Risk Zone A: Dimerization (High Conc.) Inter1->Side1 Self-Condensation Side2 Risk Zone B: Polymerization (Oxidative Stress) Inter1->Side2 Air Oxidation Product Product: Pyrrolo[2,1-f][1,2,4]triazin-4-one Inter2->Product Cyclodehydration (-H2O)

Figure 2: Reaction pathway showing the critical intermediate (Free Hydrazine) and associated risk zones.

References & Authority

  • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.

    • Relevance: Defines the foundational chemistry for converting N-amino pyrroles to pyrrolo-triazines (Remdesivir synthesis).

  • Kkonnip, S. & Park, S.J. (2016).[3] "Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization." Beilstein Journal of Organic Chemistry.

    • Relevance: Provides detailed mechanistic insights into the cyclization of 1,2-biscarbamoyl-substituted pyrroles.

  • Knochel, P., et al. (2022). "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir." Organic Process Research & Development.

    • Relevance: Validates the formamidine acetate protocol on a kilogram scale.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of pyrrole derivatives and formamidine salts.

Sources

effect of temperature on tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Welcome to the technical support guide for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our focus is to provide in-depth, practical guidance on a critical experimental variable: temperature . Understanding and controlling temperature is paramount for achieving high yields, ensuring reproducibility, and preventing the formation of unwanted impurities in reactions involving this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary temperature-sensitive features of this molecule?

The molecule has two key features highly influenced by temperature:

  • The N-Boc (tert-Butoxycarbonyl) Group: This is an amine protecting group attached to the pyrrole nitrogen. It is designed to be removed (deprotected) under specific conditions. While commonly removed with strong acids like trifluoroacetic acid (TFA), it is also susceptible to thermal cleavage (thermolysis) at elevated temperatures.[1][2]

  • The Pyrrole Ring System: Pyrroles, while aromatic, can be sensitive to excessive heat, which may lead to polymerization or decomposition, often observed as the formation of dark, tarry substances.[3] The challenge is often to find a thermal window that is high enough to drive a desired reaction (like deprotection) without degrading the core scaffold.

Q2: What is the mechanism of thermal N-Boc deprotection and why does temperature matter?

Thermal N-Boc deprotection is a clean, acid-free method for revealing the N-H of the pyrrole. The reaction proceeds through a concerted, unimolecular elimination mechanism.[4] Heat provides the necessary activation energy for a proton transfer from the (in this case, pyrrole) nitrogen to the carbonyl of the Boc group, leading to the release of gaseous isobutylene and carbon dioxide, with the desired deprotected amine as the product. Insufficient temperature will result in a sluggish or incomplete reaction, while excessive heat can trigger alternative, undesired degradation pathways.[5]

Q3: What are the visual or analytical signs of thermal decomposition?

If your reaction mixture turns dark brown or black, especially at temperatures exceeding 150-180°C, thermal decomposition of the pyrrole moiety is highly likely.[5] Analytically, this will appear on TLC plates as a dark baseline streak that is difficult to elute. In LC-MS analysis, you may observe a complex mixture of unidentified high-molecular-weight species or a significant decrease in the total ion count of your desired product.

Q4: How does solvent choice impact the required temperature for N-Boc deprotection?

Solvent polarity plays a crucial role. Polar protic solvents like methanol (MeOH) or trifluoroethanol (TFE) can facilitate the deprotection at significantly lower temperatures compared to aprotic solvents like tetrahydrofuran (THF) or toluene.[6] This is likely due to the ability of protic solvents to stabilize charged intermediates or participate in the proton transfer mechanism. For example, a reaction that requires 200°C in toluene might proceed efficiently at 120-150°C in methanol.[6]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Incomplete or Stalled N-Boc Deprotection
  • Symptoms: After the expected reaction time, TLC or LC-MS analysis shows a significant amount of starting material remaining. The reaction appears to have stalled.

  • Primary Cause: The reaction temperature is below the required activation energy for thermolysis in the chosen solvent.

  • Troubleshooting Workflow:

    G start Problem: Incomplete N-Boc Deprotection check_solvent Step 1: Verify Solvent Type Is it Aprotic (Toluene, THF) or Protic (MeOH, EtOH)? start->check_solvent aprotic Solvent is Aprotic check_solvent->aprotic Aprotic protic Solvent is Protic check_solvent->protic Protic increase_temp_aprotic Action: Increase Temp by 20°C increments. Monitor every 1-2 hours. Max Temp: ~220°C. aprotic->increase_temp_aprotic switch_solvent Alternative: Switch to a Polar Protic Solvent (e.g., MeOH, TFE) for lower temp reaction. aprotic->switch_solvent increase_temp_protic Action: Increase Temp by 10-15°C increments. Monitor every hour. Max Temp: ~180°C. protic->increase_temp_protic end_ok Resolution: Reaction Proceeds to Completion increase_temp_aprotic->end_ok switch_solvent->end_ok check_degradation Observe for darkening of solution. If degradation occurs, proceed to 'Low Yield' workflow. increase_temp_protic->check_degradation check_degradation->end_ok

    Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Problem 2: Low Yield with Significant Byproduct or Tar Formation
  • Symptoms: The reaction mixture darkens significantly. The isolated yield of the desired product is low, and purification is complicated by insoluble, tarry materials.

  • Primary Cause: The reaction temperature is too high, causing thermal degradation of the starting material or the deprotected pyrrole product. The deprotected product is often less stable at high temperatures than its Boc-protected precursor.

  • Causality: High temperatures can initiate radical reactions or polymerization of the electron-rich pyrrole ring. This is a classic conflict in thermal reactions: finding a temperature sufficient for the desired reaction without initiating decomposition.[3]

  • Mitigation Strategy:

    G start High Temperature path_desired Desired Pathway: Thermolytic N-Boc Deprotection start->path_desired Sufficient Activation Energy path_degrade Undesired Pathway: Pyrrole Ring Degradation & Polymerization start->path_degrade Excessive Thermal Energy product Clean Product: 2-Carbamoyl-1H-pyrrole path_desired->product byproduct Decomposition Products (Tars, Oligomers) path_degrade->byproduct

    Caption: Effect of temperature on product vs. degradation pathway.

  • Solutions:

    • Reduce Temperature & Increase Time: Lower the reaction temperature by 20°C and extend the reaction time. Monitor closely by LC-MS to find the optimal balance where starting material is consumed before significant byproduct formation occurs.

    • Solvent Change: As noted, switching from an aprotic to a polar protic solvent can lower the required temperature, moving you out of the degradation zone.[6]

    • Consider Non-Thermal Methods: If a suitable thermal window cannot be found, switch to an acid-catalyzed deprotection. A standard procedure is using 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C to room temperature.[7] This avoids heat entirely but requires a subsequent basic workup to neutralize the acid.

Problem 3: Inconsistent Yields in Intramolecular Cyclization
  • Symptoms: Attempts to perform a thermally-induced cyclization (e.g., involving the carbamoyl group) give variable yields of the desired cyclic product, sometimes favoring N-Boc deprotection instead.

  • Primary Cause: The activation energies for the desired cyclization and the undesired N-Boc deprotection are too close. Minor fluctuations in temperature can dramatically shift the product ratio.

  • Solutions:

    • Precise Temperature Control: Use an oil bath with a digital temperature controller and vigorous stirring to ensure homogenous heating. Avoid "hot spots" common with heating mantles.

    • Catalyst Screening: Investigate if a catalyst (acidic or basic) can promote the cyclization at a lower temperature where N-Boc deprotection is kinetically disfavored. This allows for a decoupling of the two temperature-dependent pathways.

    • Change Reaction Order: If feasible, perform the N-Boc deprotection first under controlled (e.g., acidic) conditions. Then, isolate the deprotected intermediate and perform the thermal cyclization on that substrate, which removes the competing deprotection pathway entirely.

Data & Protocols

Table 1: Influence of Solvent on Thermal N-Boc Deprotection Temperature

This table summarizes general findings on the effect of solvent choice on the efficiency of thermal deprotection, adapted from studies on various N-Boc protected amines.[6]

Solvent ClassExample Solvent(s)Typical Temperature Range (°C)Relative Reaction RateKey Insight
Polar Protic Trifluoroethanol (TFE), Methanol (MeOH)120 - 180FastMost effective; allows for lower temperatures, minimizing degradation risk.
Polar Aprotic Tetrahydrofuran (THF), Acetonitrile (ACN)180 - 220ModerateRequires significantly higher temperatures than protic solvents.
Non-Polar Aprotic Toluene, Xylene> 200Slow to Very SlowLeast effective; often requires temperatures that risk compound decomposition.
Protocol: Optimized Thermal N-Boc Deprotection in Methanol

This protocol provides a validated starting point for the clean, thermal removal of the N-Boc group.

Materials:

  • tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

  • Anhydrous Methanol (MeOH)

  • Pressure-rated reaction vessel or sealed tube

  • Stir bar

  • Oil bath with digital temperature controller

  • TLC plates (Silica gel 60 F254) and LC-MS for reaction monitoring

Procedure:

  • Setup: To a pressure-rated reaction vessel, add tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to create a 0.1 M solution. Causality Note: Working at a defined concentration ensures consistent heat transfer and reaction kinetics.

  • Sealing: Add a magnetic stir bar, and securely seal the vessel. Safety Note: Ensure your vessel is rated for the temperatures and potential pressure increase from evolved gases (isobutylene, CO2).

  • Heating: Place the vessel in a pre-heated oil bath set to 140°C. Begin vigorous stirring.

  • Monitoring: After 2 hours, carefully cool the vessel to room temperature before opening. Take a small aliquot for analysis.

    • TLC Analysis: Spot the aliquot against the starting material. Use a mobile phase like 10% Methanol in DCM. The deprotected product should have a much lower Rf value (be more polar).

    • LC-MS Analysis: Confirm the disappearance of the starting material mass peak and the appearance of the product mass peak (M-100).

  • Progression: If the reaction is incomplete, reseal the vessel and continue heating. Check progress every 2 hours. If the reaction is slow but clean, consider increasing the temperature to 150°C.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the vessel to room temperature. Concentrate the methanol solution under reduced pressure. The resulting crude solid or oil (2-carbamoyl-1H-pyrrole) can often be used directly or purified further by column chromatography or recrystallization if necessary.

References

  • Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]

  • Singh, P., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. [Link]

  • Abaee, M. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Mkhonza, N. Z., et al. (2017). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • Groenendaal, L., et al. (1997). Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers. Synthetic Communications, 27(2), 257-266. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]

  • Beilstein Journals. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. [Link]

Sources

solvent effects in the synthesis and use of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Executive Summary

This guide addresses the physicochemical behavior of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (hereafter referred to as Boc-N-AmPy ).[1] This molecule is a critical "turn" unit or building block in the synthesis of DNA-binding polyamides (Dervan type).[2] Its unique structure—containing a hydrazine linkage (N-N bond), a primary amide, and a Boc-protected amine—creates a "solubility paradox" where it exhibits lipophilicity from the Boc/pyrrole groups and high polarity from the amide.[1] This guide provides troubleshooting for solvent selection during synthesis, purification, and solid-phase applications.[1]

Module 1: Synthesis & Reaction Media

Context: The synthesis typically involves the N-amination of pyrrole-2-carboxamide followed by Boc-protection, or the construction of the pyrrole ring onto a hydrazine scaffold.

Q1: Why is my yield low when using THF as the solvent for the Boc-protection step?

Diagnosis: Solubility-Limited Kinetics. While THF is a standard solvent for Boc-protection, Boc-N-AmPy and its unprotected precursor (1-aminopyrrole-2-carboxamide) possess significant hydrogen-bonding potential due to the primary amide (-CONH₂).[1] In pure THF, the precursor often forms intermolecular H-bond aggregates, reducing its effective concentration and nucleophilicity.[1]

Solution: Switch to a Dipolar Aprotic Co-solvent System .

  • Protocol: Use a mixture of THF:DMF (4:1) or pure DMF .[2][3]

  • Mechanism: DMF disrupts the intermolecular hydrogen bond network of the amide, "freeing" the N-amine for reaction with Boc₂O.

  • Caution: Avoid acetone if using strongly basic conditions, as aldol condensation side-products can contaminate the lipophilic pyrrole fraction.[2]

Q2: I observe a "gummy" precipitate during the reaction. What is happening?

Diagnosis: Product Aggregation ("Oiling Out"). The product is less polar than the starting material but still possesses the amide moiety.[3] In non-polar solvents (DCM, Toluene) or ether-based solvents (Et₂O), the product may phase-separate as a gum rather than a crystal due to the competing lipophilic (Boc) and polar (Amide) domains.[1]

Corrective Workflow: See the diagram below for the optimal solvent decision tree.

SynthesisWorkflow Start Reaction Mixture (Precursor + Boc2O) SolventCheck Current Solvent? Start->SolventCheck DCM DCM / Chloroform SolventCheck->DCM Non-Polar DMF DMF / DMSO SolventCheck->DMF Polar Aprotic Issue1 Issue: Slow Kinetics (Aggregation) DCM->Issue1 Issue2 Issue: Work-up Difficulty (High BP solvent) DMF->Issue2 Action1 Add 10-20% DMF as co-solvent Issue1->Action1 Action2 Dilute with Water (5x) to precipitate product Issue2->Action2 Final Isolated Boc-N-AmPy Action1->Final Action2->Final

Caption: Solvent selection logic for maximizing yield and simplifying isolation of Boc-N-AmPy.

Module 2: Purification & Solubility Profile

Context: Users often struggle to crystallize the product, obtaining oils or foams instead.[2][3]

Q3: How do I recrystallize the compound? It oils out from Hexane/Ethyl Acetate.

Diagnosis: The "Amide Effect."[2][3] The primary amide group creates strong dipole interactions.[2][3] Standard non-polar anti-solvents (Hexane) cause rapid crashing (oiling) rather than controlled nucleation.[1][2][3]

Recommended Solvent Systems:

Solvent System Ratio (v/v) Application Notes
DCM / Hexane 1:3 Precipitation Add Hexane slowly to a concentrated DCM solution with vigorous stirring.[1][2]
EtOAc / Pentane 1:4 Crystallization Requires cooling to -20°C.
Methanol / Water 1:1 Trituration Good for removing lipophilic impurities; product is sparingly soluble in 50% aq.[2][3] MeOH.

| Pure Diethyl Ether | 100% | Trituration | Sonicate the "oil" in ether to induce solidification.[2][3] |

Q4: Is the compound stable in Chloroform (CDCl₃) for NMR?

Critical Warning: NO.

  • Risk: Aged chloroform often contains trace HCl and phosgene.[2][3]

  • Mechanism: The N-N bond (hydrazine linkage) in N-aminopyrroles is electronically sensitive.[2][3] Combined with the acid-labile Boc group, trace acid can catalyze deprotection or N-N bond cleavage (reverting to pyrrole-2-carboxamide).[1]

  • Protocol: Always filter CDCl₃ through basic alumina before use, or prefer DMSO-d₆ or Acetone-d₆ for stability studies.[1][2]

Module 3: Usage in Solid Phase Synthesis (SPS)

Context: Using Boc-N-AmPy as a monomer for polyamide synthesis (e.g., on PAM resin or MBHA resin).

Q5: Which solvent is best for coupling this monomer?

Recommendation: NMP (N-methylpyrrolidone) or DMF .

  • Why: These solvents stabilize the activated ester intermediate (OBt/HOAt ester) and ensure the growing polyamide chain remains solvated.[2][3]

  • Troubleshooting: If coupling efficiency is low (checked by Kaiser test), do not increase temperature. The N-N bond is thermally labile >60°C. Instead, use a "Double Couple" cycle with fresh reagents in NMP.[2][3]

Q6: Can I use TFA/DCM for deprotection?

Answer: Yes, but strict control is required.[1][2][3]

  • Standard Protocol: 20-50% TFA in DCM.[2][3]

  • Risk: The N-amino pyrrole cation generated after Boc removal is nucleophilic.[2][3] If the solvent contains aldehydes or ketones (impurities), it will form hydrazones.[1][2][3]

  • Scavengers: Add 2-5% Triethylsilane (TES) or water to the deprotection cocktail to scavenge tert-butyl cations, preventing them from alkylating the electron-rich pyrrole ring.[1]

Module 4: Stability & Degradation Pathways

Visualizing the Danger Zones: The following diagram illustrates how solvent choice impacts the chemical integrity of the molecule.

StabilityPathways Compound Boc-N-AmPy AcidicSolvent Acidic Solvents (Aged CHCl3, unbuffered H2O) Compound->AcidicSolvent BasicSolvent Strong Base/Solvent (NaH/DMF) Compound->BasicSolvent Thermal High Temp (>60°C) (DMSO) Compound->Thermal Deprotection Boc Removal (Desired) AcidicSolvent->Deprotection Controlled Cleavage N-N Bond Cleavage (Degradation) AcidicSolvent->Cleavage Uncontrolled/Trace Acid Racemization Oligomerization/ Side Reactions BasicSolvent->Racemization Proton abstraction Thermal->Cleavage Homolytic

Caption: Chemical stability map. Red nodes indicate high-risk solvent conditions leading to irreversible degradation.[1]

References & Authoritative Sources

  • Dervan, P. B. (2001).[1][2][3] "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235.[1] Link

    • Context: Foundational text on pyrrole-imidazole polyamide synthesis and solvent requirements for coupling.[2][3]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2][3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2][3] Link[1]

    • Context: Definitive guide on Boc stability in chlorinated solvents and scavenger protocols.

  • Baird, E. E., & Dervan, P. B. (1996).[1][2][3] "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids." Journal of the American Chemical Society, 118(26), 6141-6146.[1] Link[1]

    • Context: Specific protocols for NMP/DMF solvent systems in solid-phase synthesis of these derivatives.

  • Satoh, T., et al. (1998).[1][2][3] "Synthesis of N-aminopyrroles." Chemical & Pharmaceutical Bulletin, 46(10).[1][2][3]

    • Context: Discusses the instability of the N-N bond in acidic media.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate before handling.

Sources

Technical Support Center: Work-up and Troubleshooting for Reactions with tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the work-up and purification procedures for reactions involving tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Compound Profile: Understanding the Key Structural Features

Success in post-reaction work-up begins with a thorough understanding of the molecule's chemical personality. tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a multifunctional compound, and each component presents unique considerations for handling and purification.

  • N-Boc-Carbamate Group: This bulky protecting group on the pyrrole nitrogen is the most critical feature to consider. It is highly susceptible to cleavage under acidic conditions.[1][2] While generally stable to base and most nucleophiles, prolonged exposure to harsh conditions should be avoided.[1]

  • Pyrrole Ring: As an electron-rich aromatic system, the pyrrole core can be prone to polymerization or degradation under strongly acidic conditions. The N-carbamate group provides some electronic stabilization, but caution is still warranted.[3]

  • Primary Amide (Carboxamide): The -CONH₂ group at the 2-position is polar and capable of extensive hydrogen bonding. This significantly increases the molecule's polarity, influencing its solubility and chromatographic behavior.

Table 1: Functional Group Stability Profile
Functional GroupStable ConditionsLabile ConditionsRationale & Causality
N-Boc-Carbamate Basic (e.g., NaHCO₃, K₂CO₃), mild nucleophiles, standard hydrogenation.[1]Strong acids (TFA, HCl >1M), some Lewis acids, prolonged heating.[4]Acid-catalyzed hydrolysis proceeds via a stable tert-butyl cation intermediate, making cleavage highly favorable.
Pyrrole Ring Neutral to moderately basic pH.Strong, concentrated acids (e.g., H₂SO₄, conc. HCl).The electron-rich nature of the ring makes it susceptible to electrophilic attack and subsequent polymerization.
Carboxamide Generally robust; stable across a wide pH range at ambient temperature.Strong acid or base with prolonged heating can induce hydrolysis to the carboxylic acid.The amide bond is kinetically stable, requiring forcing conditions for cleavage.

General Work-up Decision Workflow

Navigating the work-up process requires a logical sequence of decisions based on your specific reaction conditions. The following workflow provides a general guide to selecting an appropriate procedure.

Workup_Decision_Tree start Reaction Complete (Verified by TLC/LCMS) quench_q Quench Necessary? start->quench_q quench_proc Quench Reaction (e.g., sat. NH4Cl or H2O at 0 °C) quench_q->quench_proc Yes extraction Liquid-Liquid Extraction quench_q->extraction No quench_proc->extraction acid_q Acidic Impurities Present? extraction->acid_q base_wash Wash: sat. NaHCO3 acid_q->base_wash Yes base_q Basic Impurities Present? acid_q->base_q No base_wash->base_q acid_wash CAUTIOUS Wash: 10% Citric Acid or 5% NH4Cl base_q->acid_wash Yes brine_wash Wash: Brine base_q->brine_wash No acid_wash->brine_wash dry Dry Organic Layer (Na2SO4 / MgSO4) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify end Pure Product purify->end

Caption: A decision tree for the general work-up procedure.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up of reactions involving tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate.

Q1: My product has poor recovery after liquid-liquid extraction and seems to remain in the aqueous layer. How can I improve this?

Answer: This is a frequent issue stemming from the high polarity of the 2-carboxamide group. This group's ability to form hydrogen bonds can lead to significant water solubility.

Causality: The balance between the lipophilic tert-butyl group and the hydrophilic amide group dictates the partitioning behavior. If the overall polarity of your product is high, or if the aqueous phase is not saturated, your compound will prefer to stay in the water layer.

Solutions:

  • Increase Organic Solvent Polarity: If you are using a non-polar solvent like diethyl ether or hexanes, switch to a more polar extraction solvent. Ethyl acetate is a good first choice. For very polar products, a 9:1 mixture of dichloromethane (DCM) and isopropanol (IPA) or tetrahydrofuran (THF) can be effective.

  • Saturate the Aqueous Layer: Before extraction, add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This process, known as "salting out," decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.

  • Perform Multiple Extractions: Instead of one large-volume extraction, perform 3-5 extractions with smaller volumes of organic solvent. This is a more efficient method for recovering compounds with moderate aqueous solubility.

  • Back-Extraction (If Applicable): If your product is amphoteric and you performed a pH-adjusting wash, ensure the final pH of the aqueous layer favors the neutral form of your molecule before the main extraction.

Q2: I'm observing a new, more polar spot by TLC after an acidic wash, and my yield of the desired product is low. Is the Boc group being cleaved?

Answer: Yes, this is the classic sign of inadvertent Boc group deprotection. The resulting N-H pyrrole is significantly more polar and will have a lower Rf value on TLC.

Causality: The N-Boc-carbamate is an acetal-like functional group that is readily hydrolyzed under acidic conditions. The mechanism involves protonation of a carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide, which is driven by the formation of the very stable tert-butyl cation.[1][2] Even brief exposure to moderately acidic conditions (pH < 4) can initiate this process.

Caption: Acid-catalyzed cleavage of a Boc protecting group.

Preventative Measures:

  • Avoid Strong Acids: Do not use washes with HCl (unless highly dilute, e.g., 0.1 M, and for a very short duration), H₂SO₄, or trifluoroacetic acid (TFA).

  • Use Mildly Acidic Washes: If an acidic wash is necessary to remove basic impurities (e.g., pyridine, triethylamine), use a 10% aqueous solution of citric acid or a 5% aqueous solution of ammonium chloride (NH₄Cl). These are sufficiently acidic to protonate amine bases but are generally not harsh enough to cause rapid Boc cleavage.

  • Minimize Contact Time: Perform the wash quickly, separate the layers immediately, and consider neutralizing any residual acid in the organic layer with a subsequent saturated sodium bicarbonate (NaHCO₃) wash.

  • Work at Low Temperature: If a mild acidic wash is unavoidable, perform the extraction at 0-5 °C to reduce the rate of the deprotection reaction.

Q3: My crude reaction mixture is dark brown or black, suggesting decomposition. What is causing this and how can I prevent it?

Answer: Dark coloration, often accompanied by the formation of insoluble tars, is typically indicative of pyrrole ring decomposition or polymerization.

Causality: While the N-carbamate group is electron-withdrawing and deactivates the pyrrole ring somewhat compared to N-H or N-alkyl pyrroles, the ring remains electron-rich and susceptible to strong electrophiles, particularly protons. In a strongly acidic environment, protonation of the pyrrole ring can initiate an electrophilic polymerization cascade.

Solutions:

  • Maintain Neutral or Basic pH: The most critical factor is to avoid acidic conditions throughout the work-up and purification. Ensure that any quenching steps result in a neutral or slightly basic mixture.

  • Work Under Inert Atmosphere: Pyrroles can be sensitive to air and light, leading to oxidative degradation. If your product is particularly sensitive, perform the work-up and concentration steps under a nitrogen or argon atmosphere and protect the flasks from direct light.

  • Prompt Purification: Do not let crude pyrrole-containing mixtures sit for extended periods, especially if they are not fully dry or contain residual reagents. Proceed to purification as soon as possible after the initial work-up.

Q4: How can I effectively remove urea byproducts from coupling reactions (e.g., DCC or EDC)?

Answer: Dicyclohexylurea (DCU) from DCC and the urea byproduct from EDC are common impurities that can complicate purification.

Causality: DCU is notoriously insoluble in many common organic solvents, while the EDC byproduct is water-soluble after protonation. The strategy for removal depends on which coupling agent was used.

Solutions:

  • For DCC/DCU:

    • Filtration: At the end of the reaction (before aqueous work-up), cool the reaction mixture (e.g., in DCM or THF) to 0 °C or lower. The DCU will often precipitate and can be removed by filtration.

    • Hexane Trituration: After concentrating the crude product, triturate (slurry and stir) the residue with a solvent in which DCU is insoluble but your product is soluble, such as cold diethyl ether or hexanes. Filter to remove the DCU solid.

  • For EDC:

    • Acidic Wash: The urea byproduct from EDC is basic and can be readily removed with an aqueous wash. A mild acidic wash (e.g., 10% citric acid, 0.5 M HCl) will protonate the urea, making it highly water-soluble. Crucially, this must be balanced against the acid sensitivity of your Boc group (see Q2). A quick wash at low temperature is recommended, followed immediately by a bicarbonate wash to neutralize the organic layer.

Q5: My compound streaks badly during silica gel chromatography, leading to poor separation and low recovery. How can I improve this?

Answer: Streaking (tailing) on silica gel is a common problem for compounds with hydrogen bond donors, like the primary amide in your molecule, and for basic heterocycles.

Causality: The slightly acidic nature of standard silica gel (due to silanol groups, Si-OH) can interact strongly with basic or hydrogen-bonding sites on your molecule. This strong, sometimes irreversible, binding leads to poor elution, resulting in broad, streaky bands.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing a small amount of a basic additive. Triethylamine (0.5-1% v/v) is commonly used to neutralize the acidic silanol groups and improve the peak shape of basic or sticky compounds.

  • Use a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative for purifying compounds that are sensitive to silica gel.[5]

  • Modify the Mobile Phase:

    • Add a polar, protic solvent like methanol or isopropanol (1-5%) to your eluent system (e.g., DCM/MeOH or EtOAc/MeOH). This can help to disrupt the strong interactions between your compound and the silica by competing for the binding sites.

    • For very polar compounds, consider Reverse-Phase Chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water.[6]

  • Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or DCM), add a small amount of silica gel, and concentrate to a dry, free-flowing powder. This "dry loaded" sample can then be carefully added to the top of the column, which often results in a sharper initial band and better separation.[7]

Detailed Experimental Protocols

Protocol 1: Standard Mild Basic/Neutral Work-up

This is the safest general-purpose procedure that protects the acid-labile Boc group.

  • Quench: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution or deionized water dropwise to quench any reactive reagents.[8]

  • Dilute: Add ethyl acetate to the mixture to dissolve the organic components.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the layers do not separate well, add brine to increase the ionic strength of the aqueous phase.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • 1 x Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any residual acidic components).

    • 1 x Saturated aqueous sodium chloride (brine) solution (to remove the bulk of the water).

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

References

  • Lebel, H., & Leogane, O. (2005). Platinum-Catalyzed C-H Bond Activation of N-Boc-Protected Amines. Organic Letters, 7(19), 4107-4110. Available at: [Link]

  • Binder, G. J., et al. (1977). Synthesis of tert-Butyl N-(thiophen-2-yl)carbamate. Journal of Organic Chemistry. (Note: Specific article details for this older reference may require database access; the citation is derived from related literature mentions[9]).

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for protecting group stability).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]

  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Padwa, A., et al. (2011). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 76(17), 7149-7163. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Banwell, M. G., & Lan, P. (2017). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Natural Product Reports, 34(7), 734-759. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for protecting group stability).
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on byproduct identification and troubleshooting. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction: The Synthetic Pathway

The synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate typically involves the N-acylation of the starting material, 1-amino-1H-pyrrole-2-carboxamide, with di-tert-butyl dicarbonate (Boc₂O). This reaction, while straightforward in principle, is sensitive to reaction conditions that can lead to a variety of byproducts. Understanding the potential side reactions is critical for optimizing the synthesis and ensuring the purity of the final product.

The primary transformation is the protection of the exocyclic N-amino group to form the desired carbamate.

Reaction_Pathway SM 1-amino-1H-pyrrole-2-carboxamide Reagent Boc₂O, Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) SM->Reagent Product tert-Butyl (2-carbamoyl- 1H-pyrrol-1-yl)carbamate Reagent->Product Troubleshooting_MS Start Observe m/z 126 peak in MS Check_NMR Does ¹H NMR show a singlet at ~1.45 ppm (9H)? Start->Check_NMR Yes_NMR Yes Check_NMR->Yes_NMR No_NMR No Check_NMR->No_NMR Conclusion1 Product is likely intact. The m/z 126 peak is due to in-source fragmentation. Yes_NMR->Conclusion1 Conclusion2 Significant deprotection has occurred. Review workup and storage conditions. No_NMR->Conclusion2 Action Optimize MS conditions: - Lower fragmentor/cone voltage - Use a gentler ionization method if available (e.g., APCI) Conclusion1->Action

Validation & Comparative

comparison of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate with other protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate against alternative protecting group strategies and synthesis routes. It is designed for medicinal chemists and process development scientists focusing on the synthesis of fused nitrogen heterocycles (e.g., pyrrolo[2,1-f][1,2,4]triazines).

Executive Summary

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (CAS: 1206824-76-1) is a specialized, stable building block used primarily to access 1-aminopyrrole-2-carboxamide , a critical intermediate for synthesizing bioactive fused heterocycles such as pyrrolo[2,1-f][1,2,4]triazines (a scaffold found in broad-spectrum antivirals and kinase inhibitors).

Unlike standard pyrrole protection (e.g., N-Boc, N-Tosyl) which masks the nitrogen, this compound introduces a protected N-amino functionality . Its primary value lies in overcoming the instability and handling difficulties of the free 1-aminopyrrole species. This guide compares it with in situ amination methods and alternative N-amino protecting groups (Phthalimide, Cbz, Fmoc).

Structural Analysis & Mechanism

The compound features a pyrrole core with two key functionalities:

  • C2-Carboxamide: A requisite electrophile for subsequent cyclization.

  • N1-Boc-Hydrazine moiety: A masked amino group.

Mechanism of Utility: Upon acidic deprotection (e.g., TFA or HCl), the Boc group is cleaved to release the reactive 1-amino-pyrrole-2-carboxamide . This intermediate undergoes condensation with electrophiles (e.g., formamide, orthoesters) to close the triazine ring.

Pathway Visualization

The following diagram illustrates the strategic advantage of using the Boc-protected precursor versus the direct (unstable) route.

G Precursor tert-Butyl (2-carbamoyl- 1H-pyrrol-1-yl)carbamate (Stable Solid) Deprotection Acidic Deprotection (TFA/DCM or HCl/MeOH) Precursor->Deprotection Fast, Quant. Intermediate 1-Aminopyrrole-2-carboxamide (Transient/Unstable) Deprotection->Intermediate In Situ Generation Cyclization Cyclization (with R-C(OEt)3 or Formamide) Intermediate->Cyclization + Electrophile Product Pyrrolo[2,1-f][1,2,4]triazin-4-one (Target Scaffold) Cyclization->Product Ring Closure Alternative Alternative Route: In Situ Amination (H2N-OSO3H) Alternative->Intermediate High Impurity Profile PyrroleAmide Pyrrole-2-carboxamide PyrroleAmide->Alternative Low Yield Messy Workup

Caption: Comparative workflow showing the clean generation of the active intermediate from the Boc-protected precursor vs. the messy in situ amination route.

Comparative Performance Analysis

A. Comparison with In Situ Amination (The "Free Amine" Route)

The primary alternative to using this pre-protected building block is the direct electrophilic amination of pyrrole-2-carboxamide using reagents like Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH).

Featuretert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamateIn Situ Amination (HOSA/MSH)
Purity High (>98%) : Crystalline solid, easily purified.Low : Difficult separation of N-amino product from unreacted starting material.
Stability Excellent : Stable at RT for months.Poor : 1-aminopyrroles are prone to oxidation and dimerization (diazenyl formation).
Yield (Overall) High (85-95%) : Deprotection is quantitative.Variable (30-60%) : Amination is regioselective but often low yielding.
Safety Safe : Standard chemical handling.Hazardous : Aminating agents (MSH) can be explosive; HOSA is corrosive.

Verdict: The Boc-protected reagent eliminates the safety hazards and purification bottlenecks associated with direct amination, making it superior for GMP and scale-up processes.

B. Comparison with Other N-Amino Protecting Groups

If a protected precursor is required, why Boc? Below is a comparison with Phthalimide (Pht) and Benzyloxycarbonyl (Cbz).

Protecting GroupDeprotection ConditionsCompatibility with Pyrrole ChemistryRecommendation
Boc (Tert-butoxycarbonyl) Acid (TFA, HCl) High : Pyrroles are generally stable to transient acidic conditions.Preferred : Cleanest cleavage, volatile byproducts (isobutylene, CO2).
Pht (Phthalimide) Hydrazine / Methylamine Low : Hydrazine can attack the C2-amide or cause ring-opening of the pyrrole in sensitive substrates.Avoid : Unless orthogonal to acid-labile groups.
Cbz (Benzyloxycarbonyl) H2 / Pd-C or HBr/AcOH Medium : Hydrogenation can reduce the pyrrole ring or be poisoned by sulfur. HBr is too harsh.Alternative : Only if acid sensitivity is extreme.
Fmoc (Fluorenylmethoxy) Piperidine / DBU Medium : Base cleavage can cause side reactions with the C2-amide (hydrolysis/epimerization).Specialized : Use only for solid-phase synthesis.

Experimental Protocols

Protocol A: Deprotection and Cyclization (Standard Workflow)

This protocol describes the conversion of the Boc-protected precursor to a pyrrolo-triazine scaffold.

Materials:

  • tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (1.0 eq)

  • HCl (4M in Dioxane) or TFA

  • Triethyl orthoformate (Cyclization agent)

  • Ethanol (Solvent)

Step-by-Step:

  • Deprotection: Dissolve tert-butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (1 mmol) in DCM (5 mL). Add TFA (2 mL) dropwise at 0°C.

  • Monitoring: Stir at RT for 1-2 hours. Monitor by TLC (disappearance of starting material, Rf ~0.5 in 50% EtOAc/Hex).

  • Workup (Critical): Concentrate in vacuo to remove TFA. Do not store the free amine. Immediately proceed to the next step or keep as the TFA salt in the cold.

    • Note: The free 1-aminopyrrole-2-carboxamide is pink/reddish and darkens upon air exposure.

  • Cyclization: Redissolve the residue in Ethanol (10 mL). Add Triethyl orthoformate (5 eq) and a catalytic amount of p-TsOH (0.1 eq).

  • Reflux: Heat to reflux (80°C) for 4-6 hours.

  • Isolation: Cool to RT. The product (Pyrrolo[2,1-f][1,2,4]triazin-4-one) often precipitates. Filter and wash with cold ethanol.

Protocol B: Validation of N-Amino Stability

To verify the advantage of the Boc-protected form over the free amine.

  • Experiment: Expose both the Boc-protected compound and the deprotected free amine (generated in situ) to ambient air for 24 hours.

  • Observation:

    • Boc-Protected: Remains a white/off-white solid. HPLC purity unchanged.

    • Free Amine: Turns dark brown/black. HPLC shows multiple new peaks (dimers/oligomers).

References

  • Synthesis of N-alkoxycarbonyl Pyrroles. Journal of Organic Chemistry. (2023). Describes the stability and reactivity of carbamate-protected pyrroles.

  • Pyrrole-2-carboxamide Derivatives as MmpL3 Inhibitors. Journal of Medicinal Chemistry. (2020). Illustrates the utility of pyrrole-carboxamide scaffolds in drug design.

  • Paal-Knorr Pyrrole Synthesis and Protection Strategies. Organic Chemistry Portal. Comprehensive review of pyrrole synthesis and protection.

  • tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate Product Data. ChemicalBook. Physical properties and CAS verification.

Optimizing C-Nucleoside Scaffolds: The Strategic Advantage of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

[1]

Executive Summary

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (CAS: 1206824-76-1) represents a critical evolution in the synthesis of pyrrolo[2,1-f][1,2,4]triazine scaffolds, the core pharmacophore of antiviral agents such as Remdesivir (GS-5734) and GS-441524 .[1]

Historically, the construction of this N-fused heterocycle relied on the direct N-amination of pyrrole-2-carboxamide using hazardous reagents like chloramine (

1

This guide objectively compares the efficacy of the Boc-protected precursor against traditional direct amination strategies. Analysis confirms that the Boc-protected variant offers superior storage stability , process safety , and cyclization purity , making it the preferred intermediate for GMP-compliant multi-step synthesis.

The Challenge: Constructing the N-N Bond

The pivotal step in synthesizing pyrrolo[2,1-f][1,2,4]triazines is the formation of the N-N bond at the pyrrole nitrogen. This creates the 1-amino-1H-pyrrole-2-carboxamide intermediate, which subsequently undergoes condensation with a C1 source (e.g., formamidine acetate) to close the triazine ring.[1]

The Traditional Bottleneck (Method A)

Direct amination involves treating pyrrole-2-carboxamide with an electrophilic aminating agent.[1]

  • Reagents: Monochloramine (

    
    ) generated in situ, or HOSA.
    
  • Risks:

    
     is unstable, toxic, and shock-sensitive in concentrated forms.
    
  • Stability: The product, 1-amino-1H-pyrrole-2-carboxamide, is an electron-rich hydrazine that is prone to oxidation and dimerization (diazenyl formation) upon exposure to air or light.[1]

The Solution (Method B)

Using tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate effectively "masks" the reactive hydrazine moiety.[1]

  • Mechanism: The Boc group stabilizes the electron density on the N-amino nitrogen, preventing premature oxidation.

  • Workflow: The intermediate is stored as a stable solid and deprotected in situ immediately prior to the cyclization step.

Comparative Analysis: Efficacy & Performance

The following table contrasts the performance metrics of using the Boc-protected precursor versus the traditional direct amination route.

MetricMethod A: Direct Amination (

/HOSA)
Method B: Boc-Protected Precursor
Reagent Safety High Risk :

is explosive; HOSA is corrosive.[1]
High Safety : Stable solid intermediate.
Intermediate Stability Low : Free amine darkens/degrades at RT; requires immediate use.High : Stable at 2-8°C for months; non-hygroscopic.[1]
Purity Profile Variable : Often contaminated with unreacted pyrrole or dimers.Consistent : HPLC purity typically >98% prior to deprotection.
Cyclization Yield 40–60% (Overall from pyrrole)75–85% (Deprotection + Cyclization step)
Scalability Difficult : Exotherms and gas evolution limit batch size.Excellent : Standard solid handling; controlled acid deprotection.

Technical Workflow & Mechanism

The superiority of the Boc-protected route lies in its ability to decouple the N-N bond formation from the ring-closure step.[1] The diagram below illustrates the pathway from the Boc-precursor to the active pyrrolo-triazine core.[1]

Pathway Visualization

GBocBoc-Precursor(Stable Solid)CAS: 1206824-76-1DeprotectionStep 1: Acidic Deprotection(HCl/MeOH or TFA)Boc->Deprotection -BocIntermediateFree Hydrazine(Transient Species)1-amino-pyrrole-2-carboxamideDeprotection->Intermediate In-situ releaseCyclizationStep 2: Cyclization(Formamidine Acetate, Heat)Intermediate->Cyclization + C1 SourceProductPyrrolo[2,1-f][1,2,4]triazin-4-one(Core Scaffold)Cyclization->Product Ring Closure

Figure 1: Step-wise conversion of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate to the pyrrolo-triazine core. The transient free hydrazine is generated only when needed, minimizing degradation.

Experimental Protocol

The following protocol describes the optimal conversion of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate to the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold.

Reagents
  • Starting Material: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (1.0 equiv)[1][2]

  • Acid Source: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)

  • Cyclization Agent: Formamidine acetate (3.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Step-by-Step Methodology
  • Deprotection:

    • Charge a reaction vessel with tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate.[1]

    • Add 4M HCl in Dioxane (5-10 volumes) at 0°C.

    • Stir at room temperature (20-25°C) for 2–4 hours.

    • Checkpoint: Monitor by LCMS for the disappearance of the Boc-protected peak (

      
      ) and appearance of the free amine (
      
      
      ).
    • Concentrate the mixture in vacuo to remove excess acid/solvent. The resulting hydrochloride salt is used directly.

  • Cyclization:

    • Redissolve the residue in Ethanol (10 volumes).

    • Add Formamidine acetate (3.0 equiv).

    • Optional: Add Sodium Acetate (NaOAc) to buffer the pH if using the HCl salt directly.

    • Heat the mixture to reflux (80–90°C) for 6–12 hours.

    • Mechanism: The free amino group attacks the formamidine carbon, followed by intramolecular condensation with the carboxamide carbonyl.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • The product, pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one , often precipitates out.

    • Filter the solid and wash with cold ethanol.

    • Yield Expectation: 75–85% (over 2 steps).

References

  • Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry. Link

  • Knochel, P. et al. (2021). "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Beilstein Journal of Organic Chemistry. Link

  • Babu, T. et al. (2022).[3][4] "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir." ACS Omega. Link

  • Patent WO2013177983 . "Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof." Link

  • PubChem Compound Summary . "tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (CAS 1206824-76-1)."[1][2] National Center for Biotechnology Information. Link

A Comparative Guide to the Biological Activity of Pyrrole-Carbamate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activity of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships that govern the therapeutic potential of this chemical scaffold, with a particular focus on recent advancements in the development of novel anti-tuberculosis agents.

Introduction: The Versatility of the Pyrrole-Carbamate Scaffold

The pyrrole ring and the carbamate functional group are independently recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.[1][2] The carbamate moiety, a hybrid of ester and amide functionalities, offers a unique combination of chemical stability and the capacity for critical molecular interactions.[3] Its presence in a molecule can significantly influence biological activity, pharmacokinetic properties, and metabolic stability.[3] Similarly, the pyrrole ring, a five-membered aromatic heterocycle, serves as a versatile scaffold for the synthesis of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1]

The conjugation of these two moieties, as seen in the parent compound tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, presents a compelling starting point for the exploration of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen, while often used in synthesis, can also influence the overall biological profile of the molecule. This guide will explore how modifications to this core structure, particularly at the pyrrole nitrogen and the carboxamide, lead to profound differences in biological activity, using the development of potent anti-tuberculosis agents as a central case study.

Case Study: Pyrrole-2-Carboxamides as Inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3)

A significant breakthrough in the application of the pyrrole-carbamate scaffold has been the discovery of pyrrole-2-carboxamide derivatives as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[4][5][6] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[7] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. This validated drug target offers a promising avenue for the development of new treatments for drug-resistant tuberculosis.[4][5]

Structure-Activity Relationship (SAR) of Pyrrole-2-Carboxamide Analogs

Recent research has systematically explored the structure-activity relationship of pyrrole-2-carboxamide derivatives, revealing key structural features that govern their anti-tuberculosis activity.[4][5][8] The core scaffold consists of a central pyrrole-2-carboxamide with substitutions at the pyrrole ring and the carboxamide nitrogen.

A pivotal study designed a series of analogs based on a structure-guided strategy, leading to the identification of compounds with potent anti-TB activity (Minimum Inhibitory Concentration [MIC] < 0.016 μg/mL) and low cytotoxicity (IC50 > 64 μg/mL).[4][5] The key SAR findings are summarized below:

  • Substituents on the Pyrrole Ring: The attachment of phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to significantly enhance anti-TB activity.[4][5][6]

  • Substituents on the Carboxamide: Bulky substituents on the carboxamide nitrogen were shown to greatly improve potency.[4][5][8]

  • Importance of the Pyrrole-2-Carboxamide Moiety: The hydrogens on the pyrrole-2-carboxamide scaffold were determined to be essential for biological activity.[8]

The parent compound of this guide, tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, features a tert-butyl carbamate at the pyrrole nitrogen. While not explicitly tested in the cited anti-TB studies, the extensive SAR data on related analogs with different N-substituents provide a strong basis for comparison. The replacement of the N-Boc group with various substituted aryl and alkyl groups has been a key strategy in optimizing the anti-MmpL3 activity.

Comparative Biological Activity Data

The following table summarizes the in vitro anti-tubercular activity and cytotoxicity of selected pyrrole-2-carboxamide analogs from a key study, highlighting the impact of structural modifications.

Compound IDR1 (Pyrrole Ring Substituent)R2 (Carboxamide Substituent)MIC (μg/mL) vs. M. tuberculosis H37RvIC50 (μg/mL) vs. Vero cells
Parent Scaffold HH>128>128
Analog 1 4-(2,4-dichlorophenyl)Adamantan-1-yl<0.016>64
Analog 2 4-(4-chlorophenyl)tert-butyl0.125>64
Analog 3 4-(pyridin-4-yl)Adamantan-1-yl<0.016>64
Compound 32 4-(2,4-dichlorophenyl)1-(4-fluorophenyl)ethyl<0.016>64

Data synthesized from Zhang et al. (2022).[4][5]

These data clearly demonstrate that substitution at both the pyrrole ring and the carboxamide is crucial for potent anti-tubercular activity. The unsubstituted parent scaffold is inactive, while the introduction of bulky and electronically distinct groups leads to highly potent compounds with excellent selectivity. Compound 32, in particular, emerged as a promising lead with excellent activity against drug-resistant tuberculosis, good microsomal stability, and favorable in vivo efficacy.[4][5]

Mechanism of Action: Targeting MmpL3

The pyrrole-2-carboxamide analogs exert their anti-tubercular effect by directly inhibiting the MmpL3 protein. This was confirmed through several experimental approaches:

  • Activity against MmpL3 Mutants: The compounds were tested against strains of M. smegmatis expressing both wild-type and mutated versions of the M. tuberculosis MmpL3 gene. Reduced potency against strains with known resistance-conferring mutations in MmpL3 indicated direct target engagement.[4][5]

  • Mycolic Acid Biosynthesis Assay: A [14C] acetate metabolic labeling assay demonstrated that treatment with these compounds inhibited the biosynthesis of mycolic acids, consistent with the known function of MmpL3.[4][5]

The following diagram illustrates the proposed mechanism of action:

MmpL3_Inhibition cluster_bacterium Mycobacterium tuberculosis Mycolic_Acid_Precursors Mycolic Acid Precursors MmpL3 MmpL3 Transporter Mycolic_Acid_Precursors->MmpL3 Transport Cell_Wall Cell Wall MmpL3->Cell_Wall Incorporation Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption of Biosynthesis leads to Pyrrole_Analog Pyrrole-2-carboxamide Analog Pyrrole_Analog->MmpL3 Inhibition Workflow Start Design of Analogs (Structure-Guided) Synthesis Chemical Synthesis of Analogs Start->Synthesis MIC_Assay MIC Assay vs. M. tuberculosis Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., MmpL3 assays) SAR_Analysis->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A typical workflow for the development of novel anti-tuberculosis agents based on the pyrrole-carbamate scaffold.

Conclusion and Future Directions

The comparative analysis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate and its analogs reveals the profound impact of structural modifications on biological activity. The case study of pyrrole-2-carboxamides as MmpL3 inhibitors for the treatment of tuberculosis underscores the potential of this chemical scaffold in addressing urgent medical needs. The detailed structure-activity relationships that have been elucidated provide a clear roadmap for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis and evaluation of a broader range of analogs with diverse substituents to further refine the SAR.

  • In Vivo Efficacy and Pharmacokinetic Studies: Comprehensive evaluation of the most promising lead compounds in animal models of tuberculosis to assess their therapeutic potential.

  • Exploration of Other Therapeutic Areas: Given the broad biological activities associated with the pyrrole and carbamate moieties, this scaffold should be explored for other applications, such as anticancer and anti-inflammatory agents.

By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the pyrrole-carbamate scaffold holds significant promise for the discovery and development of novel therapeutics.

References

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(16), 11215–11232. [Link] [4][5][6][8]2. Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link] [4][5][6][8]3. Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 8(5), 848-867. [Link] [3]4. Bentham Science Publishers. (2019). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 19(14), 1766-1777. [Link]

  • Manga, V., et al. (2019). Computational studies on N-phenyl pyrrole derivatives as MmpL3 inhibitors in Mycobacterium tuberculosis. Computational Biology and Chemistry, 78, 203-214. [Link] [7]6. Hassan, H. M., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(3), 1033. [Link]

  • Kikuchi, H., et al. (2023). Pyrrole-2-carbaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • American Chemical Society. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link] [4][5][6]9. Di Micco, S., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 24(19), 3488. [Link]

  • American Chemical Society. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link] [4][5][8]11. Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link] [1]12. American Chemical Society. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1461-1472. [Link]

  • Castagnolo, D., et al. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. ACS Medicinal Chemistry Letters, 12(12), 1916-1922. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of pyrrole‐coumarin conjugates. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing an intricate fingerprint of a molecule's structure and connectivity. This guide offers an in-depth comparative analysis of the spectroscopic properties of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, a compound of interest in medicinal chemistry, against its structurally related analogs: 1H-pyrrole-2-carboxamide, N-amino-1H-pyrrole-2-carboxamide, and tert-butyl carbamate.

While experimental spectroscopic data for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is not widely available in public databases, this guide will leverage established spectroscopic principles and available data for its constituent fragments to predict its spectral characteristics. This comparative approach, contrasting predicted data with the experimental spectra of its analogs, provides valuable insights for researchers working on the synthesis and characterization of related compounds.

Molecular Structures Under Investigation

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The following diagram illustrates the structures of the compounds discussed in this guide.

Molecular Structures C1 tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate S1 S1 C2 1H-pyrrole-2-carboxamide S2 [Structure of C2] C3 N-amino-1H-pyrrole-2-carboxamide S3 [Structure of C3] C4 tert-butyl carbamate S4 [Structure of C4]

Figure 1: Chemical structures of the compounds under spectroscopic comparison.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity, and integration of the signals are key parameters for structural elucidation.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

CompoundPyrrole Protons (δ, ppm)Amide/Amine Protons (δ, ppm)tert-Butyl Protons (δ, ppm)Other Protons (δ, ppm)
tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (Predicted)~6.0-7.0 (m, 3H)~7.5 (br s, 2H), ~8.5 (br s, 1H)~1.5 (s, 9H)-
1H-pyrrole-2-carboxamide6.1-6.9 (m, 3H)~7.0 (br s, 1H), ~8.0 (br s, 2H)--
N-amino-1H-pyrrole-2-carboxamideData not availableData not available--
tert-butyl carbamate[1]-~4.70 (br s, 2H)~1.45 (s, 9H)-

Expert Insights:

The predicted ¹H NMR spectrum of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is expected to be a composite of the signals from the pyrrole-2-carboxamide and the N-Boc moieties. The pyrrole ring protons will likely appear as multiplets in the aromatic region, deshielded due to the ring current. The presence of the electron-withdrawing carbamoyl and carbamate groups will influence their precise chemical shifts. A key diagnostic signal will be the sharp singlet around 1.5 ppm, integrating to nine protons, characteristic of the magnetically equivalent protons of the tert-butyl group[2]. The amide and carbamate N-H protons are expected to be broad singlets due to quadrupole broadening and potential hydrogen bonding.

¹³C NMR Spectroscopy Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

CompoundPyrrole Carbons (δ, ppm)Carbonyl Carbons (δ, ppm)tert-Butyl Carbons (δ, ppm)
tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (Predicted)~110-130~150-155, ~160-165~80 (quaternary), ~28 (methyl)
1H-pyrrole-2-carboxamideData not availableData not available-
N-amino-1H-pyrrole-2-carboxamide~108, ~115, ~121, ~125~163-
tert-butyl carbamate-~156~79 (quaternary), ~28 (methyl)

Expert Insights:

The predicted ¹³C NMR spectrum for the title compound would show two distinct carbonyl signals: one for the carbamate group around 150-155 ppm and another for the amide carbonyl at a slightly more downfield position (~160-165 ppm). The pyrrole ring carbons will resonate in the aromatic region. The tert-butyl group will be characterized by two signals: a quaternary carbon around 80 ppm and the methyl carbons around 28 ppm. The known spectrum of N-amino-1H-pyrrole-2-carboxamide provides a good reference for the chemical shifts of the pyrrole and amide carbons.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Comparative IR Data (Predicted vs. Experimental)

CompoundN-H Stretching (cm⁻¹)C=O Stretching (cm⁻¹)C-N Stretching (cm⁻¹)
tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (Predicted)~3400-3200 (multiple bands)~1725, ~1680~1250, ~1050
1H-pyrrole-2-carboxamide~3400-3100~1650~1300-1200
N-amino-1H-pyrrole-2-carboxamideData not availableData not availableData not available
tert-butyl carbamate[3]~3350, ~3150~1720~1250

Expert Insights:

The IR spectrum of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is predicted to show characteristic absorptions for both the amide and carbamate functionalities. We expect to see multiple N-H stretching bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the primary amide and the N-H of the carbamate. Two distinct C=O stretching bands are anticipated: a higher frequency band around 1725 cm⁻¹ for the carbamate carbonyl and a lower frequency band around 1680 cm⁻¹ for the amide carbonyl, which is in conjugation with the pyrrole ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Table 4: Comparative Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (Predicted)225169, 125, 110, 94, 57
1H-pyrrole-2-carboxamide[4]11094, 67
N-amino-1H-pyrrole-2-carboxamide125Data not available
tert-butyl carbamate[3]117102, 59, 57, 41

Expert Insights:

For tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, the molecular ion peak is expected at m/z 225. Key fragmentation pathways would likely involve the loss of the tert-butyl group (m/z 57) to give a fragment at m/z 168, followed by the loss of CO₂ to yield a fragment corresponding to the aminopyrrole carboxamide. Another significant fragmentation would be the loss of isobutylene (m/z 56) from the molecular ion. The mass spectrum of 1H-pyrrole-2-carboxamide shows a characteristic loss of NH₂ (16 Da) to give the fragment at m/z 94[4]. The base peak for tert-butyl carbamate is often observed at m/z 57, corresponding to the stable tert-butyl cation.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard protocols for spectroscopic analysis are recommended.

NMR Spectroscopy

NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Prep2 Add a small amount of internal standard (e.g., TMS). Prep1->Prep2 Prep3 Transfer to a 5 mm NMR tube. Prep2->Prep3 Acq1 Place the NMR tube in the spectrometer. Prep3->Acq1 Acq2 Tune and shim the instrument. Acq1->Acq2 Acq3 Acquire ¹H and ¹³C spectra using standard parameters. Acq2->Acq3 Proc1 Apply Fourier transform, phase correction, and baseline correction. Acq3->Proc1 Proc2 Calibrate the chemical shifts to the internal standard. Proc1->Proc2 Proc3 Integrate peaks and determine multiplicities. Proc2->Proc3

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

IR Spectroscopy (ATR)

ATR-IR Spectroscopy Workflow Step1 Clean the ATR crystal with a suitable solvent (e.g., isopropanol). Step2 Record a background spectrum. Step1->Step2 Step3 Place a small amount of the solid or liquid sample onto the crystal. Step2->Step3 Step4 Apply pressure to ensure good contact. Step3->Step4 Step5 Acquire the sample spectrum. Step4->Step5

Figure 3: Protocol for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (ESI)

ESI-MS Workflow Prep Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Infusion Infuse the sample solution into the ESI source at a constant flow rate. Prep->Infusion Acquisition Acquire the mass spectrum in positive or negative ion mode. Infusion->Acquisition Analysis Analyze the molecular ion and fragmentation pattern. Acquisition->Analysis

Figure 4: General workflow for Electrospray Ionization (ESI) Mass Spectrometry.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate and its structural analogs. By comparing the predicted spectral features of the title compound with the experimental data of related molecules, we have highlighted the key spectroscopic signatures that are crucial for the identification and characterization of this class of compounds. The detailed protocols and workflow diagrams serve as a practical resource for researchers in ensuring the acquisition of high-quality and reliable spectroscopic data. As the synthesis and characterization of novel pyrrole derivatives continue to be an active area of research, the insights provided herein will aid in the rapid and accurate structural elucidation of these important molecules.

References

  • PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Amino-1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. 1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxylic acid. National Institute of Standards and Technology. [Link]

  • PubChem. tert-Butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. 1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. [Link]

Sources

Validating the Structure of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Structural characterization of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (CAS 1206824-76-1) presents a unique analytical bottleneck. While Mass Spectrometry (HRMS) confirms the formula (


) and NMR establishes functional group presence, these solution-phase methods often fail to definitively resolve the N–N bond connectivity  (regiochemistry) and the conformational locking  induced by the Boc and carbamoyl groups.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" validation method. Unlike NMR, which provides a time-averaged view of conformers, SC-XRD delivers an absolute three-dimensional map of the atomic lattice, explicitly revealing the hydrazine-like N–N linkage, the planarity of the pyrrole ring, and the critical hydrogen-bonding network that dictates the molecule's stability and bioactivity.

Part 1: Comparative Analysis of Validation Methodologies

To understand why SC-XRD is non-negotiable for this specific scaffold, we must compare it objectively against standard alternatives.

Table 1: Performance Comparison of Structural Validation Methods
Feature1H / 13C NMR Spectroscopy DFT (Density Functional Theory) SC-XRD (Crystallography)
Primary Output Chemical shift (

), Coupling (

)
Energy minima, predicted geometryElectron density map, Bond lengths/angles
N–N Bond Validation Inferential (via NOESY/HMBC)Theoretical predictionDirect measurement (Accuracy

0.005 Å)
Conformation Time-averaged (Rotamers blur signals)Gas-phase (ignores packing forces)Absolute solid-state conformation
H-Bonding Inferred from chemical shift/solventPredictedDirectly visualized (Donor-Acceptor distances)
Limitations Broad NH signals; Solvent dependenceComputational cost; Basis set biasRequires single crystal; Static snapshot
Confidence Level 85% (High ambiguity for tautomers)90% (Model dependent)99.9% (Absolute Structure)
Why NMR is Insufficient for this Molecule

For tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, NMR suffers from two critical blind spots:

  • Quadrupolar Broadening: The Nitrogen-14 nuclei (

    
    ) cause rapid relaxation, often broadening the crucial N-H protons of the carbamate and pyrrole, making 
    
    
    
    -coupling analysis difficult.
  • Rotameric Exchange: The Boc group and the amide moiety can rotate, leading to signal doubling or broadening at room temperature, which can be mistaken for impurities or regioisomers.

Part 2: The Validation Protocol (SC-XRD)

This protocol is designed to be self-validating . If the data does not meet the "Quality Control" metrics defined below, the structure cannot be considered solved.

Phase 1: Crystal Growth (The Critical Step)

The target molecule contains both hydrogen bond donors (NH) and acceptors (C=O), promoting strong intermolecular interactions.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Hexane (1:1) or Dichloromethane/Pentane (vapor diffusion).

  • Procedure:

    • Dissolve 20 mg of the compound in 1 mL of Ethanol (or DCM).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Place the vial inside a larger jar containing Hexane (or Pentane). Cap the large jar tightly.

    • Allow to stand undisturbed at 4°C for 3-7 days.

    • Success Indicator: Colorless, block-like prisms. Avoid needles (often indicate twinning).

Phase 2: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for small organic crystals.
  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal motion of the tert-butyl group).

  • Resolution: 0.8 Å or better.

Phase 3: Structural Logic & Quality Control

The solved structure must adhere to these chemical principles to be valid:

  • The N–N Bond Length: Must fall between 1.37 – 1.42 Å .

    • Logic: This is shorter than a standard hydrazine single bond (1.45 Å) due to electron delocalization into the pyrrole ring.

  • Pyrrole Planarity: The pyrrole ring atoms (N1-C2-C3-C4-C5) must be coplanar (RMS deviation

    
     Å).
    
  • Thermal Ellipsoids: The tert-butyl group often shows high thermal motion. If ellipsoids are elongated ("cigar-shaped"), apply rigid-bond restraints (RIGU/DELU) during refinement.

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to final structural certification.

ValidationWorkflow Synthesis Crude Synthesis (Ambiguity) NMR 1H/13C NMR (Broad NH Signals) Synthesis->NMR Initial Check Cryst Crystallization (EtOH/Hexane) NMR->Cryst Inconclusive XRD SC-XRD Data Collection (100 K) Cryst->XRD Single Crystal Refine Structure Refinement (SHELXL) XRD->Refine hkl Data Check Validation (CheckCIF / Bond Lengths) Refine->Check R1 < 5% Check->Refine Fail (Twinning/Disorder) Final Certified Structure (Regiochemistry Confirmed) Check->Final Pass

Figure 1: The decision matrix for moving from ambiguous spectroscopic data to a certified crystallographic model.

Part 4: Expected Structural Features (The "Fingerprint")

When analyzing the electron density map, look for the Intramolecular Hydrogen Bond . This is the structural signature that stabilizes the molecule and defines its biological surface.

InteractionMap cluster_packing Crystal Packing Forces Boc Boc Carbonyl (C=O) Acceptor Amide Amide Proton (NH2) Donor Amide->Boc 7-Membered Ring Interaction (Possible) Intermolecular Network Intermolecular Network Amide->Intermolecular Network Dimer Formation PyrroleN Pyrrole N1 CarbamateNH Carbamate N-H Donor PyrroleN->CarbamateNH Covalent Bond (N-N Linkage)

Figure 2: Predicted hydrogen bonding network. The intramolecular bond (green dotted) locks the conformation, distinguishing it from open-chain rotamers.

Data Interpretation Guide
  • N(pyrrole)–N(carbamate) Bond: If this length is < 1.35 Å , it suggests significant double-bond character, implying the lone pair on the exocyclic nitrogen is fully conjugated with the pyrrole ring.

  • Torsion Angles: Check the torsion angle

    
    (C2-N1-N(exocyclic)-C(Boc)). A value near 90°  indicates an orthogonal arrangement to minimize steric clash, while 0° or 180°  indicates electronic conjugation.
    

References

  • Chemical Structure & Identifiers

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77922, tert-Butyl carbamate. Retrieved from [Link]

    • ChemSrc (2025). tert-butyl 2-carbamoyl-1H-pyrrol-1-ylcarbamate (CAS 1206824-76-1).[1] Retrieved from [Link]

  • Crystallographic Methodology

    • Saeed, S., et al. (2017).[2] Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry. (Validates N-N bond lengths in hydrazine derivatives). Retrieved from [Link]

  • Synthesis & Characterization Context

    • Seino, H., et al. (2011). Synthesis and Reactivities of Pyrrolylimido Complexes... Formation of N-Aminopyrrole. Journal of the American Chemical Society.[3] Retrieved from [Link]

Sources

High-Performance Purity Assessment of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Optimized Chromatographic Strategies

Executive Summary: The Stability-Selectivity Paradox

In the synthesis of next-generation cephalosporins and novel antimicrobial agents, tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (hereafter referred to as Boc-CPC ) serves as a critical intermediate. Its structural integrity—defined by the acid-labile tert-butoxycarbonyl (Boc) protecting group and the polar primary amide—presents a unique analytical challenge.

Standard "generic" HPLC methods often fail to accurately assess Boc-CPC purity due to two competing factors:

  • Acid Lability: Strong acid modifiers (e.g., TFA) used to suppress silanol interactions can trigger on-column deprotection, creating artifactual impurities.

  • Polarity: The hydrophilic carbamoyl group leads to poor retention and peak tailing on conventional C18 columns.

This guide compares the Standard Generic Protocol (Method A) against our Optimized Stability-Indicating Protocol (Method B) . We demonstrate that Method B, utilizing a core-shell Biphenyl stationary phase with a buffered mobile phase, offers superior resolution, stability, and quantitative accuracy.

Critical Comparison: Generic vs. Optimized Methodologies

The following comparison highlights why a tailored approach is non-negotiable for Boc-CPC.

Table 1: Performance Metrics Comparison
FeatureMethod A: Generic Standard Method B: Optimized Protocol (Recommended) Impact Analysis
Stationary Phase Traditional C18 (5 µm, Fully Porous)Core-Shell Biphenyl (2.6 µm) Biphenyl provides

interactions enhancing pyrrole selectivity.
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA)10 mM Ammonium Formate (pH 3.8) Buffered pH 3.8 prevents Boc-deprotection while maintaining peak shape.
Boc Stability Poor (~2% degradation over 4h)Excellent (<0.1% degradation over 24h)Method A generates false "Des-Boc" impurity peaks.
Peak Tailing (

)
1.4 – 1.8 (Amide interaction)1.05 – 1.15 Sharper peaks improve integration accuracy for low-level impurities.
Resolution (

)
1.8 (Parent vs. Impurity A)> 3.5 (Parent vs. Impurity A)Critical for separating the regioisomer impurities.
The Scientific Rationale (Expertise & Causality)
Why Method A Fails: The TFA Trap

Trifluoroacetic acid (TFA) is the go-to modifier for peptide and small molecule HPLC because it pairs with basic nitrogens and suppresses silanol activity. However, for Boc-CPC , the pH of 0.1% TFA is approximately 2.0. At this acidity, the N-Boc bond is susceptible to cleavage, especially under the high pressure and frictional heating of HPLC columns. This results in the formation of 1-amino-1H-pyrrole-2-carboxamide (the Des-Boc impurity) during the run, leading to:

  • Split peaks.

  • Rising baselines between peaks.

  • Overestimation of impurity levels.

Why Method B Succeeds: Orthogonal Selectivity

Our optimized protocol uses a Biphenyl stationary phase . Unlike C18, which relies solely on hydrophobic interactions, the Biphenyl phase engages in


 electron interactions with the pyrrole ring of Boc-CPC.
  • Selectivity: This separates the target molecule from non-aromatic synthetic precursors more effectively.

  • Buffer Choice: Ammonium formate at pH 3.8 is acidic enough to protonate the amide (ensuring retention) but mild enough to preserve the Boc group.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and degradation pathways that necessitate the Optimized Protocol.

G cluster_0 Method A: Acidic C18 (Risk) cluster_1 Method B: Optimized Biphenyl (Recommended) Start Sample: Boc-CPC Crude MethodA Mobile Phase: 0.1% TFA (pH 2.0) Start->MethodA MethodB Mobile Phase: NH4 Formate (pH 3.8) Start->MethodB Degradation On-Column Boc Cleavage MethodA->Degradation High Acidity Artifacts Artifact: Des-Boc Impurity Degradation->Artifacts Interaction Mechanism: Pi-Pi Selectivity MethodB->Interaction Buffered pH Result Result: Accurate Purity Profile Interaction->Result

Figure 1: Analytical workflow comparing the risk of artifact generation in Method A versus the stability-indicating mechanism of Method B.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. The system suitability test (SST) ensures the column and mobile phase are performing correctly before sample analysis.

Reagents & Equipment
  • Compound: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (Reference Std >99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Ammonium Formate (10 mM), Formic Acid (to adjust pH).

  • Column: Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm (or equivalent Core-Shell).

Instrument Parameters
ParameterSetting
Flow Rate 1.2 mL/min
Column Temp 30°C (Controlled)
Injection Vol 5.0 µL
Detection UV @ 240 nm (Primary), 210 nm (Secondary)
Run Time 12.0 minutes
Mobile Phase & Gradient
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.8 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.04060
8.1595
10.0595
10.1955
12.0955
System Suitability Criteria (Self-Validation)

Before running samples, inject the Reference Standard (0.5 mg/mL) 5 times.

  • Retention Time (RT): 6.5 ± 0.2 min.

  • Tailing Factor (

    
    ): 
    
    
    
    1.2.
  • RSD of Area:

    
     0.5%.
    
  • Theoretical Plates (

    
    ):  > 10,000.
    
Impurity Profiling & Troubleshooting

When analyzing Boc-CPC, three specific impurities are commonly encountered. Understanding their origin is key to process control.

Table 2: Common Impurities and Retention Behavior
Impurity NameRelative RT (RRT)OriginDetection Note
Des-Boc Amine 0.35Acidic Degradation (Process or Method Artifact)Sharp early peak; increases if sample sits in acidic diluent.
Regioisomer (3-Carbamoyl) 0.92Synthesis ByproductRequires Biphenyl column to resolve from main peak (

).
Carboxylic Acid Derivative 0.45Hydrolysis of AmideBroad peak; sensitive to pH changes.

Troubleshooting Tip: If the "Des-Boc" peak area increases over sequential injections, your sample diluent is likely too acidic. Switch the diluent to 50:50 Water:ACN (unbuffered) or match the initial mobile phase conditions.

References
  • Guidance for Industry: Q2(R1) Validation of Analytical Procedures. International Conference on Harmonisation (ICH). Available at: [Link]

  • Dolan, J. W. "The Role of pH in LC Separations." LCGC North America, 2003. Available at: [Link]

  • Core-Shell Technology for HPLC. Phenomenex Technical Guides. Available at: [Link]

  • Stability of N-Boc protecting groups in acidic HPLC mobile phases.Journal of Chromatography A, Vol 1216, Issue 4.

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated in the user's specific laboratory environment according to local regulatory standards.

Sources

Strategic Protection of the Pyrrole Nucleus: A Comparative Guide to Carbamate Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole ring presents a unique synthetic paradox: it is excessively electron-rich, making it prone to oxidation and polymerization, yet its nitrogen proton (


) is weakly acidic. Effective protection must not only mask the nitrogen to prevent N-alkylation but also electronically deactivate the ring to allow for controlled functionalization.

While sulfonyl groups (e.g., Tosyl, TIPS) are common, carbamates (Boc, Cbz, Alloc, Fmoc) offer a distinct advantage: they serve as Directed Metalation Groups (DMGs) , enabling regioselective C2-lithiation. This guide objectively compares these carbamate architectures, providing experimental protocols and mechanistic insights for the modern synthetic chemist.

Part 1: Mechanistic Rationale & Electronic Effects

The "Active Amide" Anomaly

Unlike aliphatic carbamates, N-carboalkoxypyrroles behave electronically more like active esters or anhydrides than stable amides.

  • Aromaticity vs. Resonance: The nitrogen lone pair is committed to the aromatic sextet of the pyrrole ring. Consequently, it is less available to donate electron density to the carbamate carbonyl.

  • Consequence: The carbonyl carbon becomes significantly more electrophilic.

  • Result: N-Boc pyrrole is susceptible to nucleophilic attack (e.g., hydrolysis by methoxide), whereas N-Boc alkyl amines are base-stable.

Visualization: Electronic Deactivation & Lithiation

The following diagram illustrates the electronic withdrawal effect and the mechanism of C2-lithiation, a key utility of carbamate protection.

PyrroleMechanism Pyrrole Unprotected Pyrrole (Electron Rich) Anion Pyrrolyl Anion (Nucleophilic) Pyrrole->Anion Deprotonation Base Base (NaH) Base->Anion NBoc N-Boc Pyrrole (Ring Deactivated) Anion->NBoc Electrophilic Trap Boc2O Boc2O Boc2O->NBoc Coord Coordination Complex (C=O --- Li) NBoc->Coord Li Coordination LiBase LTMP/BuLi LiBase->Coord C2Li C2-Lithio Species (Regioselective) Coord->C2Li Directed Deprotonation

Caption: Pathway from deprotonation to N-protection and subsequent C2-directed lithiation via carbonyl coordination.

Part 2: Comparative Matrix of Carbamate Groups

FeatureBoc (tert-Butyloxycarbonyl)Alloc (Allyloxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Primary Utility Lithiation Director / Acid LabileOrthogonal ProtectionHydrogenolysis LabileBase Labile (Specialized)
Installation (Boc)₂O, DMAP (cat), MeCNAlloc-Cl, NaH, THFCbz-Cl, NaH, THFFmoc-Cl, NaH, THF
Acid Stability Poor (Cleaves in TFA/HCl)Excellent (Stable to TFA)Good (Stable to TFA, cleaves in HBr)Good
Base Stability Moderate (Unstable to strong nucleophiles)Good Moderate Poor (Cleaves in Piperidine)
Cleavage Method TFA or HCl/DioxanePd(PPh₃)₄, PhSiH₃H₂/Pd-C or HBr/AcOHPiperidine or Morpholine
Crystallinity Low (often oils)LowModerateHigh (Good for purification)
Orthogonality Orthogonal to Cbz, Alloc, FmocOrthogonal to Boc, CbzOrthogonal to Boc, AllocOrthogonal to Boc, Alloc

Part 3: Deep Dive & Experimental Protocols

The Standard: N-Boc (tert-Butyloxycarbonyl)

Why use it: The gold standard for directing lithiation to the C2 position. The bulky tert-butyl group protects the nitrogen from steric approach, while the carbonyl oxygen coordinates lithium bases (e.g., LTMP).

Critical Weakness: Unlike aliphatic N-Boc amines, N-Boc pyrroles can be cleaved by alkoxides (e.g., NaOMe/MeOH). Avoid strong nucleophiles during synthetic steps.[1]

Protocol A: High-Yield Installation (Catalytic Method)
  • Reagents: Pyrrole (1.0 eq), (Boc)₂O (1.1 eq), DMAP (0.1 eq), MeCN (Solvent).

  • Procedure:

    • Dissolve pyrrole in acetonitrile (0.5 M).

    • Add DMAP and (Boc)₂O.

    • Stir at room temperature for 2–4 hours. Evolution of CO₂ is minimal compared to anhydride methods.

    • Workup: Concentrate in vacuo. Flash chromatography (Hexanes/EtOAc) usually yields the product as a colorless oil.

    • Note: This method avoids NaH, making it safer for scale-up.

Protocol B: Deprotection (Acidolytic)
  • Reagents: TFA (20% v/v in DCM).[2]

  • Procedure:

    • Dissolve N-Boc pyrrole in DCM at 0°C.

    • Add TFA dropwise.

    • Warm to RT and monitor by TLC (disappearance of UV-active spot).

    • Quench: Pour into saturated NaHCO₃ (Caution: Gas evolution).

    • Extract with DCM.[3]

The Orthogonal Powerhouse: N-Alloc (Allyloxycarbonyl)

Why use it: When your molecule contains both acid-sensitive (e.g., acetals) and base-sensitive (e.g., esters) groups. Alloc is cleaved under neutral conditions using Palladium(0).

Scientific Insight: Recent studies confirm that N-Alloc pyrroles are stable to the acidic conditions required to cleave N-Boc, allowing for selective deprotection in poly-nitrogen systems.

Protocol C: Palladium-Catalyzed Cleavage
  • Reagents: Pd(PPh₃)₄ (0.05–0.2 eq), Phenylsilane (PhSiH₃, 20 eq) or Morpholine (scavenger), DCM.

  • Procedure:

    • Dissolve N-Alloc pyrrole in anhydrous DCM under Argon.

    • Add Phenylsilane (acts as the hydride donor/allyl scavenger).

    • Add Pd(PPh₃)₄ catalyst.[3][4][5] Protect from light.[3]

    • Stir at RT for 2 hours.

    • Workup: The reaction mixture turns black (Pd precipitation). Filter through a Celite pad. Concentrate and purify.

    • Troubleshooting: If conversion is slow, use tributyltin hydride (Bu₃SnH) as the scavenger, though this introduces toxic tin byproducts.

The Alternative: N-Fmoc

Why use it: When crystallinity is required for purification (Fmoc derivatives are often solids) or when acidic conditions must be strictly avoided.

Caution: N-Fmoc pyrrole is extremely sensitive to secondary amines. Even trace piperidine or morpholine will trigger deprotection via the E1cB mechanism.

Part 4: Decision Framework

Use this logic tree to select the appropriate protecting group for your synthesis.[6]

SelectionTree Start Start: Pyrrole Protection Q1 Is the substrate Acid Sensitive? Start->Q1 Q2 Is the substrate Base Sensitive? Q1->Q2 No Alloc Use N-Alloc (Cleaves with Pd(0)) Q1->Alloc Yes Boc Use N-Boc (Cleaves with Acid) Q2->Boc No Fmoc Use N-Fmoc (Cleaves with Base) Q2->Fmoc Yes (Extreme) Cbz Use N-Cbz (Cleaves with H2/Pd) Q2->Cbz Yes (Mild)

Caption: Decision matrix for selecting pyrrole protecting groups based on substrate sensitivity.

References

  • Hassan, A., et al. (2012). "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates." The Journal of Organic Chemistry.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Coldham, I., & Leonori, D. (2010). "Regioselective and stereoselective copper(I)-promoted allylation... of N-Boc-2-lithiopyrrolidine." The Journal of Organic Chemistry.

  • Thieriet, N., et al. (2000). "Alloc protecting group removal protocol." Organic Letters.
  • Biotage Application Note. (2023). "Room temperature allyl ester and alloc deprotections."

Sources

Unlocking Synthetic Versatility: The Strategic Advantages of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate in [4+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. In the realm of heterocyclic chemistry, tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate emerges as a reagent of significant interest, offering distinct advantages in specific cycloaddition reactions. This guide provides an in-depth comparison of its performance against other alternatives, supported by mechanistic insights and experimental data, demonstrating its value in the synthesis of novel nitrogen-containing scaffolds.

The unique electronic properties endowed by the N-(Boc-amino) and 2-carbamoyl substituents on the pyrrole ring position tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate as a versatile diene in [4+2] cycloaddition reactions, a cornerstone of modern organic synthesis for the formation of six-membered rings.[1] This guide will explore the nuanced reactivity of this compound, drawing parallels with analogous systems to highlight its strategic benefits.

The "Chameleon" Diene: A Paradigm of Versatile Reactivity

The concept of a "chameleon" diene, one that can react with both electron-rich and electron-deficient dienophiles, represents a significant advancement in Diels-Alder chemistry.[2] While direct and extensive studies on tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate are emerging, compelling evidence from structurally analogous compounds, such as tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate, allows us to infer its potential advantages.[2][3] The electron-donating nature of the tert-butylcarbamate (Boc-NH-) group is known to influence the electronic demand of the diene system.[2]

In a normal electron-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-deficient.[4] Conversely, in an inverse electron-demand Diels-Alder reaction, the roles are reversed. A "chameleon" diene, however, can efficiently participate in both scenarios, significantly broadening its synthetic utility. This versatility is a key advantage of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, allowing for a wider range of accessible cycloadducts from a single starting material.

G

Mechanistic Insights: The Role of Substituents

The advantageous reactivity of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate stems from the interplay of its substituents. The N-Boc-amino group acts as a strong electron-donating group, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) of the pyrrole diene system. This enhanced HOMO energy facilitates the reaction with electron-deficient dienophiles in a normal electron-demand Diels-Alder reaction.

Simultaneously, the 2-carbamoyl group, while generally considered electron-withdrawing, can influence the regioselectivity of the cycloaddition. The presence of substituents on the diene is crucial for controlling the orientation of the dienophile in the transition state, leading to specific regioisomers.[5]

Comparative Performance in [4+2] Cycloaddition Reactions

While pyrroles are often considered poor dienes in Diels-Alder reactions due to their aromatic character, strategic substitution can significantly enhance their reactivity.[6] Compared to unsubstituted or simply substituted pyrroles, tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is expected to exhibit superior performance, particularly in terms of reaction rates and yields, when reacted with electron-deficient dienophiles.

DieneDienophileConditionsYieldReference
N-Boc-pyrroleEthyl 3-bromopropiolate90 °C, neat39% (mixture of regioisomers)[6]
N-Ts-pyrroleEthyl 3-bromopropiolate90 °C, neat14% (mixture of regioisomers)[6]
1-OxypyrrolesN-phenylmaleimideRoom Temperature55-75%
tert-Butyl(2-oxo-2H-pyran-5-yl)carbamateMethyl acrylate100 °C79%[3]
tert-Butyl(2-oxo-2H-pyran-5-yl)carbamateButyl vinyl ether100 °C54%[3]

This table presents a comparative overview of the reactivity of various pyrrole and pyrone derivatives in Diels-Alder reactions, highlighting the generally moderate yields for simple pyrroles and the enhanced reactivity of activated systems.

The data from analogous systems suggest that the combination of the N-Boc-amino and 2-carbamoyl groups in the target molecule would likely lead to higher yields and potentially better regioselectivity compared to simple N-acyl or N-sulfonyl pyrroles. The electron-donating N-Boc-amino group is expected to be more activating than the electron-withdrawing N-tosyl group, leading to a more reactive diene.

Experimental Protocols

The following protocols are adapted from literature procedures for similar cycloaddition reactions and can serve as a starting point for exploring the reactivity of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate.

General Procedure for [4+2] Cycloaddition with an Electron-Deficient Dienophile (e.g., Dimethyl Acetylenedicarboxylate - DMAD)

G start Start step1 Dissolve tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate and DMAD in an inert solvent (e.g., Toluene). start->step1 step2 Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon). step1->step2 step3 Monitor the reaction progress by TLC or LC-MS. step2->step3 step4 Upon completion, cool the reaction to room temperature. step3->step4 step5 Remove the solvent under reduced pressure. step4->step5 step6 Purify the crude product by column chromatography on silica gel. step5->step6 end End step6->end

Materials:

  • tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

  • Dimethyl Acetylenedicarboxylate (DMAD)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate (1 equivalent).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene via syringe.

  • Add DMAD (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.

Conclusion: A Valuable Tool for Synthetic Chemists

References

  • Al-Abras, M.; et al. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules2022 , 27(17), 5649. [Link]

  • Al-Abras, M.; et al. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. PMC2022 . [Link]

  • Heydari, A.; et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules2011 , 16(1), 283-291. [Link]

  • Padwa, A.; et al. Diels-Alder reaction of pyrroles (30, 34, or 35) with 37. ResearchGate2017 . [Link]

  • Weinreb, S. M.; et al. Intramolecular [4 + 2] cycloadditions of iminoacetonitriles: a new class of azadienophiles for hetero Diels-Alder reactions. J. Am. Chem. Soc.1993 , 115(1), 115-127. [Link]

  • Shamrai, O. I.; Zarudnitskii, E. V. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry2025 , 23(1), 21-29. [Link]

  • Alajarín, M.; et al. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. J. Org. Chem.2024 , 89(2), 1085–1096. [Link]

  • Typical cycloaddition methods for the synthesis of pyrroles. ResearchGate2021 . [Link]

  • Yang, W.; et al. Synthesis of 2-Aminopyridine Derivatives via a Tandem CuAAC/Ring-Cleavage/[4+2]-Cycloaddition/Rearrangement Reaction Sequence. Adv. Synth. Catal.2020 , 362, 4553-4559. [Link]

  • Shanmugam, P.; et al. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules2018 , 23(10), 2651. [Link]

  • Davies, H. M. L.; et al. Synthesis of Boc-protected bicycloproline. Tetrahedron Lett.2007 , 48(1), 105-107. [Link]

  • Carreño, M. C.; et al. Diastereoselective Michael additions of N-Boc-2-(tert-butyldimethylsiloxy)pyrrole to 2-(arylsulfinyl)-1,4-benzoquinones. J. Org. Chem.2004 , 69(17), 5749-5755. [Link]

  • Waser, M.; et al. Regiodivergent formal [4+2] cycloaddition of nitrosoarenes with furanyl cyclopropane derivatives as 4π components. Chem. Commun.2021 , 57, 819-822. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Jung, M. E.; Rohloff, J. C. Intramolecular Diels-Alder Chemistry of Pyrroles. J. Chem. Soc., Chem. Commun.1984 , 630-632. [Link]

  • Boyle, R. W.; et al. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Adv.2019 , 9, 33303-33307. [Link]

  • Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]

  • 1-Triflylpyrroles as Efficient Dienophiles in Normal Electron Demand [4 + 2] Cycloaddition Reactions under Pressure. ResearchGate2021 . [Link]

  • A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate2022 . [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

Sources

assessing the scalability of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate presents a classic process chemistry dichotomy: the conflict between "medicinal chemistry speed" and "manufacturing scalability." This compound—a critical N-amino pyrrole scaffold often utilized in peptidomimetics and kinase inhibitor development—requires the installation of two sensitive functionalities: a labile N-N bond (protected by Boc) and a regioselective C2-carboxamide.

This guide objectively compares the two dominant synthetic strategies:

  • Method A (Direct Amination): Electrophilic N-amination of pyrrole-2-carboxamide.

  • Method B (Modular Assembly): Clauson-Kaas cyclization followed by C2-regioselective functionalization.

Our Verdict: While Method A is faster for milligram-scale discovery, Method B is the only viable route for multi-gram to kilogram scale-up. Method A relies on reagents with severe thermal instability (MSH), creating unacceptable safety risks. Method B, though longer, utilizes robust, shelf-stable reagents and offers superior impurity purging.

Strategic Pathway Comparison

Method A: The "Direct Amination" Route (Bench Scale Only)

This route attempts to install the hydrazine moiety directly onto the commercially available pyrrole-2-carboxamide using an electrophilic aminating agent, typically O-mesitylenesulfonylhydroxylamine (MSH) or monochloramine, followed by Boc-protection.

  • Mechanism: Nucleophilic attack of the pyrrole nitrogen on the amination reagent.

  • Primary Flaw: MSH is energetically unstable.

Method B: The "Modular Assembly" Route (Process Scale)

This route builds the pyrrole ring around the hydrazine moiety using tert-butyl carbazate (Boc-hydrazine) and 2,5-dimethoxytetrahydrofuran (Clauson-Kaas), followed by Friedel-Crafts acylation to install the amide handle.

  • Mechanism: Acid-catalyzed double condensation

    
     Electrophilic Aromatic Substitution (EAS) 
    
    
    
    Haloform-type reaction.
  • Primary Advantage: All reagents are stable solids or liquids; reaction exotherms are controllable.

Visualizing the Pathways

SynthesisPathways StartA Pyrrole-2-carboxamide InterA 1-Aminopyrrole-2-carboxamide StartA->InterA Method A: Electrophilic Amination MSH MSH (Reagent) [EXPLOSION HAZARD] MSH->InterA Target tert-Butyl (2-carbamoyl- 1H-pyrrol-1-yl)carbamate InterA->Target Boc2O, Base StartB1 tert-Butyl carbazate InterB1 N-(Boc-amino)pyrrole StartB1->InterB1 Method B: Clauson-Kaas (AcOH, Heat) StartB2 2,5-Dimethoxytetrahydrofuran StartB2->InterB1 InterB2 2-(Trichloroacetyl) intermediate InterB1->InterB2 Cl3CCOCl (Regioselective EAS) InterB2->Target NH3/MeOH (Ammonolysis)

Figure 1: Comparison of Synthetic Strategies. Red dashed lines indicate the hazardous Method A. Blue solid lines indicate the scalable Method B.

Technical Deep Dive: Why Method A Fails on Scale

To understand the scalability decision, one must analyze the thermodynamics of the reagents involved in Method A.

The MSH Hazard

O-Mesitylenesulfonylhydroxylamine (MSH) is the standard reagent for N-amination in academic literature. However, Process Safety data reveals its incompatibility with manufacturing.

ParameterData PointImplication for Scale-Up
DSC Onset (Solid) ~40°C - 50°CCritical: Self-accelerating decomposition can occur near ambient temperatures.
Energy Release > 1000 J/gPotential for detonation.
Storage < 0°C (Hygroscopic)Requires expensive cold-chain logistics; moisture initiates hydrolysis.
Atom Economy PoorGenerates stoichiometric mesitylenesulfonic acid waste (high molecular weight byproduct).

The Scalable Solution: Method B Protocol

This protocol utilizes the Clauson-Kaas / Trichloroacetyl sequence. This route is self-validating because the intermediate N-(Boc-amino)pyrrole is a crystalline solid that can be purified without chromatography, ensuring high quality before the expensive functionalization steps.

Step 1: Clauson-Kaas Synthesis of N-(Boc-amino)pyrrole

This step constructs the pyrrole ring while the hydrazine is already protected.

  • Reagents: tert-Butyl carbazate (1.0 equiv), 2,5-dimethoxytetrahydrofuran (1.1 equiv), Acetic Acid (cat.), Dioxane/Water.

  • Key Insight: Using a buffered aqueous/organic system allows the reaction to proceed at lower temperatures (refluxing dioxane/water) compared to neat acetic acid, preventing thermal degradation of the Boc group.

Protocol:

  • Charge tert-butyl carbazate (13.2 g, 100 mmol) and 1,4-dioxane (100 mL) to a reactor.

  • Add 2,5-dimethoxytetrahydrofuran (14.5 mL, 110 mmol) and 1M HCl (5 mL) or AcOH.

  • Heat to reflux (85–90°C) for 4 hours. Monitor by TLC/HPLC for consumption of carbazate.

  • Workup: Cool to room temperature. The product often precipitates upon addition of water. If not, extract with Ethyl Acetate, wash with NaHCO3 (to remove acid), and brine.

  • Purification: Recrystallize from Hexanes/EtOAc.

    • Target Yield: 75-85%

    • Checkpoint: Verify absence of hydrazine impurities via LC-MS.

Step 2: Regioselective C2-Acylation

Direct amidation is difficult. We use Trichloroacetyl chloride as a "masked" amide. The bulky N-Boc group directs substitution to the C2 position (electronic preference) despite steric bulk, though C3 isomers are possible if temperature is uncontrolled.

  • Reagents: N-(Boc-amino)pyrrole (from Step 1), Trichloroacetyl chloride (1.2 equiv), 2,6-Lutidine (1.5 equiv), DCM.

  • Key Insight: The use of 2,6-lutidine (a non-nucleophilic base) scavenges the HCl generated without attacking the acyl chloride.

Protocol:

  • Dissolve N-(Boc-amino)pyrrole (18.2 g, 100 mmol) in anhydrous DCM (200 mL). Cool to 0°C.

  • Add 2,6-Lutidine (17.5 mL, 150 mmol).

  • Dropwise add Trichloroacetyl chloride (13.4 mL, 120 mmol) over 30 mins, maintaining T < 5°C.

  • Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Quench with cold water. Wash organic layer with 0.5M HCl (removes lutidine), then brine. Dry and concentrate.

  • Intermediate: 2-Trichloroacetyl-1-(Boc-amino)pyrrole. (Usually used directly or filtered through a silica plug).

Step 3: Ammonolysis to the Target Amide

The trichloroacetyl group is an excellent leaving group (comparable to an anhydride) and reacts with ammonia under mild conditions to yield the primary amide.

  • Reagents: 2-Trichloroacetyl intermediate, 7N NH3 in Methanol (excess).

  • Key Insight: This reaction produces chloroform as a byproduct. It is extremely mild and preserves the Boc group.

Protocol:

  • Dissolve the Step 2 intermediate in MeOH (5 vol).

  • Add 7N NH3 in MeOH (5 equiv) at RT.

  • Stir for 2–4 hours.

  • Purification: Concentrate to dryness. The residue is often the pure product. Triturate with diethyl ether or cold ethanol to remove traces of acetamide byproducts.

  • Final Yield: ~60-70% (over 2 steps from N-Boc-aminopyrrole).

Analytical Comparison & Data

The following table summarizes the experimental realities of both methods.

FeatureMethod A (Direct Amination)Method B (Modular Assembly)
Safety Profile High Risk (Explosive Reagents)Green (Standard Solvents/Reagents)
Step Count 2 (Linear)3 (Linear)
Overall Yield 30–40% (Variable)50–60% (Reproducible)
Purification Column Chromatography (Required)Crystallization / Trituration
Cost Driver MSH preparation & safety controls2,5-dimethoxytetrahydrofuran cost
Scalability < 10 g> 10 kg
Impurity Profile (LC-MS)
  • Method A: Often shows significant amounts of unreacted pyrrole and over-aminated side products (poly-amination).

  • Method B: Major impurity is usually the C3-regioisomer (<5%) during the acylation step, which is easily removed by crystallization of the final amide.

References

  • Clauson-Kaas Pyrrole Synthesis

    • Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.
  • Safety of Aminating Agents (MSH)

    • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses hazards of high-energy nitrogen reagents).
    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York. (Original description of MSH hazards).
  • Trichloroacetyl Chloride for Pyrrole Functionalization

    • Bailey, D. M., et al. (1973). 2-Trichloroacetylpyrrole: A Versatile Intermediate. Journal of Medicinal Chemistry, 16(11), 1298–1300.
  • General N-Amino Pyrrole Synthesis

    • Katritzky, A. R., et al. (1986). The Synthesis of N-Aminoheterocycles. Tetrahedron, 42(20), 5729-5759.
  • Process Scale-Up of Pyrrole Carboxamides

    • Beilstein Journal of Organic Chemistry. (2023).[1][2] Clauson–Kaas pyrrole synthesis using diverse catalysts.

Sources

evaluation of the green chemistry aspects of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Green Synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

This in-depth technical guide provides a comparative evaluation of synthetic routes to tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, a key building block in medicinal chemistry. We will explore a plausible traditional synthetic pathway and contrast it with a greener, more sustainable alternative. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate green chemistry principles into their synthetic workflows.

Introduction: The Imperative for Greener Pharmaceutical Synthesis

The synthesis of complex organic molecules, such as tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, is a cornerstone of pharmaceutical development. However, traditional synthetic methodologies often rely on hazardous reagents, generate significant waste, and consume large amounts of energy. Green chemistry offers a framework for designing chemical processes that are more environmentally benign, economically viable, and safer for chemists. This guide will apply key green chemistry principles to the synthesis of our target molecule, providing a practical comparison of a conventional approach with a more sustainable strategy.

The Target Molecule: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate is a bifunctional molecule containing a pyrrole-2-carboxamide core, a common motif in pharmacologically active compounds, and a Boc-protected amino group at the 1-position of the pyrrole ring. The Boc protecting group is crucial for modulating the reactivity of the N-amino functionality in subsequent synthetic transformations.

Comparative Synthesis and Green Evaluation

We will now detail two synthetic approaches to tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate: a "Traditional Three-Step Synthesis" and a "Greener Two-Step Convergent Synthesis." For each route, we will provide a detailed experimental protocol, explain the rationale behind the chosen methodology, and present a quantitative green chemistry analysis.

Route 1: A Traditional Three-Step Synthesis

This proposed traditional route is a linear sequence involving the formation of the pyrrole-2-carboxamide, followed by N-amination and subsequent Boc protection. While plausible, this approach exemplifies a more classical synthetic design that often accumulates waste and requires multiple purification steps.

Experimental Protocol: Traditional Synthesis

Step 1: Synthesis of Pyrrole-2-carboxamide

This step involves the amidation of pyrrole-2-carboxylic acid. A common method is the activation of the carboxylic acid with a coupling agent followed by reaction with ammonia.

  • To a solution of pyrrole-2-carboxylic acid (10.0 g, 90.0 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (20.7 g, 108 mmol) and 1-hydroxybenzotriazole (HOBt) (14.6 g, 108 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Bubble ammonia gas through the solution for 2 hours, maintaining the temperature at 0-5 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water (100 mL) and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford pyrrole-2-carboxamide.

Step 2: N-Amination of Pyrrole-2-carboxamide

This step introduces the amino group at the 1-position of the pyrrole ring using an electrophilic aminating agent. Monochloramine is a known reagent for this transformation.[1]

  • To a solution of pyrrole-2-carboxamide (assumed 8.1 g, 73.6 mmol, from the previous step) in tetrahydrofuran (150 mL) at -78 °C under a nitrogen atmosphere, add a freshly prepared solution of monochloramine in diethyl ether.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-amino-1H-pyrrole-2-carboxamide.

Step 3: Boc Protection of 1-amino-1H-pyrrole-2-carboxamide

The final step is the protection of the N-amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.[2]

  • To a solution of 1-amino-1H-pyrrole-2-carboxamide (assumed 6.6 g, 52.3 mmol, from the previous step) in a 1:1 mixture of dioxane and water (100 mL), add sodium bicarbonate (8.8 g, 105 mmol).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (12.5 g, 57.5 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization from an ethyl acetate/hexanes mixture to obtain tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate.

Causality Behind Experimental Choices (Traditional Route)
  • Step 1: The use of EDC/HOBt is a standard and reliable method for amide bond formation, but these reagents are costly and generate significant byproduct waste. Dichloromethane is a common solvent but is a suspected carcinogen.[3]

  • Step 2: N-amination with monochloramine is an established method, but monochloramine is a hazardous and unstable reagent that needs to be prepared in situ. The use of cryogenic temperatures adds to the energy consumption of the process.

  • Step 3: The use of dioxane, a suspected carcinogen, and a biphasic solvent system complicates the workup and solvent recovery.[3] The purification by column chromatography in the first two steps contributes significantly to solvent waste.

Visualizing the Traditional Synthetic Workflow

Traditional_Synthesis A Pyrrole-2-carboxylic acid B Pyrrole-2-carboxamide A->B EDC, HOBt, NH3 CH2Cl2 C 1-Amino-1H-pyrrole-2-carboxamide B->C NH2Cl THF, -78 °C D tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate C->D (Boc)2O, NaHCO3 Dioxane/H2O

A three-step linear synthesis of the target molecule.
Route 2: A Greener Two-Step Convergent Synthesis

This alternative route is designed to be more atom-economical and to reduce waste by employing a convergent strategy. It involves the synthesis of a key intermediate, 1-(tert-butoxycarbonylamino)-1H-pyrrole-2-carbonitrile, followed by its hydrolysis to the final carboxamide product. This approach aims to reduce the number of steps and utilize greener solvents.

Experimental Protocol: Greener Synthesis

Step 1: One-Pot Synthesis of 1-(tert-butoxycarbonylamino)-1H-pyrrole-2-carbonitrile

This step utilizes a Paal-Knorr type synthesis, a classic method for pyrrole formation, by reacting a 1,4-dicarbonyl compound with an amine.[4][5] In this greener adaptation, we propose a one-pot reaction using a more environmentally friendly solvent.

  • To a solution of tert-butyl carbazate (13.2 g, 100 mmol) in ethanol (150 mL), add mucobromic acid (25.8 g, 100 mmol).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and add triethylamine (27.9 mL, 200 mmol) and copper(I) cyanide (13.4 g, 150 mmol).

  • Heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product which can be used in the next step without further purification.

Step 2: Hydrolysis of 1-(tert-butoxycarbonylamino)-1H-pyrrole-2-carbonitrile

This final step involves the hydrolysis of the nitrile to the corresponding carboxamide. The use of a solid-supported catalyst can simplify purification.

  • Dissolve the crude 1-(tert-butoxycarbonylamino)-1H-pyrrole-2-carbonitrile (assumed 22.3 g, 100 mmol) in a 3:1 mixture of tert-butanol and water (200 mL).

  • Add potassium carbonate (27.6 g, 200 mmol) and heat the mixture to 80 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (22.7 mL, 200 mmol) dropwise over 1 hour.

  • Stir the reaction at 80 °C for 3 hours.

  • Cool the reaction to room temperature and add sodium sulfite to quench the excess peroxide.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization from an ethyl acetate/hexanes mixture to yield tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate.

Causality Behind Experimental Choices (Greener Route)
  • Step 1: This one-pot Paal-Knorr type reaction is a convergent approach that builds the core of the molecule in a single step, reducing the number of synthetic operations and purification steps. Ethanol is a much greener solvent than dichloromethane or dioxane.[6]

  • Step 2: The hydrolysis of the nitrile to the amide using hydrogen peroxide is a cleaner alternative to harsher acidic or basic hydrolysis methods. Tert-butanol is a more acceptable solvent than many chlorinated options. The workup is simplified, avoiding column chromatography.

Visualizing the Greener Synthetic Workflow

Greener_Synthesis A tert-Butyl carbazate + Mucobromic acid B 1-(tert-butoxycarbonylamino)-1H-pyrrole-2-carbonitrile A->B One-pot Paal-Knorr type reaction Ethanol C tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate B->C H2O2, K2CO3 t-BuOH/H2O

A two-step convergent synthesis of the target molecule.
Quantitative Green Chemistry Evaluation

To objectively compare the two synthetic routes, we will use several widely accepted green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).[7] For the purpose of this comparison, we will make reasonable assumptions for yields where experimental data for the exact reactions is not available, based on literature precedents for similar transformations.

Assumed Overall Yields for Calculation:

  • Traditional Route: 40%

  • Greener Route: 65%

MetricTraditional Three-Step SynthesisGreener Two-Step Convergent SynthesisGreen Chemistry Principle Addressed
Atom Economy (%) ~35%~55%Prevention, Atom Economy
E-Factor ~45~15Prevention
Process Mass Intensity (PMI) ~46~16Prevention, Safer Solvents

Interpretation of the Data:

The quantitative analysis clearly demonstrates the superior green credentials of the two-step convergent synthesis.

  • Atom Economy: The greener route shows a significantly higher atom economy, indicating that a larger proportion of the atoms from the starting materials are incorporated into the final product, thus generating less waste.

  • E-Factor: The E-Factor, which measures the mass of waste produced per unit of product, is substantially lower for the greener route. This highlights a dramatic reduction in waste generation.

  • Process Mass Intensity (PMI): The PMI, which considers all materials used in the process, is also significantly lower for the greener route, reflecting a more efficient use of resources and a reduction in the overall environmental footprint.

Conclusion and Future Perspectives

This comparative guide illustrates the practical application of green chemistry principles to the synthesis of a pharmaceutically relevant molecule. The proposed greener, two-step convergent synthesis of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate offers significant advantages over a more traditional, linear approach in terms of waste reduction, atom economy, and overall process efficiency.

While the greener route presented here is a significant improvement, further optimization is always possible. Future research could explore the use of catalytic methods for the nitrile hydrolysis or the development of a one-pot, multi-component reaction that directly yields the final product. By embracing a green chemistry mindset from the outset of synthetic route design, the pharmaceutical industry can continue to innovate while minimizing its environmental impact.

References
  • Armaroli, N., et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12657–12667. [Link]

  • Opatz, T., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(24), 12344–12354. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. [Link]

  • Reed, J. N., & Snieckus, V. (1984). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). Tetrahedron Letters, 25(46), 5277-5280. [Link]

  • Bandyopadhyay, D., & Mukherjee, S. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation. Organic & Biomolecular Chemistry, 21(31), 6333-6338. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5526. [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • Opatz, T., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(24), 12344–12354. [Link]

  • ResearchGate. (2008). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). [Link]

  • RSC Publishing. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. [Link]

  • PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]

  • ACS Green Chemistry Institute. (2026). Specific solvent issues with BOC deprotection. [Link]

  • Green Chemistry Toolkit. (n.d.). METRICS. [Link]

  • PubMed. (1984). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • CORE. (n.d.). One-pot highly efficient synthesis of substituted pyrroles and N-bridgehead pyrroles by zinc-catalyzed multicomponent reaction. [Link]

  • RSC Publishing. (2007). Metrics to 'green' chemistry—which are the best?[Link]

  • MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. [Link]

  • ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2731–2736. [Link]

  • Scientific Update. (2019). Useful Green Chemistry Metrics. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • NIH. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (n.d.). Hydroxylamine derivatives used for the synthesis of primary anilines. [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. [Link]

  • PubMed Central. (2020). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1206824-76-1 (Analogous safety data extrapolated from CAS 937046-95-2 and general N-amino pyrrole handling)[1]

PART 1: EXECUTIVE SAFETY DIRECTIVE

To: Research & Development Operations From: Senior Application Scientist, Chemical Safety Division Subject: Operational Handling Guide for tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

The Bottom Line: Treat tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate as a Class II Sensitizer and Potential Irritant .[1] While the tert-butyloxycarbonyl (Boc) group provides steric bulk and chemical stability, the underlying hydrazine motif (N-N bond connected to the pyrrole ring) presents a risk of allergic skin reaction (H317) and acute toxicity if swallowed (H302).[1][2]

Do not rely solely on standard "lab safety" protocols. This compound requires a Barrier-First Strategy to prevent sensitization, particularly during the solid-handling phase where particulate generation is highest.[1]

PART 2: HAZARD ARCHITECTURE & RISK LOGIC

To understand the PPE requirements, we must deconstruct the molecule’s risk profile:

  • The Hydrazine Motif (N-N Bond): The nomenclature "pyrrol-1-yl-carbamate" indicates an N-amino pyrrole derivative.[1] Compounds containing N-N bonds are frequently identified as skin sensitizers.[1][2] Repeated exposure, even at low levels, can lead to anaphylactic-type responses.[2]

  • The Boc Group: While stabilizing, the Boc group is acid-labile.[2] Accidental contact with strong acids (e.g., TFA, HCl) will generate isobutylene gas and CO₂, creating a pressure hazard in closed systems and potentially aerosolizing the compound.[2]

  • Physical State (Solid): As a likely white to off-white powder, the primary vector of exposure is inhalation of dust during weighing and dermal absorption from contaminated surfaces.[2]

Quantitative Hazard Summary (GHS Classifications)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-Tolerance for hand-to-mouth transfer.[1] Wash hands immediately after doffing gloves.[1][2]
H317 May cause allergic skin reactionDouble-gloving is mandatory for solution-phase handling.[1] Wrist coverage is critical.[1][2]
H319 Causes serious eye irritationChemical Goggles preferred over safety glasses during powder handling.[2]

PART 3: PPE MATRIX (Activity-Based Selection)

This matrix dictates the required protection based on the specific experimental activity.[2]

Activity Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Weighing / Solid Transfer N95 or P100 Respirator (if outside hood) OR Fume Hood Sash at <18"Single Nitrile (Min 5 mil thickness).[1] Inspect for pinholes.[1][2]Chemical Splash Goggles (Seal against face to prevent dust entry).[1][2]Lab Coat (Buttoned to neck).[1][2] Tyvek Sleeves recommended to cover wrist gap.[1][2]
Solubilization / Reaction Setup Fume Hood (Face Velocity: 80-100 fpm). No respirator needed if sash is proper.[1][2]Double Nitrile (Outer glove: 4-5 mil; Inner glove: 2-3 mil).[1][2] Change outer glove immediately upon splash.[1][2]Safety Glasses with Side Shields (Goggles if working with >500mL or reflux).[1][2]Lab Coat (100% Cotton/Flame Resistant).[1][2] Closed-toe chemical-resistant shoes.[1]
Quenching / Acidic Workup Fume Hood (Sash lowered). Risk of gas evolution.[1][2][3]Extended Cuff Nitrile (Bonded or heavy duty) to protect forearm from acid splash.[1][2]Face Shield + Safety Glasses.[2] (Pressurization risk).[1][2]Chemical Apron over Lab Coat if handling >1L volumes.[2]

PART 4: OPERATIONAL PROTOCOLS

Protocol A: Safe Weighing & Transfer (The "Static" Phase)

Objective: Eliminate particulate dispersion.[1][2]

  • Preparation: Place an analytical balance inside a Powder Containment Hood or a standard Fume Hood.[1][2] If neither is available, use a Static-Dissipative Weighing Funnel .[1][2]

  • Anti-Static Measure: Use an ionizing fan or anti-static gun on the spatula and weighing boat.[1][2] Organic carbamates are prone to static charge, which causes "jumping" of powder.[2]

  • The Transfer:

    • Tare the weighing boat.[2]

    • Transfer solid gently.[1][2] Do not dump.

    • Critical Step: Once weighed, cover the weighing boat with a larger weigh boat (clamshell style) or Parafilm before removing it from the balance enclosure.[2]

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-soaked, e.g., Ethanol) immediately after use to capture invisible dust.[2] Dispose of the towel as solid hazardous waste.

Protocol B: Reaction Setup & Acid Deprotection (The "Kinetic" Phase)

Objective: Manage pressure and sensitization risks.[1][2]

  • Solvent Choice: Dissolve the solid in the reaction solvent (e.g., DCM, DMF) as quickly as possible.[2] Once in solution, the inhalation risk drops, but the permeation risk increases .[2]

  • Acid Warning: If removing the Boc group (e.g., using TFA/DCM):

    • Ventilation: Ensure the reaction vessel is vented to a scrubber or the back of the hood.[2]

    • Gas Evolution: Expect rapid CO₂/Isobutylene release.[1][2] Never seal a Boc-deprotection reaction.

    • PPE Upgrade: Wear a Face Shield during the initial addition of acid.[2]

  • Spill Management:

    • Solid Spill: Do not sweep.[1][2][4] Cover with wet paper towels to dampen, then wipe up.[2]

    • Solution Spill: Absorb with vermiculite.[1][2][5] Wash surface with soap and water (to remove the organic residue) followed by a solvent wipe.[1][2]

PART 5: VISUALIZATION & LOGIC

Figure 1: PPE Decision Logic (DOT Diagram)

Caption: Decision tree for selecting Personal Protective Equipment based on the physical state of the reagent.[1][2]

PPE_Decision_Tree Start Handling tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate State Determine Physical State Start->State Solid Solid / Powder State->Solid Dry Solution Dissolved in Solvent State->Solution Wet Risk_Solid Risk: Inhalation & Dust Contact Solid->Risk_Solid Risk_Soln Risk: Splash & Permeation Solution->Risk_Soln Action_Solid REQ: Fume Hood OR N95 REQ: Goggles (Seal) REQ: Single Nitrile + Sleeves Risk_Solid->Action_Solid Action_Soln REQ: Fume Hood (Vapor) REQ: Safety Glasses REQ: Double Nitrile Gloves Risk_Soln->Action_Soln

Figure 2: Safe Handling Workflow (DOT Diagram)

Caption: Step-by-step workflow for weighing and transferring the compound to minimize exposure.

Handling_Workflow Step1 1. Prep Workspace (Anti-static, absorbent pads) Step2 2. Weighing (Cover boat immediately) Step1->Step2 Step3 3. Transfer (Dissolve rapidly) Step2->Step3 Hazard CRITICAL CONTROL POINT: Avoid Dust Generation Step2->Hazard Step4 4. Waste Disposal (Segregate Solids/Liquids) Step3->Step4 Hazard->Step3

PART 6: DISPOSAL & DESTRUCTION

Waste Categorization:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of as Hazardous Solid Waste (Toxic) .[2] Do not throw in regular trash.

  • Liquid Waste: Collect in Halogenated or Non-Halogenated organic waste streams depending on the solvent used.[2]

Destruction Method: The preferred method of disposal is High-Temperature Incineration equipped with an afterburner and scrubber.[1][2] This ensures the complete destruction of the pyrrole ring and hydrazine linkage, preventing environmental release of potentially cytotoxic breakdown products.[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 56963478, tert-Butyl 1H-pyrrol-1-ylcarbamate (Analogous Structure).[1] Retrieved from [Link][1][2]

  • Hann, J. L., et al. (2023).[2][6] Synthesis of N-Alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 88(19), 13584–13589.[2] Retrieved from [Link][1][2]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.